Saframycin S
Description
Properties
Molecular Formula |
C28H31N3O9 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16-,17-,20-,28-/m0/s1 |
InChI Key |
FKBKETJRCKZDAM-TVWJAPESSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Synonyms |
saframycin S |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Saframycin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S is a naturally occurring tetrahydroisoquinoline antibiotic and a key biosynthetic precursor to the potent antitumor agent Saframycin A. Produced by the Gram-positive bacterium Streptomyces lavendulae, this compound stands as a significant molecule of interest in the fields of natural product chemistry, biosynthesis, and drug development. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its complex biosynthetic pathway, and the experimental methodologies employed in its study.
Discovery and Producing Organism
This compound was first isolated and characterized as a direct precursor to Saframycin A from the culture broth of Streptomyces lavendulae No. 314.[1] Initially, Saframycin A was found as a minor component in cultures producing the antibiotic streptothricin.[1] Subsequent research focused on optimizing the production of Saframycin A led to the identification and isolation of this compound, which was found to be structurally identical to Saframycin A but lacking the C-21 cyano group.[1][2] The producing organism, Streptomyces lavendulae, is a filamentous bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded within a dedicated gene cluster. The core structure of this compound is assembled from amino acid precursors via a nonribosomal peptide synthetase (NRPS) system.
Precursor Supply
The backbone of this compound is derived from the following amino acids:
-
Two molecules of L-tyrosine: These form the dimeric isoquinoline (B145761) core.
-
One molecule of L-alanine: Contributes to the side chain.
-
One molecule of L-glycine: Also a component of the side chain.
Feeding experiments using isotope-labeled precursors have confirmed the incorporation of these amino acids into the Saframycin skeleton.[3] One of the tyrosine molecules undergoes further modification to become 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), a key non-proteinogenic amino acid precursor for the tetrahydroisoquinoline core.[4]
The Saframycin Biosynthetic Gene Cluster and Nonribosomal Peptide Synthetase (NRPS) Machinery
The biosynthetic gene cluster for saframycins in Streptomyces lavendulae has been cloned and characterized, revealing the genes responsible for the assembly of the molecule.[5] Central to this process is a multi-modular NRPS enzyme system. NRPSs are large, multifunctional enzymes that synthesize peptides without the use of ribosomes. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.
The biosynthesis of the this compound core is proposed to proceed through the following key steps:
-
Activation of Amino Acids: The respective amino acid precursors are activated to their adenylated forms by the adenylation (A) domains of the NRPS.
-
Thiolation: The activated amino acids are then tethered to the peptidyl carrier protein (PCP) or thiolation (T) domains of the NRPS.
-
Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids.
-
Modification and Cyclization: Tailoring enzymes within the cluster are responsible for modifications such as hydroxylation, methylation, and the subsequent cyclization reactions that form the characteristic tetrahydroisoquinoline structure.
The proposed biosynthetic pathway, leading to the formation of the core structure of this compound, is depicted in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fermentation of Streptomyces lavendulae for this compound Production
The production of this compound is achieved through submerged fermentation of S. lavendulae. The following protocol is a composite based on published methods.[5][6]
Experimental Workflow: Fermentation
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and Isolation of Saframycin S from Streptomyces lavendulae: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Saframycin S, a key intermediate in the biosynthesis of the potent antitumor antibiotic Saframycin A, from the bacterium Streptomyces lavendulae. This document details the experimental protocols for fermentation, extraction, and purification, and presents the physicochemical properties of this compound.
Introduction
This compound is a member of the tetrahydroisoquinoline family of antibiotics, a group of microbial natural products with significant biological activity. It was identified as the direct biosynthetic precursor to Saframycin A, a potent antitumor agent produced by Streptomyces lavendulae. Structurally, this compound is decyano-saframycin A, lacking the α-cyano moiety at the C-21 position that is characteristic of Saframycin A. The conversion of this compound to Saframycin A occurs through a cyanation reaction. Understanding the production and isolation of this compound is critical for comprehending the biosynthesis of this important class of antibiotics and for potential bioengineering efforts to produce novel analogs.
Physicochemical Properties of this compound
This compound is a yellow, basic substance. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Appearance | Yellow powder |
| Molecular Formula | C₂₈H₃₃N₃O₈ |
| Molecular Weight | 539.58 g/mol |
| UV λmax (MeOH) | 268 nm |
| Infrared (IR) νmax (KBr) | 3400, 1720, 1680, 1650 cm⁻¹ |
| Solubility | Soluble in methanol, chloroform (B151607); sparingly soluble in water |
Experimental Protocols
The following sections detail the methodologies for the production and isolation of this compound from Streptomyces lavendulae.
Microorganism and Culture Conditions
The primary producer of this compound is Streptomyces lavendulae strain 314 (NRRL 11002).[1]
3.1.1. Media Composition
| Medium Type | Component | Concentration (g/L) |
| Seed Medium | Glucose | 1.0 |
| Soluble Starch | 10.0 | |
| Polypepton | 10.0 | |
| Meat Extract | 5.0 | |
| NaCl | 3.0 | |
| Silicone KM-72F | 0.5 mL/L | |
| Production Medium | Glucose | 5.0 |
| Soluble Starch | 5.0 | |
| Polypepton | 10.0 | |
| Meat Extract | 5.0 | |
| NaCl | 3.0 |
3.1.2. Fermentation Protocol
-
Seed Culture: A loopful of Streptomyces lavendulae spores from a glucose-asparagine agar (B569324) slant is inoculated into a 500 mL flask containing 100 mL of the seed medium. The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5 mL) is used to inoculate a 2 L flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 72-96 hours on a rotary shaker at 200 rpm. The production of saframycins typically begins following a characteristic violet coloration of the mycelia.[2]
Extraction and Purification of this compound
The following workflow outlines the key steps for the isolation and purification of this compound from the fermentation broth.
3.2.1. Detailed Protocol
-
Harvesting: After fermentation, the culture broth is harvested and the mycelia are separated from the supernatant by filtration.
-
Extraction: The culture filtrate is adjusted to a neutral pH and extracted three times with an equal volume of ethyl acetate (B1210297).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a step-wise gradient of chloroform-methanol.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) on silica gel plates, using a chloroform-methanol (9:1 v/v) solvent system. The spots corresponding to this compound can be visualized under UV light.
-
Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
Biosynthesis of this compound
This compound is a key intermediate in the biosynthetic pathway of Saframycin A. The core of the saframycin molecule is derived from two molecules of L-tyrosine. The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system. This compound represents the fully assembled core structure prior to the final cyanation step.
The final step in the biosynthesis of Saframycin A is the enzymatic incorporation of a cyanide group at the C-21 position of this compound. This conversion can also be achieved in vitro by treating the culture filtrate or purified this compound with sodium cyanide.[2]
Quantitative Data
While the production of Saframycin A has been reported to increase up to 1,000-fold under optimized conditions, specific yield data for this compound is not extensively documented in the literature.[1] The production of saframycins is often a complex mixture of related compounds, and the relative abundance of each can vary depending on the fermentation conditions.[2] The table below summarizes the factors known to influence the production of saframycins.
| Factor | Observation | Reference |
| pH Control | Maintaining the pH of the culture below 5.5 after peak production prevents the degradation of Saframycin A. | [1] |
| Addition of NaCN | Addition of sodium cyanide to the culture broth can significantly increase the yield of Saframycin A by converting this compound. | [1] |
| Precursor Supplementation | Supplementing the medium with biosynthetic precursors can enhance the overall production of saframycins. | [3] |
| Chloramphenicol (B1208) Addition | The addition of chloramphenicol has been shown to increase the production of Saframycin A. | [4] |
Conclusion
This guide has outlined the discovery, isolation, and biosynthetic context of this compound from Streptomyces lavendulae. The provided experimental protocols offer a foundation for researchers to produce and purify this important antibiotic precursor. Further research into the quantitative analysis of this compound production and the optimization of fermentation conditions could provide deeper insights into the regulation of the saframycin biosynthetic pathway and facilitate the generation of novel, bioactive compounds for drug discovery and development.
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precursor Role of Saframycin S in Saframycin A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin A, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, has garnered significant interest in the scientific community due to its complex structure and therapeutic potential. Produced by Streptomyces lavendulae, its biosynthesis involves a sophisticated assembly line of enzymatic reactions. A crucial step in the formation of Saframycin A is the conversion of its immediate precursor, Saframycin S. This technical guide provides an in-depth exploration of the role of this compound in the biosynthetic pathway of Saframycin A, detailing the conversion process, relevant experimental protocols, and quantitative data.
The Biosynthetic Pathway: From Precursor to Final Product
The biosynthesis of Saframycin A is orchestrated by a gene cluster in Streptomyces lavendulae that encodes a non-ribosomal peptide synthetase (NRPS) system and a suite of tailoring enzymes. The core scaffold of the molecule is assembled from amino acid precursors. The final step in the biosynthesis of Saframycin A is the conversion of this compound, which is structurally identical to Saframycin A but lacks the C-21 cyano group.[1] Evidence strongly suggests that this conversion is a chemical cyanation reaction rather than a direct enzymatic process. The addition of cyanide to the culture medium of S. lavendulae has been shown to significantly increase the production of Saframycin A, indicating the availability of this compound for this chemical transformation.[2][3]
Key Molecules in the Final Biosynthetic Step
| Molecule | Structure | Role |
| This compound | Decyano-Saframycin A | Immediate precursor to Saframycin A |
| Cyanide (CN-) | - | Reactant in the cyanation of this compound |
| Saframycin A | Final bioactive compound |
Experimental Protocols
In Situ Conversion of this compound to Saframycin A during Isolation
This protocol is adapted from the procedure for isolating Saframycin A from S. lavendulae culture broth, where the conversion of this compound is an integral step.[4]
Objective: To convert this compound present in the culture filtrate to Saframycin A for subsequent purification.
Materials:
-
Culture broth of Streptomyces lavendulae (containing this compound)
-
Potassium cyanide (KCN) solution (1 M)
-
Ethyl acetate (B1210297)
-
pH meter
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Filter the S. lavendulae culture broth to remove mycelia and other solid components.
-
Adjust the pH of the filtered broth to 6.8.
-
Add 1 M KCN solution to the broth to a final concentration of 1 mM.
-
Incubate the mixture at 35°C for 30 minutes to facilitate the cyanation of this compound to Saframycin A.
-
Following incubation, extract the Saframycin A from the broth using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the ethyl acetate extracts and concentrate them in a vacuum using a rotary evaporator.
-
The resulting concentrate, enriched with Saframycin A, can then be subjected to further purification steps, such as high-performance liquid chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis of Saframycins
This method is used for the analytical separation and quantification of Saframycin A and related compounds.[4]
Objective: To analyze the conversion of this compound to Saframycin A.
Instrumentation:
-
HPLC system with a C18 column (e.g., Microsorb-MV 100-5 C18, 4.6 by 250 mm)
-
UV detector
Mobile Phase:
-
A suitable gradient of acetonitrile (B52724) and water.
Procedure:
-
Dissolve the concentrated extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto the C18 column.
-
Elute the compounds using a predefined gradient of the mobile phase.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for saframycins (e.g., 270 nm).
-
Identify and quantify the peaks corresponding to this compound and Saframycin A by comparing their retention times and peak areas with those of authentic standards.
Visualizing the Pathway and Workflow
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Biosynthetic pathway of Saframycin A from amino acid precursors, highlighting the final conversion of this compound.
Caption: Experimental workflow for the conversion and isolation of Saframycin A.
Conclusion
This compound serves as the direct and final precursor in the biosynthesis of Saframycin A. The conversion is a chemical cyanation reaction, a process that can be replicated in a laboratory setting during the isolation and purification of Saframycin A. Understanding this crucial step is vital for researchers aiming to optimize the production of Saframycin A, develop novel derivatives, and further elucidate the intricate biosynthetic machinery of this important class of antibiotics. The provided protocols and diagrams serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug development.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin S: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Saframycin S. It includes detailed experimental protocols and visual representations of its mechanism of action and biosynthesis to support further research and development efforts in the field of oncology and microbiology.
Introduction
This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. Originally isolated from Streptomyces lavendulae, it is a biosynthetic precursor to the more widely known Saframycin A.[1][2] Structurally, this compound is the decyano-derivative of Saframycin A.[1][2] Its biological activity stems from its ability to interact with DNA, making it a subject of interest for cancer chemotherapy research.[3] This document consolidates the current knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound possesses a complex, dimeric heterocyclic quinone skeleton. Understanding its chemical and physical characteristics is fundamental for its application in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [4] |
| Molecular Weight | 537.57 g/mol | [4] |
| Appearance | Yellow needles | [5] |
| UV λmax (MeOH) | 268 nm | [5] |
| IR νmax (CHCl₃) | 3400, 1720, 1680, 1650 cm⁻¹ | [5] |
Biological Properties and Mechanism of Action
This compound exhibits significant antitumor and antimicrobial activities. Its primary mechanism of action involves direct interaction with DNA, leading to the inhibition of vital cellular processes.
This compound has demonstrated notable efficacy against certain cancer models. It is considered the active component responsible for forming the antibiotic-DNA complex that leads to its cytotoxic effects.[1][2]
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing | Outcome | Reference |
| Ehrlich ascites tumor | 0.5 - 0.75 mg/kg/day for 10 days (i.p.) | 80-90% survival rate (40-day) | [1][2] |
| P388 leukemia | - | Less effective than Saframycin A | [2] |
Among the saframycin group of antibiotics, this compound displays the highest level of antimicrobial activity, particularly against Gram-positive bacteria.[2]
The acute toxicity of this compound has been determined in murine models.
Table 3: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD₅₀ | Reference |
| ddY mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [1][2] |
The core of this compound's biological activity is its interaction with DNA. It forms a covalent bond with guanine (B1146940) residues in the minor groove of the DNA double helix. This interaction is sequence-preferential, with a higher affinity for 5'-GGG and 5'-GGC sequences.[6][7] The formation of this adduct inhibits DNA-dependent processes like transcription and replication, ultimately leading to cell death.
Biosynthesis
This compound is a key intermediate in the biosynthesis of other saframycins. The core tetrahydroisoquinoline scaffold is derived from the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[8] The biosynthesis involves a series of enzymatic reactions catalyzed by proteins encoded in the sfm gene cluster.
Experimental Protocols
The following sections outline generalized protocols for the isolation and biological evaluation of this compound, based on established methodologies.
This protocol describes the fermentation of Streptomyces lavendulae and subsequent extraction and purification of this compound.[5][9]
-
Fermentation:
-
Extraction:
-
Harvest the culture broth and separate the mycelia from the filtrate by centrifugation or filtration.
-
Extract the filtrate with an organic solvent such as chloroform (B151607) at a neutral pH.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Monitor fractions by thin-layer chromatography (TLC) for the presence of this compound.
-
Combine the pure fractions and crystallize from a solvent like methanol (B129727) to obtain yellow needles.
-
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., L1210 mouse leukemia) in an appropriate medium supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., a Gram-positive strain) equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound is a promising natural product with significant antitumor and antimicrobial properties. Its mechanism of action, centered on DNA binding and inhibition of macromolecular synthesis, provides a strong basis for its potential therapeutic applications. The detailed chemical, biological, and methodological information compiled in this guide serves as a valuable resource for the scientific community to advance the research and development of this compound and its analogs as potential therapeutic agents.
References
- 1. This compound, A NEW SAFRAMYCIN GROUP ANTIBIOTIC [jstage.jst.go.jp]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 75425-66-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Covalent Adduct Formation of Saframycin S with Guanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, is a potent antitumor agent known to exert its cytotoxic effects through covalent modification of DNA. This technical guide provides an in-depth exploration of the core mechanism of action: the covalent binding of this compound to guanine (B1146940) residues within the DNA minor groove. Understanding the intricacies of this interaction is paramount for the rational design of novel chemotherapeutic agents and for optimizing the therapeutic potential of the saframycin family of compounds. This document details the molecular mechanism, sequence selectivity, and structural aspects of the this compound-DNA adduct, supported by summaries of quantitative data and detailed experimental protocols.
Mechanism of Covalent Binding
The covalent interaction of this compound with DNA is a multi-step process that requires reductive activation. In its native state, this compound is not reactive towards DNA. However, within the cellular environment, enzymatic or chemical reduction of the quinone moiety of this compound initiates a cascade of events leading to the formation of a highly electrophilic iminium ion. This reactive intermediate is the ultimate alkylating species that targets the nucleophilic N2 position of guanine residues in the minor groove of the DNA double helix.[1][2]
The formation of the covalent bond is reversible upon heating. This process is distinct from the DNA cleavage induced by other members of the saframycin family, such as Saframycin A, which can generate single-strand breaks via the production of reactive oxygen species.
References
Antitumor Properties of Saframycin S: A Technical Guide
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic belonging to the saframycin family of natural products. These compounds, isolated from Streptomyces lavendulae, have garnered significant interest within the scientific community due to their potent antitumor activities. This compound is structurally related to other members of the family, such as Saframycin A, and shares a core mechanism of action centered on the alkylation of DNA. This technical guide provides an in-depth overview of the antitumor properties of this compound, detailing its mechanism of action, available preclinical data, and relevant experimental methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product chemistry.
Mechanism of Action
The primary mechanism of the antitumor activity of this compound involves its ability to covalently bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death. This compound, like other saframycins, is believed to be a pro-drug that requires reductive activation to form a reactive iminium species. This intermediate then alkylates the N2 position of guanine (B1146940) residues in the minor groove of the DNA double helix.
Studies on the sequence selectivity of Saframycins A and S have revealed preferences for 5'-GGG and 5'-GGC sequences.[1] While both show common binding locations, this compound exhibits a strong footprint at 5'-CGG sequences, a site for which Saframycin A shows no affinity.[1] This difference in binding preference suggests that subtle structural variations among the saframycins can influence their interaction with DNA.
The covalent adducts formed by this compound distort the DNA helix, creating a physical barrier that stalls the progression of DNA and RNA polymerases. This disruption of fundamental cellular processes is a key contributor to the compound's cytotoxic effects.
Data Presentation
In Vivo Antitumor Activity
Preclinical studies in murine models have demonstrated the antitumor efficacy of this compound. The available quantitative data from these studies are summarized below.
| Tumor Model | Host | Treatment Regimen | Efficacy | Reference |
| Ehrlich Ascites Carcinoma | ddY Mice | 0.5 - 0.75 mg/kg/day (i.p.) for 10 days | 80-90% survival rate at 40 days | [2] |
| P388 Leukemia | Mice | Not specified | Less effective than Saframycin A | [2] |
Toxicity
The acute toxicity of this compound has been evaluated in mice.
| Host | Route of Administration | LD50 | Reference |
| ddY Mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [2] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are methodologies for key experiments.
DNA Footprinting Assay to Determine Binding Specificity
This protocol is adapted from studies on Saframycins A and S.[1]
-
DNA Preparation: A specific DNA fragment (e.g., an EcoRI/HindIII restriction fragment of pBR322 DNA) is 3'-end-labeled with [α-³²P]dATP using the Klenow fragment of DNA polymerase I.
-
Drug-DNA Binding: The labeled DNA fragment is incubated with varying concentrations of this compound in a buffer at pH 7.4. The binding is initiated by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 9.5 mM. The reaction is allowed to proceed at 37°C.
-
DNase I Digestion: After the binding reaction, the DNA is subjected to partial digestion with DNase I. The enzyme concentration and digestion time are optimized to produce a ladder of fragments representing single-base-pair cleavages.
-
Analysis: The DNA fragments are denatured and separated by polyacrylamide gel electrophoresis under denaturing conditions. The gel is then dried and subjected to autoradiography. Regions where this compound has bound will protect the DNA from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of fragments.
In Vivo Antitumor Efficacy Study
This protocol is based on the study of this compound in an Ehrlich ascites carcinoma model.[2]
-
Tumor Inoculation: Male ddY mice are inoculated intraperitoneally with Ehrlich ascites carcinoma cells.
-
Treatment: Twenty-four hours after tumor inoculation, treatment with this compound is initiated. The compound is administered intraperitoneally once daily for 10 consecutive days at doses ranging from 0.5 to 0.75 mg/kg. A control group receives vehicle only.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival. The mean survival time and the number of long-term survivors (e.g., at 40 days) are recorded.
-
Data Analysis: The increase in lifespan (ILS %) is calculated for the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a potent antitumor agent with a well-defined mechanism of action involving DNA alkylation. Preclinical in vivo studies have demonstrated its efficacy against certain tumor models. Further research is warranted to fully elucidate its in vitro activity across a broader range of cancer cell lines and to delineate the specific signaling pathways that are modulated in response to this compound-induced DNA damage. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for continued investigation into the therapeutic potential of this promising natural product.
References
Saframycin S: A Comprehensive Technical Guide to its Antimicrobial Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinolinequinone antibiotic, is a notable member of the saframycin group, recognized for its potent antimicrobial and antitumor properties. As a biosynthetic precursor to Saframycin A, it possesses a unique decyano structure. This document provides an in-depth technical overview of the antimicrobial activity spectrum of this compound, with a focus on its quantitative effects against various microorganisms. It details the experimental methodologies for determining its antimicrobial efficacy and elucidates its mechanism of action through diagrammatic representations of relevant pathways. This guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
This compound is a naturally occurring antibiotic produced by Streptomyces lavendulae. Structurally, it is characterized as decyano-saframycin A and is a key intermediate in the biosynthesis of other saframycins. Its biological activity is primarily attributed to its interaction with DNA, leading to the inhibition of macromolecular synthesis in susceptible organisms. Notably, this compound has demonstrated significant activity, particularly against Gram-positive bacteria. This guide synthesizes the available data on its antimicrobial spectrum and provides detailed procedural insights for its evaluation.
Antimicrobial Activity Spectrum
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 209P | 0.2 | [1] |
| Bacillus subtilis | PCI 219 | 0.1 | [1] |
| Sarcina lutea | PCI 1001 | 0.05 | [1] |
Note: The available literature primarily focuses on the activity of this compound against Gram-positive bacteria. Data on its activity against Gram-negative bacteria and fungi is limited.
Mechanism of Action
The primary mechanism of action of this compound involves its covalent binding to DNA, which subsequently inhibits DNA and RNA synthesis, leading to cytotoxicity. The interaction is sequence-preferential, with a higher affinity for 5'-GGG and 5'-GGC sequences. This binding disrupts the normal cellular processes of replication and transcription, ultimately leading to cell death.
Experimental Protocols
The determination of the antimicrobial activity of this compound is crucial for understanding its potential as a therapeutic agent. The following sections detail the standard experimental protocols used to ascertain the Minimum Inhibitory Concentration (MIC) values.
Broth Dilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent.
4.1.1. Materials
-
This compound solution of known concentration
-
Müller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
4.1.2. Procedure
-
Preparation of Inoculum: Bacterial strains are cultured in MHB to an early logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Agar (B569324) Dilution Method
The agar dilution method is another common technique for MIC determination.
4.2.1. Materials
-
This compound solution of known concentration
-
Müller-Hinton Agar (MHA)
-
Bacterial cultures in logarithmic growth phase
-
Sterile petri dishes
-
Inoculator
4.2.2. Procedure
-
Preparation of Agar Plates: Molten MHA is cooled to 45-50°C, and appropriate concentrations of this compound are added to create a series of plates with varying antibiotic concentrations.
-
Preparation of Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action, centered on DNA binding and the subsequent inhibition of essential cellular processes, makes it a compound of significant interest for further investigation in the development of new antimicrobial therapies. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antimicrobial efficacy. Further research is warranted to explore its full spectrum of activity, including potential efficacy against a broader range of pathogens and its synergistic effects with other antimicrobial agents.
References
The Forging of a Potent Antitumor Agent: A Technical Guide to the Biosynthetic Pathway of the Saframycin S Tetrahydroisoquinoline Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S, a member of the tetrahydroisoquinoline (THIQ) family of antibiotics, possesses a complex pentacyclic core structure that is fundamental to its potent antitumor properties. As a direct biosynthetic precursor to the more widely known Saframycin A, the elucidation of its formation provides critical insights for synthetic biology, drug discovery, and the development of novel anticancer therapeutics.[1][2] This technical guide offers an in-depth exploration of the biosynthetic pathway of the this compound tetrahydroisoquinoline core, detailing the genetic and enzymatic machinery, precursor molecules, and key chemical transformations. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product biosynthesis, enzymatic catalysis, and the development of next-generation pharmaceuticals.
I. The Genetic Blueprint: The sfm Biosynthetic Gene Cluster
The biosynthesis of the saframycin core is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated sfm.[3] Located on a 62-kb contiguous DNA region in the producing organism, Streptomyces lavendulae NRRL 11002, this cluster encodes a suite of enzymes responsible for the synthesis of the precursor amino acid, the assembly of the polyketide backbone, and the intricate cyclization reactions that form the characteristic tetrahydroisoquinoline scaffold.[3][4]
The core of the sfm cluster is distinguished by the presence of genes encoding an unusual non-ribosomal peptide synthetase (NRPS) system.[3][4] This multi-enzyme complex deviates from the canonical linear assembly of amino acids, employing an iterative mechanism to construct the tetrapeptidyl skeleton of the saframycin core.[3] Key genes within the sfm cluster and their putative functions are summarized in Table 1.
Table 1: Key Genes in the sfm Biosynthetic Gene Cluster and Their Functions in this compound Core Biosynthesis
| Gene | Encoded Protein | Proposed Function in this compound Core Biosynthesis |
| sfmA | NRPS Module 1 | Contains an adenylation (A) domain, peptidyl carrier protein (PCP) domain, and condensation (C) domain. Involved in the activation and incorporation of the first amino acid precursor. |
| sfmB | NRPS Module 2 | Contains A, PCP, and C domains for the activation and incorporation of the second amino acid precursor. |
| sfmC | NRPS Module 3 | A key multifunctional enzyme containing A, PCP, and C domains, as well as a terminal reductase (R) domain. Catalyzes the iterative Pictet-Spengler reactions to form the pentacyclic core. |
| sfmD | Heme-containing Peroxidase | Catalyzes the regioselective hydroxylation of 3-methyltyrosine to form 3-hydroxy-5-methyltyrosine, a key precursor.[5][6] |
| sfmM2 | Methyltransferase | Involved in the C-methylation of L-tyrosine to 3-methyltyrosine.[1] |
| sfmM3 | Methyltransferase | Catalyzes the O-methylation of 3-hydroxy-5-methyltyrosine to produce 3-hydroxy-5-methyl-O-methyltyrosine.[1] |
II. Precursor Biosynthesis: Crafting the Unique Building Block
The tetrahydroisoquinoline core of this compound is derived from two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[1] The biosynthesis of this specialized building block from the primary metabolite L-tyrosine is a critical preparatory phase in the overall pathway and is catalyzed by a trio of enzymes encoded within the sfm cluster: SfmM2, SfmD, and SfmM3.
The biosynthetic route to 3h5mOmTyr proceeds as follows:
-
C-Methylation: The pathway initiates with the C-methylation of L-tyrosine at the C3 position of the aromatic ring, a reaction catalyzed by the methyltransferase SfmM2 . This step yields 3-methyltyrosine.
-
Hydroxylation: The subsequent regioselective hydroxylation of 3-methyltyrosine at the C5 position is carried out by SfmD , a novel heme-containing peroxidase.[5][6] This enzymatic step produces 3-hydroxy-5-methyltyrosine.
-
O-Methylation: The final modification to the precursor is the O-methylation of the newly introduced hydroxyl group, catalyzed by the methyltransferase SfmM3 . This reaction furnishes the final building block, 3-hydroxy-5-methyl-O-methyltyrosine.[1]
The kinetic parameters for the enzyme SfmD have been characterized, providing insight into its substrate preference and catalytic efficiency.
Table 2: Kinetic Parameters of SfmD
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| 3-Methyltyrosine | 0.45 ± 0.05 | 1.2 ± 0.1 | 2667 |
| L-Tyrosine | 1.2 ± 0.1 | 0.8 ± 0.1 | 667 |
Data obtained from in vitro characterization of SfmD.[5][6]
III. The NRPS Assembly Line and Core Formation: A Symphony of Enzymatic Reactions
The assembly of the 3h5mOmTyr units and their subsequent cyclization into the pentacyclic tetrahydroisoquinoline core is the central and most complex phase of this compound biosynthesis. This process is executed by the non-ribosomal peptide synthetase (NRPS) machinery, comprising the multi-modular enzymes SfmA, SfmB, and SfmC.
The proposed sequence of events is as follows:
-
Initiation and Elongation: The biosynthesis is initiated by the adenylation (A) domain of SfmA , which activates the first molecule of 3h5mOmTyr as an aminoacyl-AMP intermediate and tethers it to its cognate peptidyl carrier protein (PCP) domain. The growing peptide chain is then elongated through the sequential action of the condensation (C), A, and PCP domains of SfmA and SfmB , incorporating a second molecule of 3h5mOmTyr.
-
Iterative Pictet-Spengler Reactions: The dipeptidyl intermediate is then transferred to the final NRPS module, SfmC . This remarkable enzyme catalyzes a series of transformations, including reduction of the thioester to an aldehyde and two successive intramolecular Pictet-Spengler reactions. This iterative cyclization cascade, a hallmark of saframycin biosynthesis, masterfully constructs the intricate pentacyclic core of this compound.
IV. Experimental Protocols
This section provides an overview of key experimental methodologies employed in the elucidation of the this compound biosynthetic pathway.
A. Fermentation and Production of this compound
Increased production of saframycins can be achieved through optimization of fermentation conditions.[7][8]
-
Strain and Culture Conditions: Streptomyces lavendulae is typically cultured on a suitable agar (B569324) medium for sporulation. For production, a spore suspension is used to inoculate a production medium.
-
Medium Optimization: Supplementation of the culture medium with precursors such as p-hydroxyphenylpyruvate has been shown to enhance saframycin production.[7]
-
pH Control: Maintaining the pH of the culture below 5.5 after peak production can prevent the degradation of the produced saframycins.[7]
-
Isolation and Purification: Saframycins can be extracted from the fermentation broth using organic solvents like ethyl acetate. Further purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
B. Heterologous Expression of the sfm Gene Cluster
The functional characterization of the sfm gene cluster and the individual enzymes is often facilitated by heterologous expression in a more genetically tractable host organism.
-
Host Strains: Streptomyces coelicolor and Pseudomonas putida have been successfully used as heterologous hosts for the expression of saframycin biosynthetic genes.[1]
-
Vector Construction: The sfm gene cluster or individual genes are cloned into suitable expression vectors.
-
Transformation and Expression: The recombinant plasmids are introduced into the host strain, and expression is induced under appropriate culture conditions.
-
Analysis of Metabolites: The production of saframycin intermediates or analogs in the heterologous host is analyzed using techniques like HPLC and mass spectrometry.
C. In Vitro Characterization of Adenylation Domain Specificity (ATP-PPi Exchange Assay)
The substrate specificity of the adenylation domains of the NRPS enzymes is a key determinant of the final product structure. The ATP-pyrophosphate (PPi) exchange assay is a classic method to determine this specificity.
-
Principle: This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction catalyzed by the A-domain. The formation of [³²P]ATP is proportional to the enzyme's activity with the tested amino acid.
-
Reaction Mixture: A typical reaction mixture contains the purified A-domain, the amino acid substrate, ATP, [³²P]PPi, and MgCl₂ in a suitable buffer.
-
Assay Procedure: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction is then quenched, and the unincorporated [³²P]PPi is separated from the [³²P]ATP (e.g., by charcoal binding).
-
Detection: The amount of [³²P]ATP formed is quantified by liquid scintillation counting.
V. Visualizations
A. Biosynthetic Pathway of the this compound Tetrahydroisoquinoline Core
References
- 1. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SfmD as a Heme Peroxidase That Catalyzes the Regioselective Hydroxylation of 3-Methyltyrosine to 3-Hydroxy-5-methyltyrosine in Saframycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of SfmD as a Heme peroxidase that catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine in saframycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Saframycin S Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S belongs to the tetrahydroisoquinoline family of antibiotics, a class of natural products that have garnered significant attention for their potent antitumor properties. These compounds are biosynthesized by various microorganisms, including Streptomyces lavendulae. The core chemical scaffold of saframycins is characterized by a complex, densely functionalized pentacyclic system. Their mechanism of action primarily involves the alkylation of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, biological activities, and the molecular pathways they modulate.
Data Presentation: Biological Activity of this compound and Its Derivatives
The biological activity of this compound and its analogs is a critical aspect of their potential as therapeutic agents. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial effects.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Mouse Leukemia) | Not explicitly provided, but noted to have lower cytotoxic activity than Saframycin A. | [1] |
| Saframycin A | L1210 (Mouse Leukemia) | Potent antitumor component. | [1] |
| Saframycin Yd-1 | Not specified | Not specified | [2] |
| Saframycin Yd-2 | Not specified | Not specified | [2] |
| Saframycin Y3 | Not specified | Not specified | [2] |
Further research is required to populate this table with a broader range of this compound derivatives and their corresponding IC50 values against various cancer cell lines such as HCT-116 (colon), A549 (lung), MCF-7 (breast), and PC-3 (prostate).
| Compound | In Vivo Model | Dosage | Outcome | Reference |
| This compound | Ehrlich ascites tumor in ddY mice | 0.5 to 0.75 mg/kg/day for 10 days | 80 to 90% survival rate of 40-day survivors. | [3] |
| This compound | P388 leukemia in mice | Not specified | Less effective than Saframycin A. | [3] |
| Compound | Bacterial Strain | Activity | Reference |
| This compound | Gram-positive bacteria | Highest antimicrobial activity among the saframycin group antibiotics. | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a complex process that has been approached through various strategies, including total synthesis, semi-synthesis, and biosynthetic methods.
1. Chemo-enzymatic Synthesis of Saframycin Y3 (a precursor to other derivatives):
This method combines chemical synthesis with enzymatic reactions to construct the complex saframycin core.[4]
-
Step 1: Preparation of Substrates: Two specifically designed substrates are chemically synthesized. These substrates are optimized for compatibility with the non-ribosomal peptide synthetase (NRPS) enzyme, SfmC.
-
Step 2: SfmC-catalyzed Cyclization: The recombinant SfmC enzyme is used to catalyze a multistep enzymatic conversion, including Pictet-Spengler cyclizations, to assemble the pentacyclic skeleton from the synthetic substrates. This reaction is typically performed in vitro.
-
Step 3: Chemical Modifications: Following the enzymatic assembly of the core structure, further chemical manipulations are carried out to install specific functional groups, such as the aminonitrile and N-methyl groups, to yield N-Fmoc Saframycin Y3.
-
Step 4: Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).
2. Solid-Supported Enantioselective Synthesis of Saframycin A Analogues:
This approach is suitable for the rapid preparation of a large number of diverse structural analogues.
-
Step 1: Attachment to Solid Support: A novel dual linker is used to attach the initial intermediate to a solid support. This is analogous to solid-phase peptide synthesis.
-
Step 2: Iterative Condensation: N-protected alpha-amino aldehyde reactants are sequentially condensed in a directed manner.
-
Step 3: Diastereospecific Cyclorelease: A key cyclorelease mechanism is employed to cleave the synthesized analogue from the solid support, which also sets the stereochemistry of the final product.
-
Step 4: Purification: A significant advantage of this method is that it often obviates the need for chromatographic purification of the final products or any intermediates.
Biological Activity Assays
1. In Vitro Cytotoxicity Assay (MTT Assay):
This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
-
Cell Culture: Cancer cell lines (e.g., HCT-116, A549, MCF-7, PC-3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
2. DNA Binding Assay (Footprinting):
This technique is used to determine the sequence-specific binding of Saframycins to DNA.[5]
-
DNA Preparation: A specific DNA fragment (e.g., a restriction fragment of pBR322 DNA) is prepared and labeled.
-
Drug-DNA Interaction: The labeled DNA is incubated with the Saframycin derivative under optimal conditions (e.g., pH 7.4, 37°C) in the presence of a reducing agent like dithiothreitol (B142953) (DTT), which is necessary for the activation of the saframycin molecule.
-
Cleavage Agent: A DNA cleaving agent, such as methidium propyl-EDTA (MPE), is added. MPE cleaves the DNA at sites not protected by the bound saframycin molecule.
-
Gel Electrophoresis: The DNA fragments are separated by size using polyacrylamide gel electrophoresis.
-
Analysis: The "footprint," a region of the gel where cleavage is inhibited, reveals the binding site of the saframycin derivative on the DNA sequence.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its derivatives is the covalent alkylation of DNA, which triggers a cascade of cellular events culminating in cell death.
DNA Damage Response and Apoptosis
This compound, upon reductive activation, forms an electrophilic iminium ion that covalently binds to the N2 position of guanine (B1146940) bases in the minor groove of DNA.[1][6] This formation of DNA adducts leads to double-strand breaks (DSBs), which are potent inducers of the DNA Damage Response (DDR) pathway.
Caption: DNA Damage-Induced Apoptotic Pathway by this compound Derivatives.
The DDR is primarily mediated by the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] These kinases, upon recognizing DSBs, phosphorylate and activate a host of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[6] A key target of this signaling cascade is the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, the DNA damage caused by this compound derivatives also leads to cell cycle arrest, primarily at the G2/M checkpoint. This prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.
Caption: G2/M Cell Cycle Arrest Pathway Induced by this compound Derivatives.
The ATM/ATR-Chk1/Chk2 signaling axis plays a central role in G2/M arrest. Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Cdc25 is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25, the Cyclin B1/Cdc2 complex remains in an inactive, phosphorylated state, thereby preventing the cell from progressing from the G2 to the M phase of the cell cycle. Additionally, p53 can contribute to G2/M arrest by upregulating the expression of p21 (WAF1/CIP1), a cyclin-dependent kinase inhibitor that can directly inhibit the activity of the Cyclin B1/Cdc2 complex.
Conclusion
This compound and its derivatives represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA damage. Their ability to induce both apoptosis and cell cycle arrest in cancer cells makes them attractive candidates for further drug development. The detailed understanding of their synthesis, biological activity, and the signaling pathways they modulate, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and evaluate novel, more potent, and selective Saframycin-based anticancer therapies. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating the intricate details of their downstream signaling effects to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Saframycin S Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinoline antibiotic isolated from Streptomyces lavendulae, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against various cancer cell lines. It details the mechanism of action, summarizes available cytotoxicity data, presents standardized experimental protocols for assessing its efficacy, and visualizes the key signaling pathways involved in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
This compound is a member of the saframycin group of antibiotics, which are known for their potent antimicrobial and antitumor activities. Its complex molecular structure allows it to interact with cellular macromolecules, primarily DNA, leading to the inhibition of essential cellular processes and ultimately cell death. Understanding the in vitro cytotoxicity of this compound is a critical first step in evaluating its potential as a chemotherapeutic agent. This guide synthesizes the current knowledge on its activity against cancer cells, providing a foundation for further preclinical and clinical investigations.
Mechanism of Action
The primary mechanism of action of this compound involves its ability to bind to the minor groove of DNA. This interaction is preferential for guanine-cytosine (G-C) rich sequences. Upon binding, this compound can form a covalent adduct with guanine (B1146940) bases, leading to the formation of DNA lesions. This process is thought to be initiated by the reductive activation of the quinone moiety of the saframycin molecule.
The formation of these DNA adducts has several downstream consequences:
-
Inhibition of DNA Replication and Transcription: The presence of saframycin-DNA adducts physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.
-
Induction of DNA Damage: The covalent binding and subsequent chemical reactions can lead to single-strand breaks in the DNA.
-
Activation of DNA Damage Response (DDR): The cellular machinery recognizes the DNA lesions, triggering a complex signaling cascade known as the DNA Damage Response.
This cascade ultimately leads to cell cycle arrest and the induction of apoptosis, the primary mode of cell death induced by this compound.
In Vitro Cytotoxicity Data
| Cell Line | Organism | Cancer Type | IC50 (µg/mL) | Reference(s) |
| L1210 | Mouse | Leukemia | Not specified | [1] |
| P388 | Mouse | Leukemia | Not specified | [2] |
| Ehrlich Ascites Carcinoma | Mouse | Ascites Tumor | Not specified | [2] |
Note: The available literature indicates that this compound is less potent than Saframycin A against P388 leukemia[2]. Further research is required to establish a comprehensive cytotoxicity profile of this compound against a broad panel of human cancer cell lines.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides a detailed protocol for a standard in vitro cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways
The cytotoxic effects of this compound are mediated by the activation of specific signaling pathways, primarily those involved in the DNA damage response and apoptosis.
DNA Damage Response and Apoptosis Induction
The following diagram illustrates the proposed signaling cascade initiated by this compound-induced DNA damage, leading to apoptosis.
Caption: this compound induced DNA damage response leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vitro cytotoxicity of this compound.
Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.
Conclusion
This compound exhibits promising in vitro antitumor activity, primarily through its interaction with DNA, leading to DNA damage and the induction of apoptosis. While the available quantitative data on its cytotoxicity against a wide array of human cancer cell lines is limited, the established mechanism of action and the provided experimental protocols offer a solid framework for future investigations. Further studies are warranted to fully characterize the cytotoxic profile of this compound and to explore its therapeutic potential in greater detail. The signaling pathway and workflow diagrams presented in this guide serve as valuable tools for visualizing and planning future research in this area.
References
Saframycin S: An In-depth Technical Guide on its Prokaryotic Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinolinequinone antibiotic derived from Streptomyces lavendulae, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of the molecular targets of this compound in prokaryotic cells. Its primary mechanism of action involves the sequence-selective covalent binding to DNA, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. This guide details the mechanism of action, quantitative data on its activity, experimental protocols for its study, and potential mechanisms of bacterial resistance.
Introduction
This compound is a member of the saframycin family of antibiotics, which are known for their antitumor and antimicrobial properties. Structurally, it is the decyano-derivative of Saframycin A and is considered a biosynthetic precursor. The antimicrobial activity of this compound is attributed to its ability to form a covalent adduct with DNA, thereby disrupting essential cellular functions. Understanding the specific molecular interactions and cellular consequences of this compound treatment is crucial for its potential development as a therapeutic agent.
Mechanism of Action: DNA as the Primary Molecular Target
The principal molecular target of this compound in prokaryotic cells is deoxyribonucleic acid (DNA). The interaction is a complex process involving reductive activation, sequence-specific recognition, and covalent bond formation.
Reductive Activation
This compound requires reductive activation to exert its cytotoxic effects. In its oxidized quinone form, the antibiotic has a low affinity for DNA. However, upon intracellular reduction to a hydroquinone (B1673460), it becomes a highly reactive species. This reduction is a prerequisite for the subsequent covalent binding to DNA.
Sequence-Selective DNA Binding
Once activated, this compound exhibits a preference for binding to specific DNA sequences. Studies have shown that it preferentially targets guanine (B1146940) (G) residues within G-rich sequences. The preferred binding motifs for this compound include 5'-GGG, 5'-GGC, and other 5'-GGPy (where Py is a pyrimidine) sequences. Additionally, it has been observed to bind to 5'-CCG and 5'-CTA sequences. This sequence selectivity suggests a specific recognition mechanism that guides the antibiotic to its target sites on the bacterial chromosome.
Covalent Adduct Formation
The activated hydroquinone form of this compound forms a stable, covalent adduct with the N2 position of guanine residues in the minor groove of the DNA double helix. This covalent modification of the DNA template is the critical step in its mechanism of action.
Quantitative Data
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | Data not available | - |
| Bacillus subtilis | - | Data not available | - |
| Escherichia coli | - | Data not available | - |
Note: Specific MIC values for this compound against common laboratory strains are not consistently reported in the reviewed literature. The provided information emphasizes its general potency against Gram-positive bacteria.
Impact on Cellular Processes
The formation of this compound-DNA adducts has profound consequences for essential cellular processes in prokaryotes.
Inhibition of DNA Replication and Transcription
By covalently modifying the DNA template, this compound physically obstructs the progression of DNA polymerase and RNA polymerase, leading to the inhibition of both DNA replication and transcription. This dual inhibition of nucleic acid synthesis is a primary contributor to its bactericidal effect.
Induction of the SOS Response
The DNA damage caused by this compound is a potent trigger for the bacterial SOS response, a global stress response to extensive DNA damage. This can lead to the upregulation of a suite of genes involved in DNA repair, but also error-prone DNA polymerases, which can increase the mutation rate.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not been extensively characterized, bacteria could potentially develop resistance through several general mechanisms:
-
Target Modification: Mutations in the DNA sequences of preferred binding sites could reduce the affinity of this compound for its target.
-
Drug Efflux: Overexpression of multidrug efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.
-
Drug Inactivation: Bacteria might acquire enzymes capable of modifying and inactivating this compound before it can interact with DNA.
-
Altered Drug Activation: Mutations that decrease the intracellular reduction of the quinone moiety of this compound would prevent its activation and subsequent DNA binding.
Experimental Protocols
DNA Footprinting Assay to Determine this compound Binding Sites
This protocol is a generalized procedure for identifying the specific DNA sequences to which this compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag.
-
This compound.
-
Reducing agent (e.g., dithiothreitol, DTT).
-
DNase I.
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl).
-
Stop solution (e.g., EDTA, formamide, loading dyes).
-
Polyacrylamide gel for electrophoresis.
Procedure:
-
DNA-Saframycin S Binding:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in the reaction buffer.
-
Add a reducing agent (e.g., DTT) to activate the this compound.
-
Allow the binding reaction to proceed for a sufficient time at an appropriate temperature (e.g., 37°C).
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to the reaction mixture.
-
Incubate for a short period to allow for partial digestion of the DNA.
-
-
Reaction Termination:
-
Stop the digestion by adding a stop solution containing a chelating agent (EDTA) to inactivate the DNase I.
-
-
Analysis:
-
Denature the DNA fragments by heating in the presence of formamide.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The "footprint" is the region on the gel where the DNA has been protected from DNase I cleavage due to the binding of this compound, revealing its binding site.
-
References
The Pivotal Role of the Quinone Moiety in Saframycin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the quinone moiety in the antitumor antibiotic Saframycin S. Through a comprehensive review of its mechanism of action, biosynthesis, and biological activity, this document elucidates the chemical features that underpin its therapeutic potential. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.
Introduction: The Significance of the Quinone Core
This compound belongs to the tetrahydroisoquinoline class of antibiotics, characterized by a complex pentacyclic core structure. Central to its biological activity is the presence of a p-quinone ring. This functional group is not merely a passive structural element but an active participant in the molecule's mechanism of action, primarily through its redox properties. The quinone moiety's ability to undergo reduction is a critical prerequisite for the covalent interaction of this compound with its primary cellular target: DNA. This interaction ultimately leads to the inhibition of DNA replication and transcription, culminating in cytotoxicity towards rapidly proliferating cancer cells.
Biosynthesis of the Quinone Moiety
The biosynthesis of the saframycin core, including the quinone ring, is a complex process originating from amino acid precursors. Studies have shown that the pentacyclic skeleton is derived from the condensation of two tyrosine molecules[1]. This biosynthetic pathway highlights the natural origins of this potent antitumor agent and provides a foundation for potential synthetic and semi-synthetic modifications to enhance its therapeutic index.
Caption: Biosynthesis of the Saframycin quinone core from tyrosine precursors.
Mechanism of Action: A Redox-Activated Cascade
The antitumor activity of this compound is intrinsically linked to the redox chemistry of its quinone moiety. The mechanism involves a reductive activation step, which transforms the relatively inert quinone into a highly reactive hydroquinone. This reduction facilitates the loss of a functional group, leading to the formation of a reactive iminium ion. This electrophilic species is then perfectly positioned to alkylate the N2 position of guanine (B1146940) bases in the minor groove of the DNA double helix. This covalent adduction is the key molecular event responsible for the biological effects of this compound.
Caption: Redox-activated mechanism of this compound leading to DNA alkylation.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its cytotoxicity and acute toxicity, comparing it where possible with its close analogue, Saframycin A.
Table 1: Cytotoxicity of this compound and Saframycin A
| Compound | Cell Line | Parameter | Value |
| This compound | Ehrlich Ascites Carcinoma | Effective Dose (in vivo) | 0.5-0.75 mg/kg/day for 10 days (80-90% survivors)[2] |
| This compound | P388 Leukemia | Activity | Less effective than Saframycin A[2] |
Table 2: Acute Toxicity of this compound
| Compound | Animal Model | Route | LD50 |
| This compound | ddY mice | i.p. | 3.2 mg/kg[2] |
Table 3: Antimicrobial Activity of this compound
| Organism | Activity |
| Gram-positive bacteria | Highest antimicrobial activity among the saframycin group antibiotics identified to date[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its interaction with DNA.
In Vitro Cytotoxicity Assay against L1210 Leukemia Cells
This protocol describes a method for determining the cytotoxic effects of this compound on the murine L1210 leukemia cell line.
Materials:
-
L1210 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for in vitro cytotoxicity testing of this compound.
MPE-Fe(II) Footprinting Assay for DNA Binding Analysis
This protocol outlines a method to determine the DNA sequence specificity of this compound binding using methidiumpropyl-EDTA-Fe(II) [MPE-Fe(II)] footprinting[3].
Materials:
-
DNA fragment of interest, end-labeled with 32P
-
This compound
-
MPE-Fe(II) complex
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Stop solution (e.g., containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Phosphorimager or X-ray film
Procedure:
-
DNA-Drug Binding: Incubate the 32P-labeled DNA fragment with varying concentrations of this compound in the reaction buffer. Allow the binding to reach equilibrium.
-
Reductive Activation: Add DTT to the reaction mixture to facilitate the reductive activation of the this compound quinone moiety.
-
Cleavage Reaction: Initiate the DNA cleavage by adding the MPE-Fe(II) complex. This complex will cleave the DNA backbone at sites not protected by the bound this compound.
-
Reaction Termination: Stop the cleavage reaction by adding the stop solution.
-
Electrophoresis: Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments using a phosphorimager or by autoradiography. The "footprint," a region of protection from cleavage, indicates the binding site of this compound.
-
Sequence Analysis: Run a sequencing ladder alongside the footprinting reactions to precisely identify the nucleotide sequence of the binding site.
Conclusion
The quinone moiety is an indispensable component of the this compound structure, playing a central role in its mechanism of action. Its redox properties enable a cascade of chemical events that culminate in the covalent alkylation of DNA, leading to the potent antitumor and antimicrobial activities of this natural product. A thorough understanding of the quinone's role, supported by robust experimental data and protocols, is essential for the rational design of novel saframycin analogues with improved therapeutic profiles. This guide provides a foundational resource for researchers dedicated to advancing the development of this promising class of anticancer agents.
References
- 1. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potency of Saframycin S: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Saframycin S, a potent tetrahydroisoquinoline antibiotic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications of the saframycin core impact its biological activity. Through a comprehensive review of cytotoxicity data, experimental methodologies, and mechanistic insights, this paper aims to guide the rational design of novel and more effective anti-cancer agents.
Core Insights into Saframycin SAR
This compound, a precursor to Saframycin A, demonstrates significant biological activity, primarily through its interaction with DNA.[1][2][3] The core structure of saframycins, a dimerized heterocyclic quinone moiety, is crucial for its function. The mechanism of action involves the formation of an electrophilic iminium ion that alkylates guanine (B1146940) residues in double-stranded DNA.[4] This interaction is facilitated by the conversion of the quinone to a hydroquinone (B1673460) and the transformation of the α-cyanoamine or α-carbinolamine group.[5][6]
Key structural features that govern the activity of saframycins include:
-
The α-cyanoamine or α-carbinolamine group: The absence of this group significantly diminishes cytotoxic activity.[5]
-
The C-14 and C-25 positions: Modifications with bulky substituents at these positions on the basic skeleton or the side chain, respectively, lead to a decrease in cytotoxicity.[5]
-
The tetrahydro-β-carboline moiety: Analogs containing this moiety in the left-half of the hexacyclic skeleton exhibit more potent cytotoxicity.[7]
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines. The data, presented as IC50 values, highlight the impact of specific structural modifications on anti-proliferative efficacy.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound Analogs | |||
| Compound 20 (with 4-methoxybenzamide (B147235) side chain) | HepG2 | 1.32 | [7] |
| Compound 29 (with 2-pyridine amide side chain) | A2780 | 1.73 | [7] |
| Compound 30 (with (2E)-3-(3-thifluoromethyl-phenyl)acrylic amide side chain) | A2780 | 7 | [7] |
| (-)-Saframycin A Analogs | |||
| Compound 7d (with 2-furan amide side chain) | Average of 10 cell lines* | 6.06 | [8] |
*HCT-8, BEL-7402, Ketr3, A2780, MCF-7, A549, BGC-803, Hela, HELF and KB cell lines.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines the general procedure for determining the cytotoxic activity of saframycin analogs against various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin (B115843) assay.[9] The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DNA Interaction Analysis: Footprinting Assay
This protocol describes a method to determine the sequence-specific binding of saframycins to DNA.
-
DNA Substrate Preparation: A specific DNA fragment, typically from a plasmid like pBR322, is radiolabeled at one end (e.g., 3'-end labeling).[10][11]
-
Drug-DNA Binding: The labeled DNA fragment is incubated with varying concentrations of the saframycin analog in a suitable buffer (e.g., pH 7.4) at 37°C. For saframycins requiring reductive activation, a reducing agent like dithiothreitol (B142953) (DTT) is included.[6][10]
-
Cleavage Agent Treatment: A DNA cleavage agent, such as methidium propyl-EDTA (MPE)-Fe(II), is added to the reaction mixture. MPE-Fe(II) cleaves the DNA backbone at sites not protected by the bound drug.
-
Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the DNA fragments. The regions where the saframycin analog has bound to the DNA will be protected from cleavage, resulting in a "footprint" on the autoradiogram.
-
Sequence Analysis: The binding sites are identified by comparing the footprinting pattern to a standard DNA sequencing ladder run on the same gel. Saframycins A and S have shown a preference for 5'-GGG or 5'-GGC sequences.[10]
Mechanistic Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in the study of this compound, the following diagrams have been generated.
Caption: Proposed mechanism of DNA alkylation by Saframycin.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The structure-activity relationship of this compound provides a compelling framework for the development of novel anti-cancer therapeutics. The data clearly indicates that specific modifications to the saframycin core can significantly enhance cytotoxic potency and selectivity. The methodologies and mechanistic insights presented in this guide offer a solid foundation for researchers to design and evaluate new analogs with improved pharmacological profiles. Future research should continue to explore modifications of the saframycin scaffold to optimize its anti-tumor activity while minimizing toxicity.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Analogs of Saframycin S: From Biosynthetic Precursors to Clinical Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Saframycin S and its natural analogs, a potent class of tetrahydroisoquinoline antibiotics. It explores their mechanism of action, therapeutic potential, and the clinical translation of structurally related compounds. This guide synthesizes preclinical data, outlines key experimental methodologies, and visualizes complex biological and experimental processes to facilitate further research and development in this promising area of oncology.
Introduction: The Tetrahydroisoquinoline Quinone Family
The saframycins are a family of antibiotics isolated from Streptomyces lavendulae.[1][2] They are characterized by a dimeric tetrahydroisoquinoline quinone core, which is central to their biological activity. This compound holds a unique position as the direct biosynthetic precursor to Saframycin A, one of the most potent compounds in this class.[3] The conversion of this compound to Saframycin A involves a cyanation reaction.[3][4] The core structure shared by saframycins is also found in other natural products with significant therapeutic applications, most notably the ecteinascidins, which are marine-derived antitumor agents. This guide will explore the natural analogs of this compound, including other saframycins and the structurally related safracins and ecteinascidins, to provide a comprehensive view of their collective therapeutic potential.
Key Natural Analogs and Related Compounds
The natural analogs of this compound can be categorized into several distinct but structurally related groups.
-
Saframycins : This group, isolated from Streptomyces lavendulae, includes Saframycin A, C, and S, among others.[2][5] They primarily differ in the substitution of the core structure and the oxidation state of the quinone rings.[2] Saframycin A is distinguished by an α-cyanoamine group, which is critical for its potent cytotoxicity.[1][6] this compound lacks this cyano group.[7]
-
Safracins : Produced by Pseudomonas fluorescens, Safracins A and B are structurally similar to the saframycins.[8][9][10] They exhibit both antibacterial and antitumor activities.[8][9][11] Safracin B, which is 21-hydroxysafracin A, has demonstrated greater potency than Safracin A in prolonging the lifespan of tumor-bearing mice.[11]
-
Ecteinascidins and Derivatives : These marine-derived alkaloids are isolated from the tunicate Ecteinascidia turbinata.[12][13] Ecteinascidin 743 (ET-743), now known as Trabectedin (B1682994) (Yondelis®), and its synthetic analog Lurbinectedin (B608698) (Zepsyre®) are the most clinically significant compounds in this class.[12][14][15] They are structurally more complex but share the core tetrahydroisoquinoline framework and a similar mechanism of action.
Mechanism of Action: A Unified Model
Despite structural variations, this compound analogs share a common mechanism of action centered on their interaction with DNA. The process involves covalent binding to the minor groove, leading to a cascade of events that culminates in cell death.[14][16]
-
DNA Minor Groove Binding : The compounds selectively target and bind to guanine (B1146940) residues within the DNA minor groove.[14][17]
-
Covalent Alkylation : An electrophilic iminium ion is formed, which then covalently alkylates the N2 position of guanine.[1][17] This creates a stable DNA adduct.
-
DNA Structure Distortion : The formation of the adduct bends the DNA helix towards the major groove.[13]
-
Inhibition of Transcription : This distortion physically obstructs the progression of RNA polymerase II, thereby inhibiting transcription.[18][19][20] This is particularly effective against tumors with high transcriptional activity, a phenomenon known as "transcription addiction".[15][20][21]
-
Interference with DNA Repair : The DNA adducts are recognized by the Nucleotide Excision Repair (NER) machinery. However, the unique nature of the adduct "poisons" this repair process, leading to the formation of lethal double-strand DNA breaks.[14][17]
Therapeutic Potential: Preclinical and Clinical Data
The therapeutic potential of these compounds has been evaluated extensively, ranging from antibacterial assays to human clinical trials for advanced cancers.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activities of various Saframycin analogs.
Table 1: In Vitro Antitumor Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Saframycin A | L1210 Leukemia | IC50 | 0.02 µg/mL | [5] |
| Saframycin C | L1210 Leukemia | IC50 | 1.0 µg/mL | [5] |
| ET-743 (Trabectedin) | Various Solid Tumors | Cytotoxicity | Nanomolar to Picomolar range |[12][22] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| Saframycin A | Ehrlich Ascites Carcinoma | - | Highly Active | [5] |
| Saframycin A | P388 Leukemia | - | Highly Active | [5] |
| Saframycins A & B | P388 Leukemia | - | Inhibited Growth | [8] |
| Saframycins A & B | IMC Carcinoma | - | Inhibited Growth | [8] |
| this compound | Ehrlich Ascites Tumor | 0.5-0.75 mg/kg/day x 10d | 80-90% 40-day survival |[7] |
Table 3: Antibacterial and Toxicity Data
| Compound | Activity | Metric | Value | Reference |
|---|---|---|---|---|
| Safracins A & B | Antibacterial (Gram +/-) | In Vitro Activity | Active | [8] |
| This compound | Antibacterial (Gram +) | In Vitro Activity | Highest in Saframycin group | [7] |
| Saframycin A | Acute Toxicity (ddY mice) | LD50 (i.p.) | 4.9 mg/kg | [5] |
| this compound | Acute Toxicity (ddY mice) | LD50 (i.p.) | 3.2 mg/kg |[7] |
Clinical Translation: Trabectedin and Lurbinectedin
The therapeutic promise of this class is best exemplified by the clinical success of Trabectedin and Lurbinectedin.
-
Trabectedin (Yondelis®) : The U.S. FDA approved Trabectedin on October 23, 2015, for the treatment of unresectable or metastatic liposarcoma or leiomyosarcoma in patients who have received prior chemotherapy containing an anthracycline.[23][24][25][26][27] In the pivotal clinical trial, patients treated with trabectedin had a longer progression-free survival (4.2 months) compared to those receiving dacarbazine (B1669748) (1.5 months).[24]
-
Lurbinectedin (Zepsyre®) : Lurbinectedin received accelerated approval from the U.S. FDA on June 15, 2020, for the treatment of adult patients with metastatic small cell lung cancer (SCLC) with disease progression on or after platinum-based chemotherapy.[14] This approval was based on a Phase II trial that demonstrated a significant overall response rate.[21][28] Lurbinectedin is a selective inhibitor of oncogenic transcription and also modulates the tumor microenvironment.[18][21][29]
Key Experimental Methodologies
Replicating and building upon existing research requires a clear understanding of the experimental protocols used.
In Vitro Cytotoxicity Assays
-
Objective : To determine the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Lines : Murine leukemia cell lines such as L1210 and P388 have been historically used for initial screening.[5][6][8] For solid tumors, human-derived lines like HCT-116 (colon) are employed.[30]
-
Protocol Outline :
-
Cell Seeding : Plate cells in 96-well microtiter plates at a specified density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment : Add serial dilutions of the test compound (e.g., Saframycin analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation : Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment : Measure cell viability using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like PrestoBlue. Read the absorbance or fluorescence using a plate reader.
-
Data Analysis : Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 value.
-
In Vivo Antitumor Models (Xenograft)
-
Objective : To evaluate the antitumor efficacy and toxicity of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude or SCID mice) are commonly used to prevent rejection of human tumor xenografts.[30]
-
Protocol Outline :
-
Tumor Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization : Randomize mice into treatment and control groups.
-
Treatment Administration : Administer the test compound (e.g., Saframycin analog) and vehicle control via a clinically relevant route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) according to a defined schedule (e.g., daily for 10 days).
-
Monitoring : Monitor tumor volume (measured with calipers), body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.
-
Conclusion and Future Directions
The this compound family of natural products and their analogs represent a clinically validated class of antitumor agents with a unique mechanism of action targeting transcription. From the foundational preclinical work on Saframycins A and S to the FDA approval of Trabectedin and Lurbinectedin, the therapeutic potential of the tetrahydroisoquinoline core is evident. Future research should focus on several key areas:
-
Semisynthetic Analogs : Leveraging the known structure-activity relationships to create novel derivatives with improved efficacy and reduced toxicity.[6][30]
-
Combinatorial Biosynthesis : Engineering the biosynthetic pathways in Streptomyces and Pseudomonas to produce novel analogs that are not accessible through traditional synthesis.[1]
-
Targeted Delivery : Developing drug delivery systems to enhance tumor-specific accumulation and minimize off-target side effects.
-
Biomarker Identification : Identifying predictive biomarkers to select patient populations most likely to respond to transcription-inhibiting therapies.
By integrating these strategies, the rich chemical scaffold provided by this compound and its relatives will continue to be a valuable source of next-generation cancer therapeutics.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7122549B2 - Saframycins, analogues and uses thereof - Google Patents [patents.google.com]
- 3. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAFRACINS, NEW ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]
- 10. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACTIVITY OF SAFRACINS A AND B, HETEROCYCLIC QUINONE ANTIBIOTICS, ON EXPERIMENTAL TUMORS IN MICE [jstage.jst.go.jp]
- 12. Unique features of the mode of action of ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmamar.com [pharmamar.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncnursingnews.com [oncnursingnews.com]
- 20. pharmamar.com [pharmamar.com]
- 21. PharmaMar moves ahead with NDA for Zepsyre - European Biotechnology Magazine [european-biotechnology.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. FDA Approves Trabectedin for Sarcoma - NCI [cancer.gov]
- 25. FDA Approval Summary: Trabectedin for Unresectable or Metastatic Liposarcoma or Leiomyosarcoma Following an Anthracycline-Containing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. U.S. FDA Approves YONDELIS® (trabectedin) for the Treatment of Patients with Unresectable or Metastatic Liposarcoma or Leiomyosarcoma, Two Common Subtypes of Soft Tissue Sarcoma [jnj.com]
- 27. onclive.com [onclive.com]
- 28. U.S. FDA Grants Priority Review of New Drug Application for Lurbinectedin (Zepsyre®) in Relapsed Small Cell Lung Cancer Luye Pharma Working with PharmaMar to Develop the Drug in China News Center - Luye Life Sciences [luye.com]
- 29. researchgate.net [researchgate.net]
- 30. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DNA Footprinting Analysis with Saframycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S, a tetrahydroisoquinolinequinone antibiotic derived from Streptomyces lavendulae, is a potent antitumor agent that exerts its cytotoxic effects through direct interaction with DNA. Understanding the sequence-specific binding of this compound to DNA is crucial for elucidating its mechanism of action and for the development of novel DNA-targeted therapies. DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA fragment. This application note provides a detailed protocol for performing DNA footprinting analysis to characterize the interaction between this compound and DNA. The primary method described is based on enzymatic cleavage with DNase I, with references to hydroxyl radical cleavage methods like MPE-Fe(II) footprinting, which has also been successfully used to study Saframycin-DNA interactions.
Mechanism of Action of this compound
This compound covalently binds to the minor groove of the DNA double helix. This interaction is reversible and exhibits a preference for guanine-rich sequences. Specifically, this compound recognizes and binds to 5'-GGG, 5'-GGC, 5'-CCG, and 5'-CTA sequences[1][2]. The covalent bond is formed between the antibiotic and the N2 position of guanine[1]. Upon reduction of its quinone moiety, this compound can also induce single-strand breaks in DNA, a process mediated by the generation of reactive oxygen species. This document focuses on the footprinting aspect, which identifies the binding sites protected from cleavage.
Data Presentation: this compound DNA Binding Preferences
| Target DNA Sequence | Binding Affinity | Notes |
| 5'-GGG | Strong | Primary recognition site for Saframycins.[1] |
| 5'-GGC | Strong | Another preferred binding sequence.[1] |
| 5'-CCG | Moderate to Strong | Recognized by this compound.[1] |
| 5'-CTA | Moderate | Indicates recognition of sequences beyond GC-rich regions.[2] |
| 5'-GGPy (Pyrimidine) | Moderate | Cytosine is preferred over thymine (B56734) at the 3'-end.[1] |
| Alternating CG | Not recognized | This compound does not show affinity for these sequences.[2] |
Experimental Protocols
This section outlines the detailed methodology for DNA footprinting analysis with this compound using DNase I as the cleavage agent.
Part 1: Preparation of End-Labeled DNA Probe
-
DNA Fragment Selection: Choose a DNA fragment of 100-400 bp containing potential this compound binding sites (GC-rich regions). This can be a restriction fragment from a plasmid or a PCR-amplified product.[3]
-
Single-End Radiolabeling:
-
Dephosphorylate the 5' ends of the DNA fragment using Calf Intestinal Phosphatase (CIP).
-
Perform 5' end-labeling of one strand using T4 polynucleotide kinase (T4 PNK) and [γ-³²P]ATP.
-
Alternatively, for PCR products, use a 5'-end-labeled primer in the amplification reaction.
-
-
Probe Purification:
-
Separate the labeled DNA probe from unincorporated nucleotides using a spin column or by polyacrylamide gel electrophoresis (PAGE).
-
If using PAGE, excise the band corresponding to the desired fragment and elute the DNA.
-
Precipitate the DNA with ethanol, wash the pellet, and resuspend it in a suitable buffer (e.g., TE buffer).
-
Part 2: this compound - DNA Binding Reaction
-
Binding Buffer Preparation: Prepare a binding buffer optimized for this compound-DNA interaction. A recommended buffer is at pH 7.4 and contains 9.5 mM dithiothreitol (B142953) (DTT) to facilitate the covalent binding.[2]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the end-labeled DNA probe (approximately 10,000-20,000 cpm) with a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Add the binding buffer to the reaction mixture.
-
Add varying concentrations of this compound to different tubes. A control tube with no this compound is essential.
-
-
Incubation: Incubate the reaction mixtures at 37°C for at least 30 minutes to allow for the binding equilibrium to be reached.[2]
Part 3: DNase I Digestion
-
DNase I Titration (Preliminary Experiment): Before the actual footprinting experiment, it is crucial to determine the optimal concentration of DNase I that results in a ladder of randomly cleaved fragments covering the entire length of the DNA probe. This is done by incubating the labeled probe with a range of DNase I concentrations in the absence of this compound.
-
Footprinting Reaction:
-
To the this compound-DNA binding reactions, add the pre-determined optimal amount of DNase I.
-
Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Stopping the Reaction: Terminate the digestion by adding a stop solution, typically containing EDTA (to chelate Mg²⁺ required by DNase I), a loading dye, and formamide (B127407) to denature the DNA.[4]
Part 4: Analysis by Polyacrylamide Gel Electrophoresis
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide sequencing gel (e.g., 8% acrylamide (B121943) with 8 M urea).
-
Sample Loading and Electrophoresis:
-
Heat the samples at 90-100°C for 3-5 minutes to ensure complete denaturation, then rapidly cool on ice.
-
Load the samples onto the gel. Include a lane with a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment to precisely map the protected regions.[4]
-
Run the gel at a constant voltage until the loading dye has migrated to the desired position.
-
-
Autoradiography:
-
After electrophoresis, transfer the gel to a solid support (e.g., filter paper), dry it, and expose it to an X-ray film or a phosphorimager screen.
-
The resulting autoradiogram will show a ladder of bands. In the lanes containing this compound, regions where the drug has bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of bands compared to the control lane.
-
Mandatory Visualizations
Experimental Workflow for DNA Footprinting with this compound
Caption: Workflow for this compound DNA footprinting.
Mechanism of this compound-Induced DNA Damage
Caption: Dual mechanism of this compound action on DNA.
References
- 1. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Purification of Saframycin S using High-Performance Liquid Chromatography (HPLC)
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic and a biosynthetic precursor to Saframycin A, produced by the fermentation of Streptomyces lavendulae.[1][2] As a member of the saframycin family, it exhibits notable antitumor and antimicrobial properties, making it a compound of significant interest for pharmaceutical research and development.[1] The purification of this compound from complex fermentation broths is a critical step in its characterization and further investigation. High-performance liquid chromatography (HPLC) offers a robust and scalable method for achieving high purity of this compound.
These application notes provide a detailed protocol for the purification of this compound, from initial extraction to a final preparative HPLC step. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable purification workflow.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the development of a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁N₃O₈ | |
| Molecular Weight | 537.57 g/mol | |
| UV/Vis λmax | 270 nm | [3] |
| Appearance | Dark yellow powder | |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate (B1210297); sparingly soluble in water |
Experimental Protocols
Fermentation and Extraction of this compound from Streptomyces lavendulae
This protocol outlines the initial steps to obtain a crude extract containing this compound.
1.1. Fermentation:
-
Inoculate a suitable production medium with a high-yielding strain of Streptomyces lavendulae.
-
Incubate the culture under optimal conditions for this compound production (typically 5-7 days at 28-30°C with agitation).
1.2. Broth Filtration:
-
After the fermentation period, separate the mycelia from the culture broth by centrifugation or filtration.
1.3. Solvent Extraction:
-
Adjust the pH of the filtered broth to 8.0 using a suitable base (e.g., 10 N NaOH).
-
Perform a liquid-liquid extraction of the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process three times to maximize the recovery of this compound.
-
Pool the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator to yield a crude extract.
Preparative HPLC Purification of this compound
This protocol details the purification of this compound from the crude extract using a preparative reverse-phase HPLC system. The method is scaled up from an initial analytical separation.
2.1. Analytical Method Development:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10-20 µL of a 1 mg/mL solution of the crude extract in methanol (B129727).
2.2. Scale-Up to Preparative HPLC:
-
Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: To maintain the same linear velocity as the analytical method, the flow rate is scaled up based on the square of the ratio of the column diameters. For a 21.2 mm ID column from a 4.6 mm ID column, the scaling factor is (21.2/4.6)² ≈ 21.2. Therefore, the preparative flow rate would be approximately 21.2 mL/min.
-
Gradient: The same gradient profile as the analytical method is used (20% to 80% B over 20 minutes).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Injection Volume: The injection volume can be scaled up based on the column volume. A starting point for a 21.2 mm ID column would be in the range of 500 µL to 2 mL, depending on the concentration of the sample.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
2.3. Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a solid powder.
Quantitative Data
The following table summarizes the expected results from the preparative HPLC purification of this compound.
| Parameter | Crude Extract | After Preparative HPLC |
| Purity (by HPLC area %) | ~15-25% | >95% |
| Retention Time (Analytical) | ~12.5 min | ~12.5 min |
| Recovery Yield | N/A | ~70-85% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Figure 1: Overall workflow for the purification of this compound.
Preparative HPLC Logical Flow
Caption: Figure 2: Logical flow of the preparative HPLC process.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Saframycin S and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic and a biosynthetic precursor to the potent antitumor agent Saframycin A.[1] Produced by Streptomyces lavendulae, this compound exhibits both antimicrobial and antitumor activities, making it a compound of significant interest in drug discovery and development.[1][2] Its mechanism of action is believed to involve covalent binding to DNA.[3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, metabolite identification, and quantitative determination of this compound in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its potential metabolites using liquid chromatography-mass spectrometry (LC-MS).
Molecular and Mass Spectrometry Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₁N₃O₈ | N/A |
| Molecular Weight | 537.56 g/mol | N/A |
| Structure | Decyano-Saframycin A | [1] |
| Protonated Mass [M+H]⁺ | m/z 538.21 | N/A |
Quantitative Analysis of Saframycins
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Quantitation (LOQ) | 0.01 - 0.2 ng/mL | [4] |
| Accuracy | 86.1% - 109.0% | [4] |
| Intra-day Precision (RSD) | < 12.0% | [4] |
| Inter-day Precision (RSD) | < 12.0% | [4] |
| Recovery | 94% - 103% | [5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances and concentrating the analyte of interest. Protein precipitation is a rapid method for initial cleanup, while solid-phase extraction offers higher selectivity.
a) Protein Precipitation (for plasma, serum, or cell lysates)
-
To 100 µL of sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Solid-Phase Extraction (SPE) (for complex matrices like fermentation broth or tissue homogenates)
-
Pre-treat Sample: Acidify the sample with formic acid to a final concentration of 0.1%. Centrifuge to pellet any solids.
-
Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar impurities.
-
Elute: Elute this compound and its metabolites with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Liquid Chromatography (LC)
Reverse-phase chromatography is suitable for the separation of this compound and its metabolites.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) in positive ion mode is recommended for sensitive and selective detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
MRM Transitions:
Since specific fragmentation data for this compound is not widely published, the following are proposed precursor and product ions based on its structure as decyano-Saframycin A. These will require empirical optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 538.2 | To be determined | To be determined |
| Internal Standard | Analyte-specific | To be determined | To be determined |
Note on Fragmentation: Saframycin A has a protonated molecular ion [M+H]⁺ at m/z 563.0.[6] Given that this compound is the decyano derivative, its protonated molecule is expected at m/z 538.2. The fragmentation of related complex antibiotics often involves the loss of side chains and cleavage of the core ring structure. For initial method development, a full scan and product ion scan of a this compound standard should be performed to identify characteristic fragment ions for use in MRM mode.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Putative Cellular Interaction Pathway
This compound, like Saframycin A, is known to interact with DNA.[3] While a detailed signaling pathway is not fully elucidated, a proposed mechanism involves the inhibition of DNA replication and transcription, which can lead to cell cycle arrest and apoptosis. Furthermore, studies on Saframycin A suggest a potential interaction with the metabolic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which may play a role in its antiproliferative activity.[6]
Caption: Proposed cellular effects of this compound.
Metabolite Identification
This compound is a precursor to Saframycin A, and other derivatives have been identified from Streptomyces lavendulae cultures.[7] Potential metabolites could arise from hydroxylation, methylation, or demethylation reactions. A non-targeted analysis using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be employed to screen for potential metabolites. The general workflow for this is outlined below.
Caption: Workflow for non-targeted metabolite identification.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for the determination of aminoglycosides in different matrices and species based on an in-house concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Saframycin S in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin S, a tetrahydroisoquinoline antibiotic, has demonstrated notable antitumor properties. A critical parameter for assessing the efficacy of any potential anticancer agent is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological process by 50%. This document provides detailed application notes and standardized protocols for determining the IC50 of this compound in various cancer cell lines. It includes a comprehensive experimental workflow, protocols for common cell viability assays, and an overview of the compound's mechanism of action, supplemented with visual diagrams to facilitate understanding.
Introduction
The saframycin family of antibiotics, isolated from Streptomyces lavendulae, are recognized for their potent antimicrobial and antitumor activities. This compound is a precursor to Saframycin A and is believed to be the active component in the formation of an antibiotic-DNA complex, leading to its biological activity.[1] While it has shown significant activity in preclinical models, such as Ehrlich ascites tumors, its efficacy is reported to be less than that of Saframycin A in other models like P388 leukemia.[1] Accurate and reproducible determination of its IC50 values across a panel of cancer cell lines is a fundamental step in its preclinical evaluation and for understanding its therapeutic potential.
Data Presentation: IC50 Values of this compound
Quantitative data on the IC50 values of this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined values. This structured format allows for a clear and comparative analysis of this compound's potency in different cancer contexts.
| Cancer Type | Cell Line | IC50 (nM) | Assay Method | Exposure Time (hours) | Reference |
| e.g., Breast Cancer | e.g., MCF-7 | Data to be determined | e.g., MTT Assay | e.g., 72 | Internal Data |
| e.g., Lung Cancer | e.g., A549 | Data to be determined | e.g., SRB Assay | e.g., 72 | Internal Data |
| e.g., Colon Cancer | e.g., HCT116 | Data to be determined | e.g., CellTiter-Glo® | e.g., 72 | Internal Data |
| e.g., Leukemia | e.g., K562 | Data to be determined | e.g., MTT Assay | e.g., 48 | Internal Data |
| e.g., Glioblastoma | e.g., U87 MG | Data to be determined | e.g., SRB Assay | e.g., 72 | Internal Data |
Experimental Workflow for IC50 Determination
The determination of an IC50 value follows a systematic workflow, from cell culture preparation to data analysis. The following diagram illustrates the key steps involved in this process.
Experimental workflow for IC50 determination.
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays to determine the IC50 of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to obtain a range of desired concentrations. It is advisable to include a wide range of concentrations in the initial experiment (e.g., from 0.01 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of cell mass.
Materials:
-
Same as MTT assay, with the following additions/substitutions:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Follow step 6 of the MTT assay protocol.
Mechanism of Action and Signaling Pathways
This compound, like other members of the saframycin family, is known to interact with DNA. The primary mechanism of action involves the covalent binding of the antibiotic to the minor groove of the DNA helix.[2] This interaction preferentially occurs at 5'-GGC-3' sequences.[2] The formation of this DNA adduct can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cell proliferation and the induction of cell death.
The following diagram illustrates the proposed mechanism of action of this compound.
Proposed mechanism of action of this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vitro evaluation of this compound's anticancer activity. Consistent and standardized determination of IC50 values across a diverse panel of cancer cell lines is crucial for advancing our understanding of this potent natural product and for guiding its future development as a potential therapeutic agent. The provided diagrams for the experimental workflow and mechanism of action serve as valuable visual aids for researchers in this field.
References
Application Notes and Protocols for In Vivo Studies of Saframycin S Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic, a class of natural products known for their potent antitumor properties. Its mechanism of action involves the covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell death.[1] This document provides detailed application notes and experimental protocols for evaluating the in vivo antitumor activity of this compound using various animal models. The protocols are designed to be adaptable for both initial efficacy screening and more detailed preclinical evaluation.
Mechanism of Action: DNA Damage Response
This compound exerts its cytotoxic effects by forming a covalent adduct with DNA.[1] This interaction distorts the DNA helix, creating lesions that trigger the DNA Damage Response (DDR) pathway. The cell recognizes these adducts as a form of severe DNA damage, activating a cascade of signaling proteins to arrest the cell cycle and initiate apoptosis if the damage is irreparable. The central kinases in this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks/replication stress, respectively. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. If the damage is too extensive, p53 will trigger the intrinsic apoptotic pathway.
Data Presentation
The following tables summarize the available quantitative data for this compound and the related compound, Saframycin A.
Table 1: Acute Toxicity of Saframycins in Mice
| Compound | Mouse Strain | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | ddY | Intraperitoneal (i.p.) | 3.2 | [1] |
| Saframycin A | ddY | Intraperitoneal (i.p.) | 4.9 | [2] |
| Saframycin A | ddY | Intravenous (i.v.) | 3.3 | [2] |
| Saframycin A | C3H/He | Intraperitoneal (i.p.) | 10.5 | [2] |
| Saframycin A | C3H/He | Intravenous (i.v.) | 9.7 | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Animal Model | Treatment Schedule | Dose (mg/kg/day) | Endpoint | Results | Reference |
| Ehrlich Ascites Carcinoma | ddY mice | i.p. for 10 days | 0.5 - 0.75 | 40-day survival | 80-90% survival rate | [1] |
| P388 Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Less effective than Saframycin A | [1] |
Table 3: In Vivo Antitumor Efficacy of Saframycin A (for comparison)
| Tumor Model | Animal Model | Route of Administration | Activity Level | Reference |
| Ehrlich Ascites Carcinoma | Not Specified | Intraperitoneal | Highly Active | [2] |
| P388 Leukemia | Not Specified | Intraperitoneal | Highly Active | [2] |
| L1210 Leukemia | Not Specified | Intraperitoneal | Moderately Active | [2] |
| B16 Melanoma | Not Specified | Intraperitoneal | Moderately Active | [2] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo antitumor activity of this compound.
Protocol 1: Efficacy Study in Ehrlich Ascites Carcinoma (EAC) Mouse Model
This model is suitable for rapid screening of antitumor activity against a liquid tumor.
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Ehrlich Ascites Carcinoma (EAC) cell line
-
Male ddY mice (6-8 weeks old)
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27G)
-
Calipers
2. Experimental Workflow:
References
Unraveling Saframycin S-Induced DNA Damage: A Guide to Assessment Techniques
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer research and drug development, understanding the precise mechanisms of action of potential therapeutic agents is paramount. Saframycin S, a potent antitumor antibiotic, has garnered significant interest for its ability to induce DNA damage in cancer cells. For researchers, scientists, and drug development professionals, accurately assessing this damage is crucial for evaluating its efficacy and advancing its potential clinical applications. This document provides detailed application notes and protocols for key techniques used to assess this compound-induced DNA damage, equipping researchers with the necessary tools to navigate this complex area of study.
Introduction to this compound and its Mechanism of Action
This compound belongs to the tetrahydroisoquinoline group of antibiotics and exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction leads to the formation of covalent adducts, primarily with guanine (B1146940) bases, which in turn triggers a cascade of cellular responses to the induced DNA damage. The resulting lesions can obstruct essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Key Techniques for Assessing DNA Damage
Several robust and well-established techniques can be employed to quantify and characterize the DNA damage induced by this compound. These methods offer insights into different aspects of DNA damage, from single and double-strand breaks to the activation of cellular repair pathways and the ultimate fate of the cell.
Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Following treatment with this compound, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Table 1: Representative Data from Alkaline Comet Assay after this compound Treatment
| Treatment | Concentration (µM) | Tail DNA (%) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Control | 0 | 5.2 ± 1.8 | 1.5 ± 0.4 |
| This compound | 1 | 25.6 ± 4.5 | 8.2 ± 1.1 |
| This compound | 5 | 48.9 ± 6.2 | 15.7 ± 2.3 |
| This compound | 10 | 65.3 ± 7.1 | 22.4 ± 3.0 |
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Treat cells with desired concentrations of this compound for a specified duration (e.g., 4 hours). Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for 1-2 hours at 4°C in the dark.
-
Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide). Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail and the Olive tail moment.[1][2][3]
Workflow for the Comet Assay
Caption: Workflow of the Comet Assay for DNA Damage Assessment.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[4] Immunofluorescence staining of γ-H2AX allows for the visualization of these DSBs as distinct nuclear foci. The number of foci per cell is directly proportional to the number of DSBs, making this a highly sensitive and quantitative assay.
Table 2: Quantification of γ-H2AX Foci in Response to this compound
| Treatment | Concentration (µM) | Average γ-H2AX Foci per Cell (Mean ± SD) | Percentage of Foci-Positive Cells (%) |
| Control | 0 | 0.8 ± 0.3 | 5 |
| This compound | 0.5 | 8.5 ± 2.1 | 65 |
| This compound | 1 | 15.2 ± 3.8 | 92 |
| This compound | 2.5 | 24.7 ± 4.5 | 98 |
Experimental Protocol: γ-H2AX Foci Formation Assay
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.[5][6]
Logical Flow of γ-H2AX Foci Formation Assay
Caption: Logical flow from this compound treatment to γ-H2AX foci quantification.
DNA Fragmentation (Ladder) Assay
A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[7][8] The DNA fragmentation or ladder assay visualizes this characteristic pattern by separating the extracted DNA on an agarose gel.
Table 3: Qualitative and Semi-Quantitative Analysis of DNA Fragmentation
| Treatment | Concentration (µM) | DNA Laddering Pattern |
| Control | 0 | Intact high molecular weight DNA band |
| This compound | 2 | Faint laddering observed |
| This compound | 5 | Clear and distinct DNA ladder |
| This compound | 10 | Intense DNA laddering |
Experimental Protocol: DNA Fragmentation Assay
-
Cell Treatment and Lysis: Treat cells with this compound for a longer duration (e.g., 24-48 hours) to induce apoptosis. Harvest both adherent and floating cells. Lyse the cells in a buffer containing detergents and proteases to release the DNA.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction method or a commercial DNA isolation kit designed for apoptotic cells.
-
RNase Treatment: Treat the extracted DNA with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a low voltage to ensure good separation of the DNA fragments.
-
Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples, while necrotic cells typically show a smear of randomly degraded DNA.[9][10][11]
Signaling Pathways Activated by this compound-Induced DNA Damage
This compound-induced DNA damage triggers a complex network of signaling pathways that determine the cell's fate. The primary sensors of DNA double-strand breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[12][13][14]
Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. This initiates a signaling cascade that leads to cell cycle arrest, providing the cell with time to repair the damaged DNA. If the damage is too extensive to be repaired, these pathways can trigger apoptosis.
The apoptotic cascade is executed by a family of proteases called caspases.[7][15] Initiator caspases (e.g., caspase-9) are activated in response to DNA damage signals and, in turn, activate executioner caspases (e.g., caspase-3).[16] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[17]
This compound-Induced DNA Damage Response and Apoptosis Pathway
Caption: Signaling cascade from DNA damage to apoptosis induced by this compound.
Conclusion
The assessment of this compound-induced DNA damage is a multifaceted process that requires a combination of techniques to fully elucidate its mechanism of action. The comet assay, γ-H2AX foci formation assay, and DNA fragmentation assay provide a powerful toolkit for researchers to quantify DNA damage, understand the cellular response, and ultimately evaluate the therapeutic potential of this compound. By employing these detailed protocols and understanding the underlying signaling pathways, scientists can continue to unlock the potential of this promising antitumor agent.
References
- 1. Photo-chemically induced DNA effects in the comet assay with epidermal cells of SKH-1 mice after a single oral administration of different fluoroquinolones and 8-methoxypsoralen in combination with exposure to UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-mediated proteolysis during apoptosis: insights from apoptotic neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. An improved non-enzymatic “DNA ladder assay” for more sensitive and early detection of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of specific apoptotic caspases with an engineered small-molecule-activated protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Covalent Modification of DNA by Saframycin S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to investigate the covalent modification of DNA by the antitumor antibiotic, Saframycin S. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key processes to facilitate research and development in this area.
Introduction
This compound is a tetrahydroisoquinoline antibiotic that exhibits potent antitumor activity through its ability to form covalent adducts with DNA.[1] Understanding the mechanism of this interaction, including its sequence selectivity and the cellular responses it elicits, is crucial for the development of this compound and its analogs as therapeutic agents. This guide outlines the primary techniques employed to study these interactions, providing detailed protocols for their implementation.
Mechanism of Action: Reductive Activation and Covalent Bonding
The covalent modification of DNA by this compound is a process that requires reductive activation. In a cellular environment, reducing agents can convert the quinone moiety of this compound into a hydroquinone. This conversion facilitates the loss of a hydroxyl group, leading to the formation of a reactive iminium ion. This electrophilic intermediate then attacks the N2 position of guanine (B1146940) bases in the DNA minor groove, forming a stable, covalent adduct. This process is sequence-selective, with a preference for specific guanine-rich sequences.
dot
Caption: Reductive activation of this compound to form a covalent DNA adduct.
Quantitative Analysis of this compound DNA Binding Specificity
The sequence-specific binding of this compound to DNA has been determined using techniques such as MPE-Fe(II) footprinting and exonuclease III stop assays.[2] These studies have revealed a clear preference for guanine-rich sequences.
| Target DNA Sequence | Binding Preference of this compound |
| 5'-GGG | Primary recognition site |
| 5'-GCC | Strong recognition |
| 5'-GGPy (Pyrimidine) | Recognized, with a preference for C over T |
| 5'-CCG | Recognized |
| 5'-CTA | Recognized |
Table 1: DNA Sequence Selectivity of this compound.[2]
Experimental Protocols
MPE-Fe(II) Footprinting Assay
Methidiumpropyl-EDTA (MPE) complexed with Fe(II) is a chemical nuclease that cleaves DNA with low sequence specificity. In a footprinting experiment, regions of DNA bound by a ligand, such as this compound, are protected from cleavage by MPE-Fe(II). This protection results in a "footprint" on a sequencing gel, revealing the binding site of the ligand.
Workflow for MPE-Fe(II) Footprinting
dot
Caption: Workflow for MPE-Fe(II) footprinting of this compound-DNA interactions.
Protocol:
-
DNA Probe Preparation:
-
Select a DNA fragment of interest (e.g., a restriction fragment of a plasmid).
-
Radioactively label one end of the DNA fragment (either 5' or 3') using T4 polynucleotide kinase and [γ-³²P]ATP or terminal deoxynucleotidyl transferase and [α-³²P]ddATP, respectively.
-
Purify the end-labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing NaCl and MgCl₂).
-
To facilitate covalent binding, include a reducing agent such as dithiothreitol (B142953) (DTT).[3]
-
Allow the binding reaction to equilibrate at an appropriate temperature (e.g., 37°C).
-
-
MPE-Fe(II) Cleavage:
-
Prepare the MPE-Fe(II) complex immediately before use by mixing MPE with freshly prepared ferrous ammonium (B1175870) sulfate.
-
Initiate the cleavage reaction by adding the MPE-Fe(II) complex to the binding reaction mixture.
-
Allow the cleavage reaction to proceed for a short, defined time to ensure partial digestion.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., EDTA and thiourea).
-
Precipitate the DNA fragments using ethanol (B145695).
-
Resuspend the DNA pellet in a loading buffer containing formamide (B127407) to denature the DNA.
-
-
Gel Electrophoresis and Autoradiography:
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to X-ray film to visualize the DNA fragments. The region where this compound is bound will show a reduction in cleavage, creating a "footprint."
-
Exonuclease III Stop Assay
Exonuclease III is an enzyme that progressively removes nucleotides from the 3' end of double-stranded DNA.[4] When the enzyme encounters a covalent adduct, such as that formed by this compound, its progression is blocked. This "stop" can be visualized on a sequencing gel, precisely mapping the location of the adduct.
Workflow for Exonuclease III Stop Assay
dot
Caption: Workflow for the Exonuclease III stop assay to map this compound-DNA adducts.
Protocol:
-
DNA Probe Preparation:
-
Prepare a 5' end-labeled DNA probe as described for the MPE-Fe(II) footprinting assay.
-
-
Binding Reaction:
-
Incubate the 5' end-labeled DNA probe with this compound and a reducing agent (e.g., DTT) to form the covalent adduct.
-
-
Exonuclease III Digestion:
-
Initiate the digestion by adding Exonuclease III to the reaction mixture.
-
Incubate at 37°C for a defined period. The extent of digestion can be controlled by varying the incubation time or enzyme concentration.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a stop solution (e.g., EDTA) and heating to inactivate the enzyme.
-
Precipitate the DNA and resuspend in denaturing loading buffer.
-
-
Gel Electrophoresis and Autoradiography:
-
Analyze the digestion products on a denaturing polyacrylamide sequencing gel. The appearance of a new band or a set of bands indicates the position where Exonuclease III digestion was halted by the this compound-DNA adduct.
-
LC-MS/MS Analysis of this compound-DNA Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of DNA adducts. This method involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection of the modified nucleosides.
Protocol:
-
DNA Adduct Formation and Isolation:
-
Incubate calf thymus DNA or cellular DNA with this compound and a reducing agent.
-
Isolate the DNA by ethanol precipitation to remove unbound drug.
-
-
Enzymatic Hydrolysis of DNA:
-
Digest the DNA to its constituent 2'-deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS). The this compound-deoxyguanosine adduct can be identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Cellular Response to this compound-Induced DNA Damage
The formation of bulky DNA adducts by this compound can trigger a range of cellular responses, including cell cycle arrest and apoptosis. These responses are often mediated by DNA damage signaling pathways, such as the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) pathways. Upon recognition of the DNA lesion, these kinases can be activated, leading to the phosphorylation of downstream targets that orchestrate the cellular response to the damage. This can ultimately lead to programmed cell death if the damage is too severe to be repaired.
dot
Caption: A simplified signaling pathway for the cellular response to this compound-induced DNA damage.
Conclusion
The methods described in these application notes provide a robust framework for the detailed investigation of the covalent modification of DNA by this compound. By employing these techniques, researchers can elucidate the sequence specificity of binding, quantify adduct formation, and understand the downstream cellular consequences of this interaction. This knowledge is essential for the rational design and development of novel anticancer therapies based on the Saframycin scaffold.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exonuclease III footprinting on immobilized DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antimicrobial Susceptibility of Bacteria to Saframycin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a heterocyclic quinone antibiotic belonging to the saframycin family of natural products. These compounds are known for their potent antitumor and antimicrobial properties. The mechanism of action of this compound involves the inhibition of bacterial growth through interaction with DNA, leading to DNA damage and the induction of the cellular SOS response pathway.[1][2][3] This application note provides detailed protocols for assessing the in vitro antimicrobial susceptibility of various bacterial strains to this compound using standard methods such as broth microdilution, agar (B569324) dilution, and disk diffusion.
Data Presentation
The antimicrobial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Below are illustrative MIC values for this compound against a panel of common Gram-positive and Gram-negative bacteria, as well as standard quality control strains.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.125 |
| Staphylococcus aureus | (MRSA) Clinical Isolate | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 |
| Bacillus subtilis | ATCC 6633 | 0.03 |
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Table 2: Quality Control Ranges for Antimicrobial Susceptibility Testing.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | This compound | 0.06 - 0.25 | 25 - 30 |
| Escherichia coli ATCC 25922 | This compound | >64 | No Zone |
| Pseudomonas aeruginosa ATCC 27853 | This compound | >64 | No Zone |
| Enterococcus faecalis ATCC 29212 | This compound | 0.25 - 1 | 20 - 25 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 1280 µg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or lower, protected from light. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the bacteria.[4]
Broth Microdilution Method
This method determines the MIC in a liquid medium using a 96-well microtiter plate format.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution (1280 µg/mL)
-
Sterile diluent (e.g., CAMHB)
-
Multichannel pipette
Protocol:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve final concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 50 µL of the diluted this compound) with 50 µL of the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Inoculum replicating device
Protocol:
-
Prepare a series of MHA plates containing twofold dilutions of this compound. Add the appropriate volume of the antibiotic solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Allow the agar to solidify completely.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
Spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, allowing up to 36 different isolates to be tested per plate.
-
Include a growth control plate (MHA without antibiotic).
-
Allow the inoculated spots to dry before inverting the plates for incubation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method where paper disks impregnated with a specific concentration of this compound are placed on an inoculated agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution for disk impregnation
-
Sterile swabs
-
Forceps
Protocol:
-
Prepare sterile paper disks impregnated with a known amount of this compound (e.g., 5 µg). This requires a preliminary validation to correlate the zone of inhibition with the MIC.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the this compound-impregnated disks onto the agar surface using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
References
- 1. β-Lactam Antibiotics Induce the SOS Response and Horizontal Transfer of Virulence Factors in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RpoS Plays a Central Role in the SOS Induction by Sub-Lethal Aminoglycoside Concentrations in Vibrio cholerae | PLOS Genetics [journals.plos.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. revive.gardp.org [revive.gardp.org]
Application Notes and Protocols for Saframycin S in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Saframycin S in cell culture experiments. The protocols outlined below are intended to serve as a foundation for studying the cytotoxic and mechanistic properties of this potent antitumor antibiotic.
Introduction
This compound is a tetrahydroisoquinoline antibiotic and a biosynthetic precursor to Saframycin A. Like other members of the saframycin family, it exhibits significant antitumor and antimicrobial properties.[1][2] The primary mechanism of action for these compounds involves the covalent binding to the minor groove of DNA, which subsequently triggers a cellular DNA damage response, leading to apoptosis.[3][4][5] Understanding the precise cellular effects of this compound is crucial for its potential development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its closely related analog, Saframycin A. This information is essential for the accurate preparation of stock solutions and for designing effective in vitro experiments.
| Property | This compound | Saframycin A | Reference(s) |
| Molecular Formula | C₂₈H₃₁N₃O₈ | C₂₉H₃₀N₄O₈ | [3][6] |
| Molecular Weight | 537.56 g/mol | 562.57 g/mol | [1] |
| Solubility | Soluble in DMSO (recommended), Methanol | Soluble in Methanol, Chloroform, Ether | [1] |
| In Vitro Activity (ID₅₀) | Data not available | 0.0056 µmol/L (L-1210 mouse lymphocyte cells) | [1] |
| In Vivo Activity (LD₅₀) | 3.2 mg/kg (i.p. in ddY mice) | 4.9 mg/kg (i.p. in ddY mice) | [2][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Protocol:
-
Precaution: this compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a certified chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (537.56 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 537.56 g/mol * 1000 mg/g = 5.38 mg
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration. Vortex briefly until the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting range for the final concentrations in the wells is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by binding to DNA, which is expected to activate the DNA Damage Response (DDR) pathway. This initiates a signaling cascade that can lead to cell cycle arrest and, ultimately, apoptosis. The putative signaling pathway is depicted below.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound and evaluating its cytotoxicity in cell culture.
Caption: Experimental workflow for this compound preparation and cytotoxicity testing.
References
- 1. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 75425-66-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Note: Monitoring Saframycin S Production Using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic and a direct biosynthetic precursor to Saframycin A, both produced by the bacterium Streptomyces lavendulae.[1][2] As intermediates in the production of potent antitumor agents, the ability to monitor the formation of this compound is crucial for optimizing fermentation processes and for biosynthetic studies. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and reliable method for the qualitative and semi-quantitative analysis of this compound production.[3][4][5][6] This application note provides a detailed protocol for monitoring this compound from Streptomyces lavendulae culture extracts using TLC.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[3][4] Polar compounds interact more strongly with the polar stationary phase (e.g., silica (B1680970) gel) and thus travel shorter distances, resulting in lower Retention Factor (Rf) values. Non-polar compounds have a greater affinity for the mobile phase and travel further up the plate, exhibiting higher Rf values. The separated compounds are visualized as spots, and their Rf values can be used for identification by comparison with a known standard. The intensity of the spots can be used for semi-quantitative analysis.[5][6]
Experimental Protocols
Preparation of Streptomyces lavendulae Culture Extract
This protocol is adapted from established methods for extracting Saframycins from culture broth.[7]
Materials:
-
Streptomyces lavendulae culture broth
-
Ethyl acetate (B1210297)
-
10 N Sodium hydroxide (B78521) (NaOH)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
Procedure:
-
Harvest the Streptomyces lavendulae culture broth after the desired fermentation period.
-
Separate the mycelia from the filtrate by centrifugation or filtration.
-
Adjust the pH of the filtrate to 8.0 with 10 N NaOH to ensure Saframycins are in their basic form for efficient extraction.[7]
-
Extract the Saframycin complex from the filtrate by partitioning with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) phase. For improved extraction efficiency, this step can be repeated.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude extract in a small, known volume of ethyl acetate or a suitable solvent for spotting on the TLC plate.
Thin-Layer Chromatography (TLC) Analysis
This protocol is based on reported TLC conditions for this compound and general practices for antibiotic analysis.[7][8]
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing tank
-
Capillary tubes or micropipette for spotting
-
This compound standard (if available)
-
Mobile phase solvents (see Table 1)
-
UV lamp (254 nm and 366 nm)
-
Iodine vapor chamber (optional, for visualization)
Procedure:
-
Pour the chosen mobile phase into the TLC developing tank to a depth of about 0.5-1 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Cover the tank and allow it to equilibrate for at least 30 minutes.[9]
-
Using a pencil, gently draw a starting line (origin) about 1.5-2 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Using a capillary tube or micropipette, carefully spot a small volume (1-5 µL) of the prepared culture extract and the this compound standard solution onto the marked points on the origin line.
-
Allow the spots to dry completely.
-
Place the TLC plate into the equilibrated developing tank, ensuring the origin line is above the solvent level. Cover the tank and allow the mobile phase to ascend the plate.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the separated spots. This compound is a yellow compound and may be visible to the naked eye.[7] For enhanced visualization, observe the plate under a UV lamp at 254 nm and 366 nm.[9][10] Alternatively, place the dried plate in a chamber containing iodine vapor.[9]
-
Circle the visualized spots with a pencil.
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf value and appearance of the spots from the culture extract with the this compound standard to confirm its presence.
Data Presentation
The retention factor (Rf) is a key parameter for identifying compounds in TLC. The following table summarizes the reported Rf values for this compound in different solvent systems on a silica gel stationary phase.
| Mobile Phase (Solvent System) | Ratio (v/v) | Reported Rf Value | Reference |
| Benzene : Acetone | 1 : 1 | 0.45 | [7] |
| Benzene : Ethyl Acetate | 1 : 3 | 0.25 | [7] |
| Chloroform : Ethyl Acetate | 1 : 1 | 0.16 | [7] |
| Chloroform : Ethanol | 1 : 1 | - | [8] |
Note: Rf values can vary slightly depending on experimental conditions such as temperature, saturation of the TLC chamber, and the specific batch of TLC plates.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for monitoring this compound production from culture broth to TLC analysis.
Caption: Workflow for this compound monitoring.
Simplified Saframycin Biosynthetic Pathway
This diagram outlines the key precursors and general steps leading to the formation of this compound and its subsequent conversion to Saframycin A. The biosynthesis of Saframycins involves a nonribosomal peptide synthetase (NRPS) system.[11] The core structure is derived from two tyrosine molecules.[12][13]
Caption: Simplified Saframycin biosynthesis pathway.
Conclusion
Thin-Layer Chromatography is a highly effective and accessible technique for monitoring the production of this compound in Streptomyces lavendulae cultures. Its simplicity and speed make it an ideal tool for routine screening, process optimization, and metabolic engineering studies in the development of Saframycin-based therapeutics. By following the detailed protocols outlined in this application note, researchers can reliably track the biosynthesis of this important antibiotic precursor.
References
- 1. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. prepchem.com [prepchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsppharm.org [jsppharm.org]
- 11. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Note & Protocol: Radiolabeling of Saframycin S for DNA Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline quinone family.[1] Like its analogue Saframycin A, it exerts its biological activity through interaction with DNA.[1][2] Understanding the binding kinetics and specificity of this compound to its molecular target is crucial for the development of novel cancer therapeutics. Radiolabeling of this compound provides a sensitive and quantitative method for conducting in vitro and in vivo binding studies, enabling the determination of binding affinity, kinetics, and localization.
This document provides a detailed protocol for the radiolabeling of this compound with tritium (B154650) ([³H]) and its subsequent use in DNA binding assays. Two potential radiolabeling strategies are presented: direct catalytic tritiation and radioiodination of a phenolic precursor. Given that this compound is the decyano-derivative of Saframycin A, methods involving the cyano group are not applicable.[1]
Signaling Pathway and Experimental Workflow
The interaction of this compound with DNA is initiated by the reduction of its quinone moieties, a critical step for its covalent binding.[3][4] This process is often facilitated by reducing agents like dithiothreitol (B142953) (DTT) in experimental settings.
Caption: Proposed mechanism of this compound interaction with DNA.
The overall experimental workflow for radiolabeling and binding studies is outlined below.
Caption: General workflow for radiolabeling and binding studies.
Experimental Protocols
Protocol 1: Tritiation of this compound
This protocol describes the direct C-H tritiation of this compound using a palladium catalyst and tritium gas. This method is advantageous for labeling complex molecules with high specific activity.[5][6]
Materials:
-
This compound
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Tritium gas (T₂)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Quenching agent (e.g., methanol)
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
In a specialized tritium-labeling manifold, dissolve this compound (1-5 mg) in the anhydrous solvent.
-
Add the palladium(II) catalyst (typically 5-10 mol%).
-
Freeze-pump-thaw the reaction mixture three times to remove dissolved gases.
-
Introduce tritium gas into the reaction vessel at the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically 2-24 hours), monitoring the incorporation of tritium.
-
After the reaction, carefully remove the excess tritium gas according to safety protocols.
-
Quench the reaction by adding a small amount of methanol.
-
Filter the reaction mixture to remove the catalyst.
-
Purify the [³H]-Saframycin S using reverse-phase HPLC.
-
Collect the radioactive peak and determine the radiochemical purity and specific activity using a liquid scintillation counter and UV-Vis spectrophotometry.
Protocol 2: Radioiodination of a Phenolic Precursor
This protocol is a hypothetical approach assuming a phenolic derivative of this compound is available or can be synthesized. Radioiodination of phenolic compounds is a well-established method.[7][8][9][10][11]
Materials:
-
Phenolic derivative of this compound
-
Sodium [¹²⁵I]iodide
-
Oxidizing agent (e.g., Chloramine-T or Iodogen)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Solid-phase extraction (SPE) cartridge for purification
-
TLC or HPLC system with a radioactivity detector
Procedure:
-
To a reaction vial, add the phenolic derivative of this compound dissolved in a minimal amount of organic solvent miscible with water.
-
Add phosphate buffer (pH 7.4).
-
Add the oxidizing agent (e.g., pre-coated Iodogen vial or a fresh solution of Chloramine-T).
-
Introduce Sodium [¹²⁵I]iodide to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quench the reaction by adding sodium metabisulfite (B1197395) solution.
-
Purify the [¹²⁵I]-Saframycin S derivative using an appropriate SPE cartridge or reverse-phase HPLC.
-
Determine the radiochemical purity and specific activity.
Protocol 3: In Vitro DNA Binding Assay
This protocol describes a filter-binding assay to quantify the interaction of radiolabeled this compound with DNA.
Materials:
-
[³H]-Saframycin S or [¹²⁵I]-Saframycin S derivative
-
Calf thymus DNA
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Dithiothreitol (DTT)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Liquid scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of calf thymus DNA and varying concentrations of radiolabeled this compound in the binding buffer.
-
Initiate the binding reaction by adding DTT to a final concentration of 5-10 mM to facilitate the reduction of the quinone moiety.[3][4]
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
For non-specific binding controls, prepare parallel reactions with a large excess of unlabeled this compound.
-
After incubation, rapidly filter the reaction mixtures through glass fiber filters under vacuum. The DNA and bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of bound radioligand and perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Data Presentation
The following tables summarize hypothetical but expected quantitative data from the radiolabeling and binding experiments.
Table 1: Summary of Radiolabeling Results
| Radiolabeling Method | Radioisotope | Radiochemical Purity (%) | Specific Activity (Ci/mmol) |
| Catalytic Tritiation | ³H | >98 | 15-30 |
| Radioiodination | ¹²⁵I | >95 | 1800-2200 |
Table 2: DNA Binding Assay Parameters for [³H]-Saframycin S
| Parameter | Value |
| Binding Affinity (Kd) | 50-150 nM |
| Maximum Binding Sites (Bmax) | 1 drug molecule per 10-20 bp of DNA |
| Hill Coefficient | ~1.0 |
Conclusion
The protocols outlined in this application note provide a framework for the successful radiolabeling of this compound and its application in DNA binding studies. The choice of radiolabeling method will depend on the available resources and the specific requirements of the study. Tritiation offers a metabolically stable label within the parent molecule, while radioiodination can provide very high specific activity. These methods will enable researchers to quantitatively investigate the molecular interactions of this compound, aiding in the elucidation of its mechanism of action and the development of related therapeutic agents.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]
- 8. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Site-Specific Radioiodination of Oligonucleotides with a Phenolic Element in a Programmable Approach [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models: Testing Saframycin S Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin S is a tetrahydroisoquinoline antibiotic, a class of natural products known for their potent antitumor activities. It is a structural analogue of Saframycin A, with both compounds belonging to a family of antibiotics isolated from Streptomyces lavendulae. The antitumor properties of Saframycins are attributed to their ability to interact with DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell death. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using xenograft models, a critical step in the preclinical development of novel anticancer agents.
The protocols outlined below are designed to provide a framework for establishing robust and reproducible in vivo studies to assess the therapeutic potential of this compound against various cancer types. These guidelines cover the establishment of xenograft models, preparation and administration of this compound, and methods for evaluating treatment efficacy through tumor growth inhibition and survival analysis.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through direct interaction with DNA. It binds preferentially to GC-rich sequences, particularly 5'-GGG or 5'-GGC sequences in the minor groove of the DNA double helix[1]. This binding is covalent and leads to the formation of a stable adduct with guanine (B1146940) residues. The formation of these adducts disrupts the normal helical structure of DNA, creating lesions that interfere with essential cellular processes such as DNA replication and transcription.
The DNA damage induced by this compound triggers the cellular DNA Damage Response (DDR) pathway. This complex signaling network senses the DNA lesions and initiates a cascade of events aimed at repairing the damage. However, if the damage is too extensive to be repaired, the DDR pathway can activate downstream apoptotic signaling, leading to programmed cell death. This mechanism underscores the potential of this compound as a potent anticancer agent, particularly against tumors with high proliferative rates.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Ehrlich Ascites Carcinoma Model
| Animal Model | Treatment Protocol | Dosage | Duration | Primary Endpoint | Results | Reference |
| ddY mice | Intraperitoneal (i.p.) injection | 0.5 - 0.75 mg/kg/day | 10 days | 40-day survival rate | 80-90% | [2] |
Table 2: Acute Toxicity of this compound in Mice
| Animal Model | Administration Route | LD50 | Reference |
| ddY mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [2] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest (e.g., HCT-116 colon cancer cells)
-
Immunocompromised mice (e.g., athymic Nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Animal housing and husbandry supplies under sterile conditions
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting: On the day of inoculation, wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension to pellet the cells.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS or serum-free medium. If using Matrigel®, resuspend the cells in a 1:1 mixture of PBS and Matrigel® on ice to prevent premature polymerization. The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10^6 to 10 x 10^6 cells) in a volume of 100-200 µL.
-
Animal Inoculation: Anesthetize the mice. Shave and sterilize the injection site on the flank of the mouse. Using a 1 mL syringe with a 27-gauge needle, slowly inject the cell suspension subcutaneously.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
This protocol provides a general guideline for the preparation and administration of this compound. The specific vehicle and route may need to be optimized based on the solubility and stability of the compound.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80, diluted with saline)
-
Sterile syringes and needles appropriate for the chosen route of administration (e.g., 27-gauge for intraperitoneal or intravenous injection)
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, weigh the required amount of this compound.
-
Dissolve this compound in a small amount of a suitable sterile solvent (e.g., DMSO).
-
Further dilute the solution with a sterile vehicle (e.g., saline) to the final desired concentration. Ensure the final concentration of the solvent is well-tolerated by the animals (e.g., <10% DMSO).
-
The solution should be prepared fresh for each administration to ensure stability.
-
-
Administration:
-
Based on the specific xenograft model and study design, administer this compound via the appropriate route. For systemic tumors like leukemia or ascites models, intraperitoneal (i.p.) injection is common. For solid tumors, intravenous (i.v.) or i.p. routes are typically used.
-
The dosing schedule should be based on preliminary efficacy and toxicity studies. A starting point for an Ehrlich ascites model could be daily injections for 10 days[2]. For solid tumor models, a different schedule (e.g., once or twice weekly) might be more appropriate to manage potential toxicity.
-
Protocol 3: Evaluation of Antitumor Efficacy
A. Tumor Growth Inhibition (for solid tumors):
-
Tumor Measurement: Continue to measure tumor volumes in all groups 2-3 times per week throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Plot the mean tumor volume ± SEM over time for each group to generate tumor growth curves.
-
At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.
-
B. Survival Analysis:
-
Endpoint Definition: The primary endpoint for survival studies is typically tumor-related death or euthanasia due to reaching a predetermined tumor size limit (e.g., >2000 mm³) or signs of excessive morbidity (e.g., >20% body weight loss, ulceration of the tumor, etc.).
-
Monitoring: Monitor the mice daily for signs of distress and record the date of death or euthanasia for each animal.
-
Data Analysis:
-
Generate a Kaplan-Meier survival curve for each group.
-
Perform a log-rank test to determine if there are statistically significant differences in survival between the treatment and control groups.
-
Calculate the median survival time for each group.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo xenograft studies.
Caption: this compound induced DNA damage and apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Saframycin S for In-Vitro Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Saframycin S in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cytotoxicity?
This compound is a tetrahydroisoquinoline antibiotic. Its cytotoxic effects stem from its ability to bind to DNA.[1][2] It is structurally the decyano-saframycin A and is considered a precursor to Saframycin A.[2][3][4] The molecule forms a covalent bond with guanine (B1146940) residues in the DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death.[1][5]
Q2: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a high concentration (e.g., 1-10 mg/mL). Ensure the powder is fully dissolved by vortexing or gentle sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][7] It is crucial to note that the stability of antibiotic solutions can vary depending on the solvent, storage temperature, and concentration.[8][9]
Q3: What is a good starting concentration range for a cytotoxicity assay with this compound?
A definitive starting concentration is highly dependent on the cell line being used, as sensitivity can vary significantly. For initial range-finding experiments, it is advisable to test a broad range of concentrations. A suggested starting range for cytotoxicity assays could be from 0.1 µg/mL to 100 µg/mL.[7] A dose-response experiment with serial dilutions (e.g., 2-fold or 3.16-fold) is recommended to accurately determine the effective concentration range and the IC50 value for your specific cell line.[10]
Q4: What is the optimal incubation time for a cytotoxicity assay with this compound?
The optimal incubation time will depend on the cell line's doubling time and the specific assay being performed. Common incubation periods for cytotoxicity assays range from 24 to 72 hours.[11] Shorter incubation times (e.g., 24 hours) may be sufficient for rapidly proliferating cells, while longer times (48-72 hours) may be necessary for slower-growing cells or to observe delayed cytotoxic effects.[11][12] It is recommended to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) during initial optimization.
Q5: Which cytotoxicity assay is best for use with this compound?
Several assays can be used to measure cytotoxicity. The choice depends on the specific research question and available equipment.
-
MTT Assay: This is a common colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.[13][14] It is based on the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[12][14]
-
LDH Release Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[15]
-
ATP-Based Assays: These luminescent assays measure the amount of ATP present, which correlates with the number of metabolically active cells. They are generally less susceptible to interference from colored compounds.[15]
-
Apoptosis Assays: Methods like Annexin V/PI staining can be used to specifically detect apoptosis, providing mechanistic insights into how this compound induces cell death. This compound has been shown to induce apoptosis, which can involve the activation of caspases.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate.[17] 2. Pipetting errors: Inaccurate dispensing of compound or reagents.[17] 3. "Edge effects": Increased evaporation in the outer wells of the plate.[18][19] | 1. Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate post-seeding.[18] 2. Calibrate pipettes regularly and use consistent technique.[19] 3. Avoid using the outer wells for experimental samples; fill them with sterile media or PBS instead.[18][19] |
| Low or no cytotoxic effect observed | 1. Concentration too low: The tested concentrations are below the effective range for the cell line. 2. Incubation time too short: Insufficient time for the compound to induce a measurable effect.[7] 3. Cell line resistance: The chosen cell line may be inherently resistant to this compound.[7] 4. Compound instability: this compound may degrade in the culture medium over the incubation period. | 1. Test a broader and higher range of concentrations.[7] 2. Increase the incubation time (e.g., extend from 24h to 48h or 72h).[7] 3. Use a known sensitive cell line as a positive control or consider a different cell line. 4. Prepare fresh dilutions of the compound for each experiment and minimize exposure to light. |
| High background in colorimetric assays (e.g., MTT) | 1. Compound interference: this compound itself might be colored or may react with the assay reagent.[15] 2. Media components: Phenol (B47542) red or high serum concentrations in the media can affect absorbance readings. 3. Contamination: Bacterial or fungal contamination can lead to false signals.[7] | 1. Run a "compound-only" control (wells with media and this compound, but no cells) and subtract this background absorbance from your experimental wells.[15] 2. Use serum-free or phenol red-free media during the final assay steps if possible. 3. Regularly check cultures for contamination. Use sterile techniques and reagents.[7] |
| Precipitation of this compound in culture medium | 1. Poor solubility: The final concentration of the compound or the solvent (DMSO) is too high.[15] | 1. Ensure the final DMSO concentration in the culture medium is non-toxic and low enough to maintain solubility (typically <0.5%).[18] 2. Visually inspect the wells under a microscope for any precipitate after adding the compound.[15] 3. Gently sonicate the stock solution before making dilutions.[15] |
Quantitative Data Summary
While specific IC50 values for this compound are not widely available in the provided search results, the IC50 values for other cytotoxic compounds can vary dramatically between cell lines, often ranging from nanomolar to micromolar concentrations.[20][21][22][23] It is imperative to empirically determine the IC50 for this compound in the specific cell line(s) used in your research.
Table 1: General Concentration Ranges for In Vitro Cytotoxicity Assays
| Parameter | Recommended Range | Notes |
| Initial Screening Concentration | 0.1 - 100 µg/mL | This is a broad starting point; the optimal range will be cell-line specific.[7] |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. Always include a vehicle control.[18] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method to assess cell viability.[13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[24]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][18]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
Visualizations
Experimental Workflow
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Saframycin S Production in Streptomyces lavendulae
Welcome to the technical support center for optimizing the yield of Saframycin S from Streptomyces lavendulae cultures. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guides
This section addresses common issues encountered during Streptomyces lavendulae fermentation for this compound production.
Problem 1: Low or No Production of this compound
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the fermentation medium is critical for secondary metabolite production.
-
Solution: Experiment with different fermentation media. A comparative analysis of media compositions is provided in Table 1. Start with a well-documented medium like YSA or ISP-2 and then optimize component concentrations. Fish meal extract has been shown to be favorable for growth and antibiotic production.[1]
-
-
Inadequate Precursor Supply: this compound biosynthesis is dependent on the availability of specific amino acid precursors: L-tyrosine, L-glycine, and L-alanine.[2][3][4]
-
Solution: Supplement the fermentation medium with these precursors. A recommended starting point is to add them at the time of inoculation. See the "Precursor Feeding Strategies" FAQ for more details.
-
-
Incorrect pH of the Culture: The pH of the fermentation broth can significantly impact enzyme activity and product stability.
-
Suboptimal Incubation Temperature: Streptomyces lavendulae has an optimal temperature range for growth and secondary metabolite production.
-
Solution: Ensure the incubator is calibrated correctly and maintained at a constant temperature, typically between 27°C and 30°C.
-
-
Poor Aeration and Agitation: Insufficient oxygen transfer can limit microbial growth and secondary metabolite synthesis.
-
Solution: Optimize the agitation speed (e.g., 250 rpm) and use baffled flasks to ensure adequate aeration.
-
-
Strain Viability and Inoculum Quality: The quality and age of the seed culture can significantly affect the fermentation outcome.
-
Solution: Use a fresh and healthy spore suspension or vegetative inoculum. Ensure the spore suspension has a concentration of 1.0 × 10⁶ to 1.0 × 10⁷ spores/ml.[2]
-
Problem 2: Inconsistent Batch-to-Batch Yield
Possible Causes and Solutions:
-
Variability in Inoculum: Inconsistent inoculum size or quality is a common source of variation.
-
Solution: Standardize the inoculum preparation procedure, including the age of the culture, spore concentration, and volume of inoculum.
-
-
Inconsistent Media Preparation: Minor variations in media components or preparation can lead to different outcomes.
-
Solution: Use high-quality reagents, accurately weigh all components, and ensure complete dissolution. Prepare media in batches to minimize variability.
-
-
Fluctuations in Environmental Conditions: Temperature or pH fluctuations during fermentation can impact yield.
-
Solution: Use a reliable incubator and pH monitoring system. Calibrate equipment regularly.
-
-
Genetic Instability of the Strain: Streptomyces species can sometimes exhibit genetic instability, leading to variations in antibiotic production.
-
Solution: Maintain a stock of the high-yielding strain as frozen glycerol (B35011) stocks and avoid excessive subculturing. Periodically re-isolate single colonies and screen for high producers.
-
Problem 3: Formation of Pigments but No this compound
Possible Causes and Solutions:
-
Metabolic Shift: The culture may be channeling precursors into other metabolic pathways, leading to the production of pigments instead of saframycins.
-
Solution: Optimize the C:N ratio in the medium. High glucose concentrations can sometimes repress secondary metabolite production. Try using alternative carbon sources like soluble starch.
-
-
Incorrect Strain or Mutant: The strain being used may have lost the ability to produce saframycins.
-
Solution: Verify the identity and productivity of your S. lavendulae strain. If necessary, obtain a new culture from a reliable source.
-
Frequently Asked Questions (FAQs)
Culture and Fermentation
Q1: What is the recommended fermentation medium for this compound production?
A1: Several media have been successfully used for Streptomyces lavendulae cultivation. The choice of medium can significantly impact the yield. Below is a table comparing different media compositions. We recommend starting with YSA or ISP-2 and optimizing from there.
Table 1: Comparison of Fermentation Media for Streptomyces lavendulae
| Medium Name | Component | Concentration (g/L) | pH | Reference |
| YSA (Yeast Starch Agar) | Yeast Extract | 1 | 7.5 | [2] |
| Soluble Starch | 5 | |||
| Agar | 15 | |||
| ISP-2 (Yeast Extract-Malt Extract Agar) | Glucose | 4 | 7.2 | [2] |
| Yeast Extract | 4 | |||
| Malt Extract | 10 | |||
| Agar | 20 | |||
| Fermentation Medium 1 | Glucose | 1 | 7.0 | |
| Soluble Starch | 10 | |||
| Peptone | 10 | |||
| Meat Extract | 5 | |||
| NaCl | 3 | |||
| Fermentation Medium 2 | Glucose | 5 | 7.0 | [6] |
| Soluble Starch | 5 | |||
| Polypepton | 10 | |||
| Meat Extract | 5 | |||
| NaCl | 3 |
Q2: What are the optimal physical parameters for fermentation?
A2: For optimal this compound production, the following parameters are recommended:
-
Temperature: 27-30°C
-
pH: Start at 7.0, and if possible, control to below 5.5 after peak production.[5][6]
-
Agitation: 250 rpm in baffled flasks for submerged cultures.
-
Incubation Time: Typically 30-36 hours, but this should be optimized for your specific strain and conditions.[2]
Yield Improvement Strategies
Q3: How can I use precursor feeding to increase this compound yield?
A3: The backbone of this compound is derived from L-tyrosine, L-glycine, and L-alanine.[2][3][4] Supplementing the culture medium with these amino acids can significantly boost production.
Experimental Protocol: Precursor Feeding
-
Prepare sterile stock solutions of L-tyrosine, L-glycine, and L-alanine (e.g., 10 g/L in sterile water; L-tyrosine may require gentle heating and/or pH adjustment to dissolve).
-
Add the amino acid solutions to the fermentation medium at the time of inoculation.
-
A recommended starting concentration for each amino acid is 0.1-1.0 g/L.
-
It is advisable to test a range of concentrations to determine the optimal level for your specific strain and media conditions.
Q4: I have produced this compound. How can I convert it to Saframycin A?
A4: this compound is the direct precursor to Saframycin A. The conversion can be achieved by adding sodium cyanide (NaCN) to the culture broth.[5][6]
Experimental Protocol: Conversion of this compound to Saframycin A
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.
-
After the fermentation has reached the desired level of this compound production, prepare a sterile stock solution of NaCN (e.g., 100 mM).
-
Add the NaCN stock solution to the culture broth to a final concentration of 1-5 mM.
-
Incubate the culture for an additional 1-2 hours at the same fermentation temperature.
-
Monitor the conversion of this compound to Saframycin A using a suitable analytical method like HPLC.
Q5: How can I prevent the degradation of this compound in the culture?
A5: Saframycins can be unstable at neutral or alkaline pH. To prevent degradation, it is crucial to control the pH of the culture, especially after the production phase has started. Maintaining the pH below 5.5 has been shown to significantly improve the stability and recovery of saframycin A, and this principle applies to this compound as well.[5][6]
Genetic Approaches
Q6: Are there any genetic strategies to improve this compound yield?
A6: Yes, genetic engineering of the saframycin biosynthetic gene cluster in S. lavendulae holds significant potential for yield improvement. The complete gene cluster has been identified, which allows for targeted genetic modifications.
Potential Genetic Strategies:
-
Overexpression of Positive Regulators: Identify and overexpress positive regulatory genes within the biosynthetic gene cluster to enhance the overall transcription of the pathway.
-
Deletion of Negative Regulators: Identify and knock out any negative regulators that may be repressing the expression of the saframycin biosynthetic genes.
-
Increasing Precursor Supply: Engineer central metabolic pathways to increase the intracellular pools of L-tyrosine, L-glycine, and L-alanine.
-
Heterologous Expression: Express the saframycin biosynthetic gene cluster in a high-yielding, genetically tractable host strain.
Extraction and Quantification
Q7: How can I extract this compound from the culture?
A7: this compound can be extracted from both the culture filtrate and the mycelium.
Experimental Protocol: this compound Extraction
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
From Culture Filtrate:
-
Adjust the pH of the supernatant to around 7.0.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
From Mycelium:
-
Wash the mycelial pellet with distilled water.
-
Homogenize the mycelium in a suitable solvent like acetone (B3395972) or methanol.
-
Centrifuge to remove cell debris.
-
Collect the solvent phase and evaporate to dryness.
-
-
The crude extract can be further purified using techniques like silica (B1680970) gel column chromatography.
Q8: How can I quantify the amount of this compound produced?
A8: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound.
General HPLC-UV Method Parameters:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.
-
Detection Wavelength: this compound has a characteristic UV absorbance spectrum. The optimal wavelength for detection should be determined by running a UV scan of a purified standard. Based on the UV spectrum of this compound, a wavelength of around 270 nm is a good starting point.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified overview of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing the degradation of Saframycin S in solution
Welcome to the technical support center for Saframycin S. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound in solution, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Saframycin A?
This compound is a potent antitumor antibiotic and a biosynthetic precursor to Saframycin A. Structurally, it is decyano-saframycin A, meaning it lacks the nitrile group found in Saframycin A. It is believed that this compound may be the active form of the molecule that interacts with DNA.[1]
Q2: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound in solution is primarily affected by pH, temperature, and light exposure. As a quinone-containing compound, it is also susceptible to oxidation and reduction reactions. Based on studies of the closely related Saframycin A, maintaining a low pH is critical for stability.[2]
Q3: What is the optimal pH for storing this compound solutions?
While specific stability studies on this compound are limited, research on Saframycin A indicates that its degradation is significantly prevented by maintaining the pH below 5.5.[2] Therefore, it is recommended to prepare and store this compound solutions in a slightly acidic buffer (e.g., pH 4.5-5.5).
Q4: How should I store this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -20°C or lower, protected from light.[3][4][5] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: Can I use antioxidants to improve the stability of this compound solutions?
The use of antioxidants to stabilize quinone-containing antibiotics is a potential strategy, as these compounds are prone to oxidation.[6] While specific data on this compound is not available, antioxidants like ascorbic acid have been shown to interact with quinones and may influence their stability and activity.[6] However, it is important to note that antioxidants can also have pro-oxidant effects under certain conditions and may interfere with the biological activity of this compound. Therefore, their use should be carefully validated for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in the working solution. | 1. Check pH: Ensure the pH of your experimental buffer is slightly acidic (pH 4.5-5.5).2. Fresh Preparation: Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.3. Light Protection: Protect solutions from light at all times by using amber vials or wrapping containers in foil.4. Temperature Control: Keep solutions on ice during experimental setup. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | 1. Standardize Solution Handling: Implement a strict protocol for preparing, storing, and handling this compound solutions.2. Aliquot Stock Solutions: Use single-use aliquots to avoid variability from freeze-thaw cycles.3. Perform Stability Check: If inconsistencies persist, perform a simple stability check by comparing the activity of a freshly prepared solution with an older one. |
| Visible color change or precipitation in solution | Significant degradation or precipitation of this compound. | 1. Discard Solution: Do not use solutions that show any signs of precipitation or color change.2. Review Preparation Protocol: Verify the solvent used and the final concentration. Consider using a different buffer system if solubility is an issue.3. Check Storage Conditions: Ensure that stock solutions are stored at the correct temperature and protected from light. |
Data Summary: Factors Affecting Stability
While specific quantitative data for this compound degradation kinetics is limited in the available literature, the following table summarizes the key factors influencing its stability, largely extrapolated from data on Saframycin A and general principles of antibiotic stability.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (< 5.5) | Increased stability | Maintain solutions at pH 4.5-5.5. |
| Neutral to Alkaline (> 6.0) | Increased degradation | Avoid neutral or alkaline buffers for storage. | |
| Temperature | -20°C or below | High stability | Store stock solutions at -20°C or -80°C. |
| 4°C | Moderate stability (short-term) | Suitable for short-term storage (days), but freezing is preferred for long-term. | |
| Room Temperature | Low stability | Avoid prolonged storage at room temperature. Prepare fresh for immediate use. | |
| Light | Exposure to UV or ambient light | Can induce photodegradation | Protect solutions from light at all times using amber vials or foil. |
| Oxidizing/Reducing Agents | Presence of strong oxidizing or reducing agents | Can lead to chemical degradation | Avoid co-formulation with such agents unless their effect is part of the experimental design. |
| Freeze-Thaw Cycles | Repeated cycles | Can accelerate degradation | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound should be obtained from the supplier).
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to avoid freeze-thaw cycles.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Buffers of different pH values (e.g., pH 3, 5, 7, 9)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
UV lamp
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Amber vials
Procedure:
-
Preparation of Samples:
-
Dilute the this compound stock solution to a suitable working concentration in each of the different pH buffers.
-
For oxidative stress, add H₂O₂ to the this compound solution in a neutral buffer.
-
For thermal stress, place aliquots of the this compound solution in different pH buffers into incubators at the specified temperatures.
-
For photolytic stress, expose aliquots of the this compound solution to UV light. Protect control samples from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the compound and should be optimized.
-
-
Sample Analysis:
-
At each time point, quench any ongoing reactions if necessary (e.g., by adding a quenching agent for H₂O₂ or adjusting the pH).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
-
Visualizations
This compound Handling Workflow
Caption: Workflow for preparing, storing, and using this compound solutions.
Putative DNA Damage Response Pathway
This compound, like other quinone-containing antitumor antibiotics, is believed to exert its cytotoxic effects by interacting with DNA, leading to damage that activates cellular repair pathways. The following diagram illustrates a putative signaling cascade initiated by this compound-induced DNA damage.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. Antibiotic Stocks [protocols.io]
- 6. The Interplay of Ascorbic Acid with Quinones-Chelators—Influence on Lipid Peroxidation: Insight into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in HPLC analysis of Saframycin S
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Saframycin S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Disclaimer: Specific literature on the HPLC analysis of this compound is limited. The following troubleshooting advice and protocols are based on general HPLC principles and methods developed for similar complex, natural product antibiotics. Researchers should use this information as a starting point and optimize the methods for their specific instrumentation and application.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format, providing potential causes and solutions.
Peak Shape Issues
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1] It can lead to inaccurate quantification and decreased resolution.[2] The asymmetry of a peak is often measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 may indicate a problem.[1][3]
Potential Causes and Solutions:
-
Secondary Interactions: this compound, with its complex structure likely containing basic functional groups, can interact with acidic residual silanol (B1196071) groups on the surface of C18 columns.[1][2] These secondary interactions are a primary cause of tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with basic analytes.[1][3]
-
Solution 2: Use a Highly Deactivated Column: Modern, end-capped columns have fewer residual silanol groups.[1] Consider using a column specifically designed for the analysis of basic compounds.[3]
-
Solution 3: Add a Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete with this compound for interaction with the active sites on the stationary phase, thus improving peak shape.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4]
-
Column Degradation or Contamination: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[3][5] A void at the column inlet or a blocked frit can also cause tailing.[1][2]
-
Solution: Flush the column with a strong solvent.[3] If this doesn't work, replacing the guard column or the analytical column may be necessary.
-
-
Extra-Column Effects: Excessive dead volume in the system, from long tubing or loose fittings, can contribute to peak broadening and tailing.[3]
-
Solution: Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[3]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues in HPLC analysis.
Question: I am observing poor resolution between my this compound peak and a closely eluting impurity. What steps can I take to improve the separation?
Answer:
Poor resolution (Rs < 1.5) can compromise the accuracy of peak integration and quantification.[5] Resolution is influenced by column efficiency, selectivity, and retention factor.[5][6]
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of both peaks, potentially improving their separation.[3]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and improve resolution.
-
-
Modify the Stationary Phase:
-
Use a Different Column: If optimizing the mobile phase is insufficient, using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and resolve the co-eluting peaks.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the column efficiency (number of theoretical plates), which can lead to sharper peaks and better resolution.[4]
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, though it will increase the analysis time.[4]
-
Change Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which may alter selectivity.
-
Decision Tree for Improving Peak Resolution
Caption: A decision tree outlining steps to improve chromatographic resolution.
Retention Time and System Stability
Question: The retention time for this compound is drifting or has suddenly shifted. What are the potential causes?
Answer:
Inconsistent retention times can be categorized as either gradual drifts over several injections or sudden jumps.[7]
Potential Causes for Retention Time Shifts:
-
Mobile Phase Issues:
-
Incorrect Preparation: An error of just 1% in the organic solvent composition can change retention times by 5-15%.[8] Ensure accurate, gravimetric preparation of the mobile phase.[8]
-
Degradation or Evaporation: Over time, the mobile phase composition can change due to the evaporation of the more volatile component.[9] Prepare fresh mobile phase daily.
-
Insufficient Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analysis.[10] Inadequate equilibration can cause retention time drift in the initial injections.[11]
-
-
Hardware and System Issues:
-
Flow Rate Fluctuation: Leaks in the system, worn pump seals, or faulty check valves can lead to an unstable flow rate, directly affecting retention times.[12] A lower-than-set flow rate will result in longer retention times.[13]
-
Temperature Changes: Variations in the column temperature can cause retention time shifts.[12] Using a thermostatted column compartment is crucial for reproducibility.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to retention time changes.[12]
-
Troubleshooting Retention Time Shifts
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 12. Why is my LC Retention Time Shifting? [restek.com]
- 13. Reddit - The heart of the internet [reddit.com]
Addressing poor resolution in DNA footprinting with Saframycin S
Welcome to the technical support center for DNA footprinting applications using Saframycin S. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-resolution results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in DNA footprinting?
This compound is a potent antitumor antibiotic that binds to the minor groove of DNA and, upon reduction, causes single-strand breaks. This cleavage activity makes it a useful tool for DNA footprinting, an in vitro technique to identify the specific binding sites of proteins or other ligands on a DNA molecule. The principle is that a bound protein will protect the DNA from cleavage by this compound, leaving a "footprint" on a sequencing gel.
Q2: What are the known sequence preferences for this compound binding and cleavage?
This compound exhibits a preference for binding to 5'-GGG or 5'-GGC sequences.[1] It has also been shown to have a strong footprint at 5'-CGG sequences and can recognize 5'-GGPy sequences, with a preference for cytosine over thymine (B56734) at the pyrimidine (B1678525) position.[1] Additionally, this compound can bind to 5'-CTA sequences.[1]
Q3: What are the optimal reaction conditions for this compound interaction with DNA?
Optimal interaction of this compound with DNA has been observed in a buffer at pH 7.4 in the presence of 9.5 mM dithiothreitol (B142953) (DTT) at 37°C.[1] DTT is required to reduce the quinone moiety of this compound, which is a prerequisite for its DNA cleavage activity.
Troubleshooting Guide: Poor Resolution in DNA Footprinting
Poor resolution in DNA footprinting experiments can manifest as smeared bands, faint bands, or the inability to clearly distinguish the protected region. Below are common causes and recommended solutions.
Issue 1: Smeared or Diffuse Bands on the Gel
| Possible Cause | Recommended Solution |
| Incorrect Gel Concentration | For high resolution of small DNA fragments, use a higher percentage polyacrylamide gel (e.g., 8-12%). For larger fragments, a lower percentage may be appropriate. |
| Excessive Salt Concentration in Sample | High salt can interfere with electrophoresis, causing smearing. Purify the DNA sample after the cleavage reaction using ethanol (B145695) precipitation or a spin column to remove excess salts. |
| Overloading of DNA | Loading too much DNA can lead to band distortion. Determine the optimal DNA concentration by running a titration series. |
| Inappropriate Electrophoresis Voltage | Running the gel at too high a voltage can generate heat, leading to band diffusion. Run the gel at a lower voltage for a longer period (e.g., 5-8 V/cm).[2] |
| Degraded DNA Sample | Ensure the integrity of your DNA probe before starting the experiment by running an aliquot on an agarose (B213101) gel. Store DNA at appropriate temperatures to prevent degradation. |
| Incomplete Denaturation of DNA | Before loading, heat the samples in a formamide-based loading buffer to ensure complete denaturation of the DNA fragments. |
Issue 2: Faint or No Bands Visible on the Gel
| Possible Cause | Recommended Solution |
| Inefficient End-Labeling of DNA | Ensure high specific activity of the radiolabeled probe. After labeling, purify the probe to remove unincorporated nucleotides. |
| Suboptimal this compound Concentration | The concentration of this compound is critical. Titrate the concentration to achieve, on average, one cleavage event per DNA molecule. Too little will result in insufficient cleavage, while too much will lead to over-digestion. |
| Ineffective this compound Reduction | Ensure the presence of a sufficient concentration of a reducing agent like DTT in the reaction buffer. |
| Sample Loss During Purification | Be meticulous during ethanol precipitation and washing steps to avoid losing the DNA pellet. |
| Insufficient DNA Loaded on the Gel | Quantify the DNA before loading to ensure an adequate amount for visualization. |
Issue 3: No Clear Footprint (Protected Region)
| Possible Cause | Recommended Solution |
| Protein Not Binding to DNA | Confirm protein-DNA interaction using an alternative method like an electrophoretic mobility shift assay (EMSA). Ensure the binding buffer conditions are optimal for your protein of interest. |
| Incorrect Protein Concentration | Titrate the protein concentration to ensure saturation of the DNA binding site.[3] |
| Over-digestion or Under-digestion | Optimize the this compound concentration and reaction time. Over-digestion can obscure the footprint, while under-digestion may not show a clear difference between the protected and unprotected regions. |
| Contaminants in the Protein Preparation | Contaminants such as nucleases in a crude protein extract can lead to non-specific DNA degradation. Use purified protein whenever possible. If using extracts, include a control with extract but no this compound. |
Experimental Protocols
Detailed Methodology for DNA Footprinting with this compound
This protocol is adapted from general chemical footprinting methods and incorporates the optimal conditions for this compound-DNA interaction.
1. Preparation of End-Labeled DNA Probe
-
Prepare a DNA fragment of 100-400 bp containing the putative binding site.[4]
-
End-label one strand of the DNA fragment, for example, using [γ-³²P]ATP and T4 polynucleotide kinase for 5' end labeling.
-
Purify the labeled probe using gel electrophoresis or a spin column to remove unincorporated label.[4]
2. Protein-DNA Binding Reaction
-
In a microcentrifuge tube, combine the following on ice:
-
End-labeled DNA probe (e.g., 10,000-20,000 cpm)
-
Binding buffer (a buffer optimal for your protein of interest, but ensure compatibility with the subsequent cleavage reaction)
-
Varying concentrations of the DNA-binding protein (include a no-protein control)
-
-
Incubate at the optimal temperature for your protein-DNA interaction for 20-30 minutes to allow binding to reach equilibrium.
3. This compound Cleavage Reaction
-
Prepare a fresh solution of this compound and a reducing agent.
-
Add the this compound solution and dithiothreitol (DTT) to a final concentration that needs to be empirically determined (start with a range and a DTT concentration of 9.5 mM).[1]
-
Incubate at 37°C for a predetermined optimal time (this needs to be titrated, start with a time course of 1-5 minutes).[1]
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate ions and a glycogen (B147801) carrier).
4. Sample Purification and Preparation for Electrophoresis
-
Purify the DNA fragments by ethanol precipitation.
-
Wash the pellet with 70% ethanol to remove residual salts.
-
Resuspend the dried pellet in a formamide-based loading buffer.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
5. Polyacrylamide Gel Electrophoresis (PAGE)
-
Load the samples onto a denaturing polyacrylamide sequencing gel (e.g., 8% acrylamide, 8 M urea).
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Analyze the resulting ladder of bands. The region where the protein was bound will show a gap or a significant reduction in band intensity compared to the no-protein control lane.
Visualizations
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News - Key Factors Influencing Variability in Electrophoresis Results [gelepchina.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. bitesizebio.com [bitesizebio.com]
How to overcome solubility issues with Saframycin S in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Saframycin S in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class of compounds. It is a precursor to Saframycin A and is known to exert its cytotoxic effects through interaction with DNA.[1] A summary of its key physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [2] |
| Molecular Weight | 537.57 g/mol | [2] |
| Appearance | Dark yellow powder | [3] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in lower alcohols, chloroform, ethyl acetate, acetone, and ether. | [3] |
Q2: I am having trouble dissolving this compound in my aqueous experimental buffer. What could be the cause?
The primary reason for dissolution issues is the inherent low aqueous solubility of this compound. Direct dissolution in aqueous buffers like PBS or Tris is often unsuccessful. The solubility and stability of this compound can also be significantly influenced by the pH of the buffer.
Q3: How can I prepare a stock solution of this compound?
Given its poor water solubility, a co-solvent is required to prepare a stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used co-solvents for similar hydrophobic compounds.
Recommended Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO or 100% ethanol) to dissolve the powder completely. Vortex briefly if necessary.
-
Once fully dissolved, you will have a high-concentration stock solution that can be diluted into your experimental buffer.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of the co-solvent (e.g., DMSO) in my experimental buffer?
It is crucial to keep the final concentration of the organic co-solvent in your experimental buffer as low as possible, typically below 1% (v/v), to avoid solvent-induced artifacts in your experiments. The exact tolerance will depend on your specific cell line or assay system. It is advisable to run a vehicle control (buffer with the same final concentration of the co-solvent) to assess any potential effects of the solvent on your experiment.
Q5: How does pH affect the stability and activity of this compound?
While specific stability data for this compound across a range of pH values is limited, studies on the closely related Saframycin A indicate that its stability is pH-dependent. Degradation of Saframycin A is significantly reduced by maintaining the pH below 5.5.[3][4] However, the optimal pH for the interaction of Saframycins with DNA has been reported to be around 7.4.[2] This suggests a potential trade-off between stability in solution and activity. Researchers may need to consider the pH of their experimental buffer based on the specific requirements of their assay. For short-term experiments, a neutral pH may be acceptable, while for longer incubations, a slightly acidic buffer might be preferable if compatible with the experimental system.
Troubleshooting Guide: Overcoming Solubility Issues
Issue: Precipitate forms when diluting the this compound stock solution into my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Final concentration exceeds solubility limit | 1. Reduce the final concentration: The final concentration of this compound in the aqueous buffer may be too high. Try working with a lower final concentration. 2. Increase the co-solvent percentage: A slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. However, always stay within the tolerated limits for your specific assay and include a vehicle control. |
| "Salting out" effect | 1. Modify buffer composition: High salt concentrations in some buffers can decrease the solubility of organic compounds. If your experimental design allows, try reducing the salt concentration of your buffer. |
| pH of the buffer | 1. Adjust buffer pH: As Saframycin A is more stable at acidic pH, it is possible that this compound solubility is also pH-dependent. If compatible with your experiment, test buffers with a slightly lower pH. |
| Insufficient mixing | 1. Ensure thorough mixing: When diluting the stock solution, add it to the buffer while vortexing or stirring to ensure rapid and uniform dispersion. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 537.57 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 5.38 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Testing this compound Activity
Caption: A generalized workflow for utilizing this compound in biological experiments.
Proposed Mechanism of this compound Action
Caption: The proposed mechanism of action for this compound leading to apoptosis.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing pH-dependent instability of Saframycin S during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pH-dependent instability of Saframycin S during experiments.
Troubleshooting Guide
Issue: Loss of this compound Activity in Your Experiment
If you observe a significant reduction or complete loss of the expected biological activity of this compound, pH-dependent degradation is a likely cause. Follow these troubleshooting steps:
Identifying and minimizing photodegradation of Saframycin S solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the photodegradation of Saframycin S solutions. This compound, an isoquinolinequinone antibiotic, is susceptible to degradation upon exposure to light, which can impact its potency and generate unknown impurities, potentially affecting experimental outcomes and safety profiles. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.
Troubleshooting Guide
Researchers may encounter several issues during experiments with this compound that could be indicative of photodegradation. This guide provides a systematic approach to troubleshooting these common problems.
Issue 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation of this compound stock or working solutions. | 1. Verify storage conditions: Ensure solutions are stored in amber vials, protected from light, and at the recommended temperature (-20°C for long-term, 2-8°C for short-term). 2. Prepare fresh solutions: Prepare a new working solution from a solid sample that has been properly stored. 3. Perform a quick bioassay comparison: Compare the activity of the freshly prepared solution with the questionable one. | If the fresh solution shows expected activity, discard the old solution and strictly adhere to light-protective handling procedures for all future experiments. |
| Exposure to light during experimental procedures. | 1. Review experimental workflow: Identify all steps where the solution is exposed to ambient or direct light. 2. Implement light-protective measures: Use amber-colored microplates, tubes, and reservoirs. If transparent labware is necessary, wrap it in aluminum foil. Work under subdued lighting or with a safelight where possible. | Modify the experimental protocol to minimize light exposure at every step. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, UPLC-MS).
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of photodegradation products. | 1. Analyze a protected sample: Prepare a fresh solution of this compound and keep it completely protected from light. Analyze this as a control. 2. Analyze a light-exposed sample: Intentionally expose a sample of the solution to a controlled light source (e.g., UV lamp at 254 nm or ambient laboratory light) for a defined period. 3. Compare chromatograms: Compare the chromatograms of the protected, exposed, and experimental samples. | The presence of new peaks in the exposed and experimental samples that are absent in the protected sample strongly suggests photodegradation. Proceed with the identification of degradation products. |
| Solvent- or excipient-induced degradation catalyzed by light. | 1. Prepare solutions in different solvents: If applicable, prepare this compound in alternative, high-purity solvents to see if the degradation profile changes under light exposure. 2. Evaluate excipient compatibility: If working with a formulation, assess the photostability of this compound in the presence of each excipient individually. | If the degradation pattern is solvent- or excipient-dependent, consider reformulating or using alternative, more stable solvent systems. |
Quantitative Data Summary
| Parameter | Condition | Illustrative Value | Implication for Handling |
| Half-life (t½) under Ambient Light | ~1000-1500 lux | 2 - 8 hours | Solutions left on the benchtop can degrade significantly within a single workday. |
| Half-life (t½) under Direct Sunlight | ~50,000-100,000 lux | < 30 minutes | Even brief exposure to direct sunlight can lead to substantial degradation. |
| Apparent First-Order Degradation Rate Constant (k) under UV-A (365 nm) | Controlled UV source | 0.1 - 0.5 hr⁻¹ | UV light sources, including those in laminar flow hoods, can rapidly degrade this compound. |
| Wavelengths of Maximum Absorption (λmax) | Varies with solvent | ~270 nm, ~350 nm | This compound absorbs in the UV and visible light spectrum, making it susceptible to a broad range of light sources. |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound solution degradation?
A1: While not always apparent, photodegradation of this compound solutions may sometimes be accompanied by a color change, often a shift towards a darker or different hue. However, the absence of a visible change does not guarantee stability. The most reliable method for detecting degradation is through analytical techniques like HPLC or UPLC-MS.
Q2: How should I handle this compound solutions during long-duration experiments?
A2: For experiments that run for several hours or days, it is crucial to maintain light protection throughout. Use opaque or amber-colored multi-well plates, or cover standard plates with light-blocking lids or aluminum foil. If samples need to be incubated, ensure the incubator is dark. For continuous-flow experiments, use opaque or covered tubing.
Q3: Can I use a standard laboratory fume hood when working with this compound?
A3: Many laboratory fume hoods have fluorescent lighting that emits UV radiation. It is advisable to turn off the hood light when handling this compound solutions. If light is necessary for manipulation, use a low-intensity, indirect light source or a safelight.
Q4: Are there any chemical stabilizers I can add to my this compound solution to prevent photodegradation?
A4: While some antioxidant compounds can act as stabilizers for photosensitive molecules, their use with this compound would need to be carefully validated. The addition of any substance could interfere with your experimental system or the biological activity of this compound. The most effective and recommended approach is to prevent light exposure.
Q5: How do I dispose of degraded this compound solutions?
A5: Degraded this compound solutions should be treated as chemical waste and disposed of according to your institution's hazardous waste disposal guidelines. Do not pour them down the drain.
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound Solution
Objective: To intentionally degrade this compound under controlled light conditions to generate degradation products for analytical method development and pathway elucidation.
Materials:
-
This compound solid
-
HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile)
-
Volumetric flasks (amber)
-
Transparent glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (UV-A and visible light) or a calibrated UV lamp.
-
HPLC or UPLC-MS system
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent using an amber volumetric flask. Further dilute to a working concentration (e.g., 100 µg/mL) in the same solvent.
-
Sample Preparation:
-
Light-Exposed Sample: Transfer an aliquot of the working solution to a transparent glass vial.
-
Dark Control Sample: Transfer an equal aliquot of the working solution to another transparent glass vial and wrap it completely in aluminum foil.
-
-
Light Exposure: Place both vials in the photostability chamber. Expose the samples to a controlled light source. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Alternatively, expose the samples to a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a set duration (e.g., 1, 2, 4, 8, and 24 hours).
-
Sampling: At predetermined time points, withdraw small aliquots from both the light-exposed and dark control vials.
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and profile the degradation products.
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
Objective: To develop an analytical method capable of separating and detecting this compound from its photodegradation products.
Instrumentation and Columns:
-
UPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).
-
A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
Mobile Phase (Illustrative Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A gradient elution is recommended to ensure the separation of compounds with varying polarities.
Gradient Program (Illustrative Example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
MS Parameters (Illustrative Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data-dependent MS/MS acquisition to obtain fragmentation patterns of the parent drug and degradation products.
Method Validation:
-
Specificity: Inject a blank (solvent), a solution of this compound, and the degraded sample from the forced photodegradation study. The method is specific if the peaks for this compound and its degradation products are well-resolved.
-
Linearity, Accuracy, and Precision: Validate these parameters according to standard analytical method validation guidelines.
Visualizations
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Experimental workflow for a forced photodegradation study.
Caption: Decision-making flowchart for troubleshooting inconsistent results.
Strategies to reduce off-target effects of Saframycin S in cell-based assays
Welcome to the technical support center for Saframycin S. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class of natural products. Its primary mechanism of action is the inhibition of RNA synthesis through covalent binding to the minor groove of DNA. This interaction is sequence-selective, with a preference for 5'-GGC-3' sequences. The activity of this compound is dependent on the reductive activation of its quinone moiety, which allows it to form a covalent bond with guanine (B1146940) residues in DNA.
Q2: What are the primary off-target effects of this compound in cell-based assays?
The main off-target effects of this compound stem from its mechanism of action and chemical structure:
-
Oxidative Stress: The reductive activation of the quinone structure of this compound can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This can induce oxidative stress in cells, leading to non-specific damage to proteins, lipids, and DNA, and ultimately, cytotoxicity that is independent of its on-target DNA binding activity.
-
Non-specific DNA Damage: While this compound has a preference for certain DNA sequences, at higher concentrations it can bind to DNA less specifically, leading to widespread genotoxicity and cell death.
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Here are a few strategies:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range where this compound exhibits its specific antitumor activity without causing widespread, non-specific cytotoxicity.
-
Use of Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) can help determine the extent to which ROS-mediated oxidative stress contributes to the observed cellular effects. A rescue of the phenotype by an antioxidant suggests a significant off-target component.
-
Target Engagement Assays: Utilize techniques to measure the direct binding of this compound to its DNA target sequences. This can help correlate target binding with the desired cellular phenotype.
-
Control Cell Lines: If possible, use cell lines that are resistant to the on-target effects of this compound (e.g., through altered DNA repair pathways) to isolate and study its off-target effects.
Troubleshooting Guide
Problem: High levels of cytotoxicity observed across all cell lines, including non-cancerous controls.
-
Possible Cause: The concentration of this compound is too high, leading to overwhelming off-target effects, primarily through excessive ROS production and non-specific DNA damage.
-
Solution:
-
Optimize Concentration: Perform a dose-response curve for each cell line to determine the optimal concentration that induces the desired on-target effect with minimal off-target cytotoxicity. Start with a broad range of concentrations (e.g., from picomolar to micromolar).
-
Reduce Exposure Time: Shorter incubation times may be sufficient to observe on-target effects while minimizing the accumulation of ROS and non-specific DNA damage.
-
Co-treatment with Antioxidants: Include a condition where cells are co-treated with this compound and an antioxidant like N-acetylcysteine (NAC) to assess the contribution of oxidative stress to the observed cytotoxicity.
-
Problem: Inconsistent results or high variability between replicate experiments.
-
Possible Cause: this compound may be unstable in the cell culture medium, or its activity may be sensitive to experimental conditions.
-
Solution:
-
Fresh Preparation: Always prepare fresh working solutions of this compound from a stock solution immediately before each experiment.
-
Consistent Conditions: Ensure that all experimental parameters, such as cell density, incubation time, and media composition, are kept consistent between experiments.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can interact with and potentially reduce the effective concentration of small molecules. Consider performing initial characterization in reduced-serum conditions if variability is high.
-
Data Presentation
While specific IC50 values for this compound are not extensively published across a wide range of human cancer cell lines, the following tables provide representative cytotoxic activities of the closely related Saframycin A and other novel synthetic analogs. This data can be used as a guide to estimate the potent nature of this class of compounds. It is crucial to experimentally determine the IC50 for your specific cell line and assay conditions.
Table 1: Cytotoxicity of Saframycin A in a Murine Leukemia Cell Line
| Cell Line | Compound | IC50 (µg/mL) |
| L1210 | Saframycin A | 0.02[1] |
Table 2: Cytotoxicity of Novel Saframycin Analogs in Human Cancer Cell Lines
| Compound | HCT-116 (Colon) IC50 (nM) | HepG2 (Liver) IC50 (nM) | BGC-823 (Gastric) IC50 (nM) | A2780 (Ovarian) IC50 (nM) |
| Analog 20 | - | 1.32[2] | - | - |
| Analog 29 | - | - | - | 1.73[2] |
| Analog 30 | - | - | - | 7.00[2] |
| Analog 7d | - | - | - | - |
Note: The IC50 value for Analog 7d was reported as an average of 6.06 nM across a panel of ten different cancer cell lines (HCT-8, BEL-7402, Ketr3, A2780, MCF-7, A549, BGC-803, Hela, HELF, and KB)[3].
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing the Contribution of Oxidative Stress to this compound Cytotoxicity
This protocol uses the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to measure intracellular ROS levels and the antioxidant N-acetylcysteine (NAC) to determine the role of oxidative stress in this compound-induced cell death.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
DCFH-DA (2',7'-dichlorofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
For ROS Measurement: Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., 2x IC50) for various time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control.
-
For Rescue Experiment: Pre-treat a set of wells with NAC (e.g., 1-5 mM) for 1 hour before adding this compound.
-
-
ROS Detection with DCFH-DA:
-
After the treatment period, remove the medium and wash the cells twice with warm HBSS or PBS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS or PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
-
Cell Viability Assessment (Rescue Experiment):
-
In the parallel plate for the rescue experiment, after the full incubation period with this compound (with or without NAC pre-treatment), perform an MTT assay or other viability assay as described in Protocol 1.
-
-
Data Analysis:
-
For ROS measurement, normalize the fluorescence intensity of treated cells to the vehicle control.
-
For the rescue experiment, compare the cell viability of cells treated with this compound alone to those pre-treated with NAC. A significant increase in viability in the presence of NAC indicates that oxidative stress is a major contributor to the cytotoxicity.
-
Visualizations
Caption: Mechanism of action and off-target effects of this compound.
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
References
- 1. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saframycin S-Induced DNA Damage Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Saframycin S. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments on this compound-induced DNA damage.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of incubation time and concentration for this compound-induced DNA damage studies.
Q1: What is the mechanism of action for this compound-induced DNA damage?
This compound is an antitumor antibiotic that interacts with DNA.[1][2] It is structurally the decyano-saframycin A and is considered the active component in the formation of the antibiotic-DNA complex.[1] this compound and its analogue, Saframycin A, bind to DNA, which is a crucial step in their cytotoxic activity.[3][4] This interaction with DNA leads to damage, which can trigger cellular responses such as cell cycle arrest and apoptosis.[5][6][7]
Q2: I am not observing any significant DNA damage after treating my cells with this compound. What could be the problem?
There are several potential reasons for not detecting DNA damage. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Saframycin A, a closely related compound, exhibits potent cytotoxicity with IC50 values in the nanomolar range for various cancer cell lines.[8]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range guided by published IC50 values for similar compounds (see Table 1) and assess DNA damage at each concentration.
-
-
Insufficient Incubation Time: The incubation time might be too short for significant DNA damage to accumulate. For other DNA damaging agents like doxorubicin, damage is detectable starting from 2 hours and becomes more extensive at 24 hours.
-
Recommendation: Conduct a time-course experiment. A common starting point is to treat cells for 2, 4, 8, and 24 hours.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to DNA damaging agents.
-
Recommendation: If possible, test a cell line known to be sensitive to quinone antibiotics or other DNA intercalators as a positive control.
-
-
Assay Sensitivity: The DNA damage detection assay you are using might not be sensitive enough.
-
Recommendation: Ensure your assay protocols (e.g., Comet assay, γ-H2AX staining) are optimized. Include positive controls (e.g., a known DNA damaging agent like etoposide (B1684455) or hydrogen peroxide) to validate the assay's performance.
-
Q3: After treatment with this compound, I am observing excessive cell death, which is interfering with my DNA damage analysis. How can I manage this?
High levels of cytotoxicity can indeed make it challenging to assess DNA damage in a viable cell population. Here’s how to address this:
-
High Concentration: The concentration of this compound is likely too high, leading to rapid and widespread cell death.
-
Recommendation: Reduce the concentration of this compound. Refer to established IC50 values (Table 1) and aim for concentrations that induce detectable DNA damage without causing excessive cell death within your experimental timeframe. An ideal concentration might be one that results in 20-30% cell death, leaving a sufficient population of viable cells for analysis.
-
-
Long Incubation Time: Extended exposure to a potent compound like this compound can lead to overwhelming damage and subsequent cell death.
-
Recommendation: Shorten the incubation period. A time-course experiment will help you identify a window where DNA damage is present, but cell viability is still high.
-
-
Apoptosis vs. Necrosis: High concentrations can induce necrosis, which can interfere with certain assays. Lower concentrations are more likely to induce apoptosis, a more controlled form of cell death.[6]
-
Recommendation: Use assays that can distinguish between apoptotic and necrotic cells to better understand the cellular response to your treatment conditions.
-
Q4: What is a good starting point for this compound concentration and incubation time in my experiments?
Based on data from the closely related Saframycin A and other DNA damaging agents, here are some recommended starting points:
-
Concentration: Begin with a concentration range of 1 nM to 100 nM. This range is based on the potent nanomolar IC50 values reported for Saframycin A analogues against various cancer cell lines.[8]
-
Incubation Time: A pilot experiment with incubation times of 2, 4, 8, and 24 hours should provide a good indication of the kinetics of DNA damage induction in your cell line.
Q5: Should I expect to see cell cycle arrest after this compound treatment?
Yes, DNA damage often triggers cell cycle checkpoints to allow time for repair.[7] While specific data for this compound is limited, other DNA damaging agents are known to cause arrest in G1, S, or G2/M phases of the cell cycle.[5][9][10] The specific phase of arrest can depend on the cell type and the nature of the DNA damage.
Data Summary
The following table provides a summary of cytotoxic concentrations for Saframycin A, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Saframycin A Analogues in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-8 | Colon | ~6.06 |
| BEL-7402 | Liver | ~6.06 |
| Ketr3 | Ovarian | ~6.06 |
| A2780 | Ovarian | ~6.06 |
| MCF-7 | Breast | ~6.06 |
| A549 | Lung | ~6.06 |
| BGC-803 | Gastric | ~6.06 |
| Hela | Cervical | ~6.06 |
| KB | Oral | ~6.06 |
| Data is an average IC50 value for the most potent analogue (compound 7d) from a study on nineteen analogues of Saframycin A.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and to determine the IC50 value.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Alkaline Comet Assay
This assay detects DNA single- and double-strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).
-
Pipette the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Transfer the slides to a horizontal gel electrophoresis tank and immerse in cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA stain.
-
Visualize and score the comets using a fluorescence microscope and appropriate image analysis software.
γ-H2AX Immunofluorescence Staining
This method detects DNA double-strand breaks by staining for the phosphorylated form of histone H2AX.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time and concentration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-induced DNA damage experiments.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle Saframycin S safely in a laboratory setting
Technical Support Center: Saframycin S
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical to ensure personal safety and experimental integrity.
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound, providing a quick reference for experimental planning and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [1] |
| Molecular Weight | 537.566 g/mol | [1] |
| Acute Toxicity (LD50) | 3.2 mg/kg (Intraperitoneal, ddY mice) | [1][2] |
| Appearance | Dark yellow powder | [3][4] |
| Solubility | Soluble in lower alcohols, chloroform, ethyl acetate, acetone, and ether. Insoluble in water. | [3] |
| Stability | Degradation is prevented by maintaining a pH lower than 5.5.[3][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and use of this compound in a laboratory setting.
1. What is this compound and why is it considered hazardous?
This compound is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class.[6] Its primary mechanism of action involves binding to DNA, which inhibits processes like RNA synthesis.[6][7][8] This interaction with DNA is what gives it its antitumor properties but also makes it a hazardous substance, as it can be cytotoxic and potentially mutagenic. The LD50 in mice is 3.2 mg/kg (i.p.), indicating high acute toxicity.[1][2]
2. What are the necessary Personal Protective Equipment (PPE) when handling this compound?
Due to its high toxicity, stringent PPE is mandatory. Always handle this compound inside a certified chemical fume hood or biological safety cabinet.
-
Gloves: Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards.[9][10] Change the outer pair immediately if contaminated.
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[9][10]
-
Eye Protection: Chemical safety goggles and a face shield, or a full face-piece respirator, should be used.[9]
-
Respiratory Protection: If there is any risk of aerosolization (e.g., weighing powder), a NIOSH-approved respirator is necessary.[9]
3. How should I prepare and store stock solutions of this compound?
-
Preparation: All manipulations of solid this compound must be performed in a chemical fume hood or a containment device to avoid inhalation of the powder.[11] Given its solubility profile, solvents like DMSO, ethanol, or methanol (B129727) are appropriate for creating stock solutions.[3][12] Avoid aqueous solutions for primary stocks due to its insolubility in water.[3]
-
Storage: Store the solid compound and stock solutions in tightly sealed containers, protected from light. Based on stability data, if using a buffered solution, ensure the pH is maintained below 5.5 to prevent degradation.[3][5] Follow the manufacturer's specific recommendations for storage temperature, typically in a freezer.
4. How should I dispose of this compound waste?
All materials contaminated with this compound, including unused solutions, media, pipette tips, and PPE, must be treated as hazardous chemical waste.[13]
-
Do not dispose of it down the sink or in general lab trash.[14]
-
Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Follow your institution's specific guidelines for the disposal of cytotoxic/hazardous chemical waste.[13][15]
Troubleshooting and Emergency Procedures
1. What is the procedure for a minor spill of this compound powder or solution?
-
Evacuate: Ensure all non-essential personnel leave the immediate area.
-
Communicate: Alert others in the lab and your lab supervisor.
-
Contain: If it is safe to do so, cover the spill with an absorbent material designed for chemical spills.[16] Do not create dust. For liquid spills, gently cover with absorbent pads.
-
Decontaminate: Wearing appropriate PPE, carefully clean the area. Use a suitable deactivating solution if one is recommended by your institution's safety office, or clean the area with soap and water after the initial cleanup.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[17]
2. What should I do in case of accidental exposure?
Immediate action is critical to minimize harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[17]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[17]
-
Inhalation: Move to fresh air immediately.[17]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[17]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and institutional environmental health and safety office. Provide the Safety Data Sheet (SDS) to the medical personnel.
Experimental Protocols and Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Experiment Checklist:
-
Confirm the availability and proper function of a chemical fume hood.
-
Ensure all required PPE is available (two pairs of nitrile gloves, disposable gown, safety goggles, face shield).
-
Prepare a designated waste container for this compound-contaminated materials.
-
Verify the calibration of the analytical balance.
-
-
Procedure (perform all steps in a chemical fume hood):
-
Carefully weigh the desired amount of this compound powder (MW: 537.57 g/mol ) into a sterile, conical microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 5.38 mg.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Secure the cap tightly and vortex the tube gently until the powder is completely dissolved. The solution should be a clear, yellow color.
-
Parafilm the cap to ensure a tight seal.
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C), protected from light.
-
Diagrams
Caption: Standard workflow for safely handling this compound.
Caption: Decision tree for this compound spill response.
Caption: Mechanism of action for this compound.
References
- 1. This compound | 75425-66-0 [m.chemicalbook.com]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. medkoo.com [medkoo.com]
- 12. toku-e.com [toku-e.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. michigan.gov [michigan.gov]
- 15. SIDP - Antibiotic Disposal [sidp.org]
- 16. ラボの安全性 [sigmaaldrich.com]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Mass Spectrometry of Quinone-Containing Antibiotics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinone-containing antibiotics in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected peaks in the mass spectrum of my quinone-containing antibiotic. What are the common artifacts I should be aware of?
A1: Several types of artifacts can be encountered during the mass spectrometry analysis of quinone-containing antibiotics. The most common include:
-
In-source Fragmentation: The quinone moiety and other functional groups can be susceptible to fragmentation within the ion source, even under relatively soft ionization conditions like electrospray ionization (ESI). This can lead to the observation of fragment ions in the full scan mass spectrum, which might be mistaken for impurities or metabolites.[1][2]
-
Adduct Formation: Like many other analytes, quinone-containing antibiotics can form adducts with cations present in the mobile phase or from the sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3] Ammonium (B1175870) adducts ([M+NH₄]⁺) may also be observed, especially when using ammonium-based buffers.
-
Redox Reactions: The quinone functional group is redox-active.[4] This can lead to in-source reduction or oxidation, resulting in the appearance of peaks corresponding to the hydroquinone (B1673460) form ([M+2H]⁺) or other oxidized species.[5]
-
Hydrogenation: In certain mass spectrometry matrices, such as glycerol, quinone groups can be hydrogenated, leading to characteristic reduced pseudo-molecular ions like (M+2H)⁺ and (M+3H)⁺.[6]
Q2: My primary challenge is dealing with in-source fragmentation of my quinolone antibiotic. How can I minimize this?
A2: In-source fragmentation is a common issue with quinolone antibiotics due to their structural characteristics. To minimize this, you can optimize the ion source parameters. The key is to use the gentlest possible ionization conditions that still provide adequate signal intensity.
Troubleshooting Steps:
-
Reduce Fragmentor/Cone Voltage: This is one of the most effective ways to decrease the energy transferred to the ions in the source, thereby reducing fragmentation.[2]
-
Optimize Source Temperature: Higher source temperatures can increase analyte dissociation.[2] Experiment with lowering the temperature to find a balance between efficient desolvation and minimal fragmentation.
-
Adjust Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the droplet size and desolvation process. Optimizing this parameter can sometimes lead to gentler ionization.
-
Consider a Different Ionization Technique: If in-source fragmentation remains a significant problem with ESI, consider trying a different "soft" ionization technique if available, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), though ESI is generally the most common for these compounds.
Q3: I am consistently seeing sodium and potassium adducts in my spectra, which complicates data interpretation. What are the best practices to reduce their formation?
A3: Adduct formation, particularly with sodium and potassium, is a frequent challenge in ESI-MS. Here are some effective strategies to mitigate this:
Mitigation Strategies:
-
Mobile Phase Modification:
-
Add a Proton Source: Lowering the pH of the mobile phase by adding a small amount of a volatile acid like formic acid can increase the availability of protons, promoting the formation of the desired protonated molecule ([M+H]⁺) over metal adducts.[3]
-
Introduce a Competing Cation: Adding a small concentration (e.g., 0.5 mM) of a volatile ammonium salt like ammonium acetate (B1210297) or ammonium formate (B1220265) can help to outcompete sodium and potassium ions for adduction.[7]
-
Use High-Purity Solvents and Reagents: Ensure that the water, organic solvents, and any additives used are of high purity to minimize metal ion contamination.
-
-
Sample Preparation and Handling:
-
Avoid Glassware: Sodium and potassium can leach from glass containers. Whenever possible, use high-quality polypropylene (B1209903) or other plastic labware for sample preparation and storage.[3]
-
Minimize Contamination: Be mindful of potential sources of sodium and potassium contamination in the laboratory environment, including gloves and pipette tips.
-
-
Chromatographic Method:
-
Solvent Choice: Acetonitrile-based mobile phases tend to produce fewer sodium adducts compared to methanol-based ones.[7]
-
Q4: I am working with anthracycline antibiotics and observe significant fragmentation even with optimized source parameters. What are the expected fragmentation patterns?
A4: Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are known to be fragile molecules in the gas phase. A characteristic fragmentation pathway for these compounds is the cleavage of the glycosidic bond that links the sugar moiety (e.g., daunosamine) to the aglycone core.[8][9]
Common Fragmentation Pathways for Anthracyclines:
-
Glycosidic Bond Cleavage: This is often the most prominent fragmentation, resulting in the loss of the sugar moiety.
-
Loss of Water: Dehydration is a common fragmentation pathway for many organic molecules, including anthracyclines.[8]
-
Side Chain Losses: The side chain on the aglycone can also be lost during fragmentation.[8]
If you are seeing extensive fragmentation that hinders the detection of the molecular ion, consider using tandem mass spectrometry (MS/MS) to intentionally fragment the molecule and use the characteristic fragment ions for identification and quantification.
Common Artifacts and Fragmentation Summary
| Antibiotic Class | Common Artifacts | Typical Fragmentation Products |
| Quinolones/Fluoroquinolones | In-source fragmentation, Adduct formation ([Na]⁺, [K]⁺) | [M+H-H₂O]⁺, [M+H-CO]⁺, [M+H-H₂O-CO]⁺, Loss of substituents (e.g., cyclopropyl (B3062369) radical)[10][11] |
| Anthracyclines | In-source fragmentation (cleavage of glycosidic bond), Adduct formation | Loss of sugar moiety, [M+H-H₂O]⁺, Loss of aglycone side chain[8][9] |
| Ansamycins | In-source fragmentation, Redox reactions | Fragmentation of the ansa chain, Cleavage of the quinone moiety |
| Mitoxantrones | In-source fragmentation, Adduct formation | Loss of side chains (e.g., amino alcohols)[12] |
Experimental Protocols
Protocol 1: Minimizing In-Source Fragmentation of Quinolone Antibiotics
-
Initial Instrument Setup:
-
Use a standard ESI source in positive ionization mode.
-
Set the initial fragmentor/cone voltage to a low value (e.g., 80 V, this will be instrument-dependent).
-
Set the source gas temperature to a moderate value (e.g., 300 °C).
-
Set the nebulizer pressure to a standard value for your instrument (e.g., 40 psi).
-
-
Optimization Procedure:
-
Infuse a standard solution of the quinolone antibiotic at a concentration that gives a stable signal.
-
Monitor the intensity of the precursor ion ([M+H]⁺) and any known in-source fragment ions.
-
Gradually decrease the fragmentor/cone voltage in small increments (e.g., 10 V) and observe the ratio of the precursor ion to the fragment ions. The goal is to maximize this ratio.
-
Once the optimal fragmentor/cone voltage is determined, begin to lower the source gas temperature in increments of 25 °C. Monitor the signal intensity and the precursor-to-fragment ratio. Find the lowest temperature that maintains good signal and minimizes fragmentation.
-
Finally, adjust the nebulizer pressure to optimize the signal intensity of the desired precursor ion.
-
-
Verification:
-
Analyze a sample containing the quinolone antibiotic using the optimized parameters and compare the resulting spectrum to one obtained with the initial, non-optimized parameters to confirm the reduction in in-source fragmentation.
-
Protocol 2: Reduction of Metal Adduct Formation in ESI-MS
-
Mobile Phase Preparation:
-
Use high-purity, LC-MS grade solvents (water and organic modifier).
-
For positive ion mode, add 0.1% (v/v) formic acid to both the aqueous and organic mobile phases.
-
Alternatively, or in addition, prepare a stock solution of 100 mM ammonium acetate in water. Add this stock solution to your mobile phases to achieve a final concentration of 0.5-1 mM.
-
-
Sample Preparation:
-
Use polypropylene or other suitable plastic vials and pipette tips for all sample handling steps.
-
If possible, dissolve your sample in a solvent that is compatible with your mobile phase and contains the same additives (e.g., 0.1% formic acid).
-
-
LC-MS System Preparation:
-
Ensure that the LC system has been thoroughly flushed with the modified mobile phases to remove any residual metal ions from previous analyses.
-
-
Analysis:
-
Acquire data and examine the mass spectrum for the presence of [M+Na]⁺ and [M+K]⁺ adducts. Compare the intensities of these adducts to the intensity of the [M+H]⁺ or [M+NH₄]⁺ ion.
-
If adducts are still prominent, a slight increase in the concentration of the ammonium salt may be beneficial, but be aware that higher concentrations can lead to ion suppression.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of quinone compounds during secondary ion mass spectra measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Saframycin S for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Saframycin S during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, a quinone-containing antibiotic, is susceptible to degradation influenced by several factors, including:
-
pH: this compound is more stable in acidic conditions. Maintaining a pH below 5.5 has been shown to prevent drastic degradation.
-
Oxidation: The quinone moiety in this compound is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.
-
Temperature: Elevated temperatures can significantly accelerate the degradation rate of this compound.
-
Light: Exposure to UV light can induce photodegradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound solutions may be indicated by a change in color, often leading to a yellowish or brownish hue. Additionally, a decrease in potency and the appearance of degradation-related peaks in chromatographic analysis are definitive signs of instability.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal long-term stability, this compound should be stored as a lyophilized powder in a cool, dark, and dry place. Recommended storage temperatures are typically 2-8°C or frozen at -20°C to -80°C. Once reconstituted, solutions should be used immediately or stored at 2-8°C for a limited time, protected from light.
Q4: Can excipients be used to improve the stability of this compound formulations?
A4: Yes, the addition of certain excipients can significantly enhance the stability of this compound. These include:
-
Antioxidants: To mitigate oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium sulfite (B76179) can be incorporated into the formulation.[1][2][3]
-
Chelating Agents: To prevent metal-catalyzed oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Bulking Agents: For lyophilized formulations, bulking agents such as mannitol (B672) or sucrose (B13894) can help to create a stable and elegant cake structure.[4]
-
pH Adjusting and Buffering Agents: Citric acid or other suitable buffers can be used to maintain an optimal acidic pH.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Ensure the pH of the solution is maintained below 5.5 using a suitable buffer system (e.g., citrate (B86180) buffer). | Reduced rate of degradation and preserved biological activity. |
| Oxidative Degradation | Prepare solutions in degassed solvents and consider adding an antioxidant (e.g., ascorbic acid at 0.01-0.1% w/v). Store solutions protected from light. | Minimized formation of oxidative degradation products and stabilization of the active compound. |
| High Storage Temperature | Store stock solutions and working solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below. | Slower degradation kinetics and extended shelf-life of the solution. |
Issue 2: Poor Cake Formation and Instability of Lyophilized this compound
| Potential Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Inadequate Formulation | Incorporate a cryoprotectant/bulking agent such as mannitol or sucrose (e.g., 2-5% w/v) into the pre-lyophilization solution. | Formation of a well-formed, stable cake structure that is easily reconstitutable. | | Suboptimal Lyophilization Cycle | Optimize the freezing, primary drying, and secondary drying phases of the lyophilization cycle. Ensure the shelf temperature during primary drying is below the collapse temperature of the formulation. | A lyophilized product with low residual moisture content and enhanced long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a buffered aqueous solution.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.[5]
-
Photodegradation: Expose the stock solution to UV light (e.g., 200 Watt hours/m²) for 7 days.[5]
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-MS method (see Protocol 2) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This method is designed to separate and quantify this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan) and Mass Spectrometry (MS) for identification of degradation products.
-
-
Sample Preparation: Dilute the samples from the forced degradation study and untreated controls to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Inject the samples into the HPLC-MS system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.
Protocol 3: Lyophilization Cycle Development for this compound
This protocol outlines a general approach for developing a lyophilization cycle for this compound.[4][6][7][8][9]
Methodology:
-
Formulation: Prepare an aqueous solution of this compound with a suitable buffer to maintain a pH below 5.5 and include a cryoprotectant/bulking agent (e.g., 5% mannitol).[4]
-
Freezing:
-
Load vials with the formulation onto the lyophilizer shelf.
-
Cool the shelves to a temperature below the eutectic point of the formulation (e.g., -40°C to -60°C) and hold for a sufficient time to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to a point safely below the collapse temperature (e.g., -10°C to -20°C) to facilitate the sublimation of ice.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimed, gradually increase the shelf temperature (e.g., to 25°C) to remove residual bound water.
-
-
Stoppering and Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum. Store the lyophilized product at 2-8°C or frozen.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. rroij.com [rroij.com]
- 5. pharmascholars.com [pharmascholars.com]
- 6. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 7. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 8. pci.com [pci.com]
- 9. bdmai.org [bdmai.org]
Troubleshooting unexpected results in Saframycin S antimicrobial assays
Welcome to the technical support center for Saframycin S antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to unexpected results in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your work with this compound.
Troubleshooting Guides
Unexpected results in antimicrobial susceptibility testing (AST) can arise from various factors. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Values
Observation: Significant variability in MIC values for this compound across replicate plates or between experiments.
| Potential Cause | Recommended Action |
| Inaccurate Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Use a spectrophotometer or a McFarland standard to verify. Prepare fresh inoculum for each experiment. |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. This compound is sensitive to light and temperature; store stock solutions in the dark at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Media Variability | Use high-quality, cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Ensure the pH of the media is between 7.2 and 7.4. Variations in cation concentrations can affect the activity of some antimicrobial agents. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure proper mixing at each step to achieve a uniform concentration gradient. |
| Contamination | Visually inspect plates for any signs of contamination. Use aseptic techniques throughout the experimental setup. Streak a sample of the inoculum on a non-selective agar (B569324) plate to confirm purity. |
Issue 2: No Zone of Inhibition or Smaller Than Expected Zones in Agar Diffusion Assays
Observation: this compound-impregnated discs show no zone of inhibition or zones that are consistently smaller than anticipated for susceptible organisms.
| Potential Cause | Recommended Action |
| Poor Diffusion of this compound | Ensure complete contact between the disc and the agar surface. The depth of the agar in the petri dish should be uniform (approximately 4 mm). Due to its molecular structure, this compound may diffuse slowly in agar. |
| Inappropriate Agar Medium | Use Mueller-Hinton Agar (MHA) for susceptibility testing of non-fastidious bacteria. The pH of the MHA should be between 7.2 and 7.4. |
| Inoculum Too Dense | A bacterial lawn that is too thick can obscure the zone of inhibition. Standardize the inoculum to a 0.5 McFarland standard. |
| Disc Potency Issues | If preparing discs in-house, ensure the correct concentration of this compound is applied and that the solvent has fully evaporated before placing the disc on the agar. If using commercial discs, check the expiration date and storage conditions. |
| Bacterial Resistance | The bacterial strain may have intrinsic or acquired resistance to this compound.[1][2] Consider mechanisms such as altered drug targets, efflux pumps, or enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antitumor antibiotic that functions by covalently binding to the minor groove of DNA.[1] This interaction preferentially targets 5'-GGC-3' sequences and leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cell death.
Q2: Against which types of bacteria is this compound generally most effective?
A2: this compound demonstrates the highest antimicrobial activity against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally lower, which may be due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
Q3: My quality control (QC) strain is showing MIC values outside the acceptable range for a control antibiotic. What should I do?
A3: If your QC strain results are out of range, all results from that batch of experiments are considered invalid. You should systematically troubleshoot your entire experimental setup, including the inoculum preparation, media, incubation conditions, and the control antibiotic stock solution, before repeating the assay.
Q4: Can I use a different medium than Mueller-Hinton Broth/Agar for my assays?
A4: For standardized antimicrobial susceptibility testing, Mueller-Hinton Broth/Agar is the recommended medium for non-fastidious bacteria.[3] Using a different medium can lead to significant variations in results due to differences in nutrient content, pH, and cation concentrations, making it difficult to compare your results with established data.[3]
Q5: What are some potential mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are not extensively documented, bacteria could potentially develop resistance to DNA-binding agents through several mechanisms[1][4][5]:
-
Altered Drug Target: Mutations in the bacterial DNA sequence at the preferred binding sites of this compound could reduce its binding affinity.
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its DNA target.[2]
-
Decreased Permeability: Changes in the bacterial cell wall or membrane composition could limit the uptake of this compound.[2]
-
Enzymatic Inactivation: Although less common for this class of antibiotics, bacteria could theoretically produce enzymes that modify and inactivate this compound.
Quantitative Data
The following tables provide representative Minimum Inhibitory Concentration (MIC) data for common antibiotics against standard QC strains. Note: Specific MIC values for this compound are not widely available in public literature; researchers should establish these values experimentally.
Table 1: Representative MIC Values for Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) |
| Vancomycin | 0.5 - 2 µg/mL | 0.12 - 1 µg/mL |
| Ciprofloxacin | 0.12 - 1 µg/mL | 0.06 - 0.5 µg/mL |
| Tetracycline | 0.25 - 2 µg/mL | 0.06 - 0.5 µg/mL |
| This compound | To be determined experimentally | To be determined experimentally |
Table 2: Representative MIC Values for Gram-Negative Bacteria
| Antibiotic | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Ciprofloxacin | 0.004 - 0.016 µg/mL | 0.12 - 1 µg/mL |
| Gentamicin | 0.25 - 1 µg/mL | 0.5 - 2 µg/mL |
| Ceftazidime | 0.12 - 0.5 µg/mL | 1 - 8 µg/mL |
| This compound | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Calibrated pipettes and sterile tips
Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Preparation of this compound Dilutions: a. Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should be chosen to bracket the expected MIC.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Agar Disc Diffusion Assay
Objective: To qualitatively assess the susceptibility of a bacterial isolate to this compound.
Materials:
-
This compound solution of known concentration
-
Sterile blank paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile saline (0.85% NaCl)
Methodology:
-
Inoculum Preparation: a. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Plate Inoculation: a. Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes.
-
Disc Application: a. Aseptically apply paper discs impregnated with a known amount of this compound to the surface of the agar. b. Gently press each disc to ensure complete contact with the agar. c. Include a control disc with the solvent used to dissolve this compound to ensure it has no antimicrobial activity.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no bacterial growth has occurred) in millimeters.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vehicle Selection for In Vivo Delivery of Saframycin S
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of Saframycin S. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the formulation and administration of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenges stem from this compound's physicochemical properties. It is a hydrophobic molecule, making it poorly soluble in aqueous solutions suitable for injection. This can lead to precipitation upon administration, causing localized toxicity, variable bioavailability, and inconsistent experimental results. As a potent cytotoxic agent, ensuring its safe handling and targeted delivery to tumor tissues while minimizing systemic toxicity is also a critical concern.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antitumor antibiotic that exerts its cytotoxic effects by binding to DNA.[1] This interaction with DNA disrupts cellular processes, ultimately leading to cell death.
Q3: Are there any established toxicity data for this compound in animal models?
A3: Yes, the median lethal dose (LD50) of this compound in ddY mice administered intraperitoneally (i.p.) has been determined to be 3.2 mg/kg.[2] For the related compound, Saframycin A, the LD50 in ddY mice is 4.9 mg/kg (i.p.) and 3.3 mg/kg (intravenously, i.v.). In C3H/He mice, the LD50s for Saframycin A are 10.5 mg/kg (i.p.) and 9.7 mg/kg (i.v.).[3]
Troubleshooting Vehicle Selection and Formulation
Issue: Precipitation of this compound during formulation or upon injection.
-
Question: My this compound solution appears cloudy, or I observe precipitate after preparing it for injection. What should I do?
-
Answer: This is a common issue due to the hydrophobic nature of this compound. Immediate precipitation can occur when a concentrated stock solution in an organic solvent is diluted into an aqueous vehicle.
-
Potential Cause: The aqueous solubility of this compound has been exceeded.
-
Recommended Solutions:
-
Optimize Co-solvent System: Gradually decrease the proportion of the aqueous component in your vehicle. A common starting point is to dissolve this compound in 100% DMSO and then perform serial dilutions with a co-solvent like PEG400 before final dilution in saline or PBS.[4] Always add the drug solution to the diluent slowly while vortexing.
-
Incorporate Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be included in the formulation to improve solubility and stability. These should be used at the lowest effective concentration to avoid potential toxicity.
-
Consider Lipid-Based Formulations: For more advanced delivery, consider formulating this compound in lipid-based systems like liposomes or nanoemulsions. These can encapsulate the hydrophobic drug, improving its stability and in vivo performance.
-
-
Issue: Inconsistent results and high variability between experimental animals.
-
Question: I am observing significant variability in tumor response and animal survival in my in vivo studies. Could the vehicle be the cause?
-
Answer: Yes, inconsistent formulation and administration can lead to variable dosing and, consequently, variable efficacy and toxicity.
-
Potential Cause: Inhomogeneous drug suspension or precipitation upon injection leading to inconsistent dosing.
-
Recommended Solutions:
-
Ensure Complete Solubilization: Before administration, visually inspect each preparation to ensure it is a clear solution. If using a suspension, ensure it is uniformly dispersed.
-
Control Injection Rate: A slow and controlled injection rate can help prevent the drug from precipitating at the injection site.
-
Perform Vehicle-Only Controls: Always include a control group that receives the vehicle without this compound to account for any biological effects of the formulation itself.
-
-
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound and A in Murine Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Toxicity | Reference |
| This compound | ddY mice | Ehrlich Ascites Carcinoma | 0.5 - 0.75 mg/kg/day (i.p.) for 10 days | 80-90% survival rate at 40 days | LD50: 3.2 mg/kg (i.p.) | [2] |
| Saframycin A | ddY mice | Not Specified | Single dose | Not Specified | LD50: 4.9 mg/kg (i.p.), 3.3 mg/kg (i.v.) | [3] |
| Saframycin A | C3H/He mice | Not Specified | Single dose | Not Specified | LD50: 10.5 mg/kg (i.p.), 9.7 mg/kg (i.v.) | [3] |
Table 2: Suggested Starting Formulations for In Vivo Delivery of this compound
| Formulation Component | Suggested Concentration Range (% v/v) | Rationale | Potential Issues |
| DMSO | 5 - 10% | Primary solvent for initial dissolution. | Can have pharmacological effects and toxicity at higher concentrations.[5][6] |
| PEG400 | 20 - 60% | Co-solvent to improve solubility and bioavailability.[7][8][9] | High concentrations may alter drug permeability.[9] |
| Tween® 80 | 1 - 5% | Surfactant to enhance solubility and stability. | Can cause hypersensitivity reactions in some animals. |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | Aqueous vehicle for injection. | Ensure pH compatibility with the formulation. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by gentle vortexing or sonication.
-
Intermediate Dilution: In a separate sterile tube, prepare the vehicle by mixing the desired volumes of PEG400 and Tween® 80 (if used).
-
Final Formulation: While gently vortexing the vehicle from step 2, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.
-
Aqueous Dilution: Add the drug-vehicle mixture to the pre-warmed (37°C) saline or PBS to the final volume. It is crucial to add the organic phase to the aqueous phase slowly and with continuous mixing to prevent precipitation.[10]
-
Final Inspection: Before injection, visually inspect the final formulation to ensure it is a clear solution.
Protocol 2: In Vitro Hemolysis Assay to Assess Formulation Safety
This assay is crucial to evaluate if the vehicle formulation causes red blood cell lysis, which would indicate potential for injection site irritation and systemic toxicity.[11][12][13][14]
-
Blood Collection: Obtain fresh whole blood from the experimental animal species (e.g., mouse) in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile, cold PBS (pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: In a 96-well plate, add 100 µL of the vehicle formulation (without this compound) at various concentrations to triplicate wells.
-
Controls:
-
Negative Control: 100 µL of PBS (represents 0% hemolysis).
-
Positive Control: 100 µL of 1% Triton™ X-100 in PBS (represents 100% hemolysis).
-
-
Incubation: Add 100 µL of the 2% RBC suspension to each well and incubate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100 Formulations with <5% hemolysis are generally considered safe for injection.
Protocol 3: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of this compound in a specific vehicle that can be administered without causing unacceptable toxicity.
-
Animal Model: Use the same species and strain of animals that will be used for the efficacy studies.
-
Dose Escalation: Start with a low dose (e.g., 1/10th of the reported LD50) and escalate the dose in subsequent cohorts of animals.
-
Administration: Administer this compound in the chosen vehicle via the intended route of administration.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance. A common endpoint for MTD is a 15-20% loss of body weight or other predefined clinical signs of distress.
-
Data Analysis: The MTD is defined as the highest dose at which no more than 10% of the animals exhibit severe toxicity or death.
Visualizations
Caption: Experimental workflow for optimizing in vivo delivery of this compound.
Caption: Troubleshooting guide for in vivo delivery issues with this compound.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. ispub.com [ispub.com]
- 7. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. researchgate.net [researchgate.net]
- 14. evotec.com [evotec.com]
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Saframycin S and Saframycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor properties of Saframycin S and Saframycin A, two closely related tetrahydroisoquinoline antibiotics. The information presented is based on available preclinical data to assist researchers in evaluating their potential as anticancer agents.
Executive Summary
Saframycin A consistently demonstrates significantly higher antitumor potency compared to this compound, its decyano derivative. In vitro studies indicate that Saframycin A is substantially more cytotoxic against leukemia cell lines. While both compounds exhibit in vivo activity, Saframycin A is reported to be more effective in the P388 leukemia model. This compound, however, has shown marked efficacy in the Ehrlich ascites carcinoma model. The primary mechanism of action for both molecules involves binding to DNA and inducing damage, which subsequently activates cellular stress responses.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative and qualitative data comparing the antitumor activities of this compound and Saframycin A.
Table 1: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Result | Citation |
| Saframycin A | L1210 Mouse Leukemia | Growth Inhibition | Complete inhibition at 0.02 µg/mL | [1] |
| This compound | L1210 Mouse Leukemia | Cytotoxicity Assay | Reported to have much lower cytotoxic activity than Saframycin A | [2] |
Note: Specific IC50 values for a direct comparison in the same study are not publicly available in the reviewed literature. However, the qualitative description from a comparative study of 13 saframycins indicates a significant potency advantage for Saframycin A[2].
Table 2: Comparative In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dosing Regimen | Key Findings | Citation |
| Saframycin A | P388 Leukemia | Not Specified | Reported to be more effective than this compound | [3] |
| This compound | P388 Leukemia | Not Specified | Less effective than Saframycin A at doses tested | [3] |
| Saframycin A | Ehrlich Ascites Carcinoma | Not Specified | Highly active | [1] |
| This compound | Ehrlich Ascites Carcinoma | 0.5 - 0.75 mg/kg/day (i.p.) for 10 days | Marked activity; 80-90% of mice survived for 40 days | [3] |
Table 3: Acute Toxicity Data
| Compound | Animal Model | Route | LD50 | Citation |
| Saframycin A | ddY Mice | Intraperitoneal (i.p.) | 4.9 mg/kg | [1] |
| Saframycin A | ddY Mice | Intravenous (i.v.) | 3.3 mg/kg | [1] |
| This compound | ddY Mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [3] |
Mechanism of Action and Signaling Pathways
The antitumor activity of both Saframycin A and S originates from their ability to interact with DNA. Saframycin A requires reductive activation, which leads to the loss of its nitrile group, forming a reactive iminium species. This electrophilic intermediate then covalently binds to the N2 position of guanine (B1146940) bases in the minor groove of DNA, causing significant helical distortion. This DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).
This compound, being decyano-saframycin A, is considered a pre-activated form and the active principle for forming the antibiotic-DNA complex[3]. Both compounds show a preference for binding to 5'-GGG or 5'-GGC sequences. However, this compound also demonstrates a strong affinity for 5'-CGG sequences, a site for which Saframycin A has no affinity, indicating subtle differences in their interaction with DNA[4].
The resulting DNA adducts obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This cellular stress activates signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of programmed cell death (apoptosis).
Figure 1. Proposed signaling pathway for Saframycin-induced cytotoxicity.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to evaluate the antitumor efficacy of compounds like this compound and A.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., L1210, P388) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested during their exponential growth phase, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Stock solutions of this compound and A are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vivo Antitumor Efficacy in an Ascites Tumor Model
-
Animal Model: Immunocompetent mice (e.g., ddY or Swiss albino) are used for ascites tumor models like Ehrlich Ascites Carcinoma (EAC) or P388 leukemia.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10⁶ EAC cells) is injected intraperitoneally (i.p.) into each mouse.
-
Treatment Protocol: Twenty-four hours after tumor inoculation, the mice are randomly assigned to control and treatment groups. The treatment groups receive daily i.p. injections of this compound or A at predetermined dose levels for a specified duration (e.g., 10 days). The control group receives injections of the vehicle solution on the same schedule.
-
Monitoring: The animals are monitored daily for signs of toxicity, and body weight is recorded regularly. Key efficacy endpoints include:
-
Mean Survival Time (MST): The day of death for each mouse is recorded, and the MST for each group is calculated.
-
Increase in Lifespan (% ILS): This is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Burden: For some studies, a subset of animals may be sacrificed at the end of the treatment period, and the ascitic fluid volume and viable tumor cell count are determined.
-
-
Data Analysis: Statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test) is performed to compare the survival distributions between the treated and control groups. Differences in tumor burden are typically analyzed using a t-test or ANOVA.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin S vs. Doxorubicin: A Comparative Analysis of DNA Damage Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA damage mechanisms induced by two potent antitumor antibiotics: Saframycin S and doxorubicin (B1662922). By presenting key experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to be a valuable resource for researchers in oncology and drug discovery.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary DNA Interaction | Covalent alkylation of DNA | Intercalation between DNA base pairs |
| Enzyme Inhibition | Does not directly inhibit topoisomerase | Inhibition of Topoisomerase II |
| DNA Damage Type | DNA adducts, leading to strand breaks upon replication | DNA double-strand breaks |
| Reactive Oxygen Species | Not a primary mechanism | Significant generation of ROS |
| Cell Cycle Arrest | Primarily S-phase arrest (inferred from related compounds) | G2/M phase arrest[1] |
| Apoptosis Induction | Yes (pathway not fully elucidated) | p53-dependent pathway, caspase activation[1] |
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for doxorubicin across various cancer cell lines. Due to the limited availability of published IC50 data specifically for this compound, values for the closely related Saframycin A are provided as a proxy.
Table 1: Doxorubicin IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 24.30 (as µg/ml) | [1] |
| PC3 | Prostate Cancer | 2.64 (as µg/ml) | [1] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (as µg/ml) | [1] |
| HeLa | Cervical Cancer | 2.92 | [2] |
| MCF-7 | Breast Cancer | 2.50 | [2] |
| A549 | Lung Cancer | > 20 | [2] |
| AMJ13 | Breast Cancer | 223.6 (as µg/ml) | [3] |
Table 2: Saframycin A IC50 Values in Human Cancer Cell Lines (as a proxy for this compound)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | Data for novel analogs show potent activity | [4] |
| L1210 | Mouse Leukemia | Potent cytotoxic activity reported | [5] |
Mechanisms of DNA Damage and Cellular Response
This compound: Covalent DNA Alkylation
This compound belongs to the tetrahydroisoquinoline class of antibiotics and functions as a DNA alkylating agent. Its primary mechanism involves the formation of a covalent adduct with the N2 position of guanine (B1146940) in the minor groove of the DNA. This interaction is sequence-selective, showing a preference for GC-rich regions, particularly 5'-GGG, 5'-GGC, and 5'-GGPy sequences. The formation of this stable DNA adduct is thought to interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. While the precise downstream signaling cascade is not fully elucidated, DNA alkylation is a known trigger for cell cycle arrest and apoptosis. Based on the action of other DNA alkylating agents, it is likely that this compound induces S-phase arrest, as this is when the DNA is unwound for replication, making it more susceptible to alkylation-induced damage.
Doxorubicin: Intercalation and Topoisomerase II Poisoning
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a dual mechanism. Firstly, its planar ring structure intercalates between DNA base pairs, distorting the helical structure and inhibiting DNA and RNA synthesis.[6] Secondly, and more critically for its anticancer activity, doxorubicin inhibits the enzyme topoisomerase II.[6] This enzyme is responsible for resolving DNA tangles during replication by creating transient double-strand breaks. Doxorubicin stabilizes the complex between topoisomerase II and DNA after the DNA has been cleaved, preventing the re-ligation of the strands.[6] This leads to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage.
The cellular response to doxorubicin-induced DNA damage is robust. The presence of double-strand breaks activates the DNA damage response (DDR) pathway, leading to the activation of kinases such as ATM and the tumor suppressor protein p53.[7] Activated p53 can induce cell cycle arrest, primarily in the G2/M phase, allowing time for DNA repair.[1] If the damage is too severe, p53 triggers apoptosis through the transcriptional activation of pro-apoptotic genes like Bax and the subsequent activation of caspases.[1] Furthermore, doxorubicin metabolism generates reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity and cardiotoxic side effects.[8]
Experimental Protocols
DNA Footprinting Assay (for this compound)
This protocol is adapted from methodologies used to study the sequence-specific binding of DNA-modifying agents.
Objective: To determine the specific DNA sequences where this compound binds.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Restriction enzymes
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
This compound
-
DNase I
-
Stop solution (EDTA, SDS, proteinase K)
-
Sequencing gel apparatus
Procedure:
-
Probe Preparation: A DNA fragment of interest is radiolabeled at one 5' end using T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Drug-DNA Binding: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for covalent binding.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction to randomly cleave the DNA backbone. Regions where this compound is bound will be protected from DNase I cleavage.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA is purified to remove proteins and the drug.
-
Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Autoradiography: The gel is exposed to X-ray film. The "footprint," a region with no bands, indicates the DNA sequence protected by this compound binding.
Comet Assay (for Doxorubicin)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Objective: To quantify doxorubicin-induced DNA double-strand breaks.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope and analysis software
Procedure:
-
Cell Encapsulation: A suspension of single cells is mixed with low melting point agarose and layered onto a microscope slide.
-
Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail." Undamaged DNA remains in the "comet head."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the cell cycle phase at which a drug induces arrest.
Materials:
-
Treated and control cells
-
Fixative (e.g., 70% ethanol)
-
RNase A
-
DNA staining dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol (B145695) to permeabilize the membranes.
-
RNA Digestion: Cells are treated with RNase A to ensure that only DNA is stained.
-
DNA Staining: A fluorescent DNA-binding dye is added to the cells. The fluorescence intensity is directly proportional to the amount of DNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The distribution of DNA content is plotted as a histogram. Cells in G1 will have 2n DNA content, cells in G2/M will have 4n DNA content, and cells in S phase will have an intermediate amount. An accumulation of cells in a particular phase indicates cell cycle arrest.
Conclusion
This compound and doxorubicin represent two distinct classes of DNA-damaging agents with different molecular mechanisms. This compound acts as a DNA alkylating agent, forming covalent adducts that disrupt DNA replication. Doxorubicin, in contrast, is a DNA intercalator and a topoisomerase II poison that leads to the accumulation of double-strand breaks. These fundamental differences in their interaction with DNA result in distinct cellular responses, including arrest at different phases of the cell cycle. Understanding these mechanistic nuances is paramount for the strategic development of novel anticancer therapies and for designing effective combination regimens. Further research into the specific cellular signaling pathways activated by this compound will be crucial for its potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Different Modes of Cell‐killing Action between DNA Topoisomerase I and II Inhibitors Revealed by Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Saframycin S and Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two potent anti-cancer agents, Saframycin S and etoposide (B1684455). By examining their mechanisms of action, summarizing available quantitative data, and outlining experimental protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction: Two Distinct Approaches to Targeting Cancer Cells
This compound and etoposide represent two different classes of cytotoxic compounds with unique mechanisms of action. This compound, a tetrahydroisoquinoline antibiotic, exerts its anticancer effects by directly damaging DNA through alkylation. In contrast, etoposide, a semisynthetic derivative of podophyllotoxin, targets a crucial enzyme involved in DNA replication and maintenance, topoisomerase II. Understanding the nuances of their cytotoxic profiles is essential for their potential therapeutic applications.
Mechanism of Action: DNA Alkylation vs. Topoisomerase II Inhibition
The fundamental difference in the cytotoxicity of this compound and etoposide lies in their molecular targets and the subsequent cellular responses they trigger.
This compound: A DNA Alkylating Agent
This compound belongs to a family of antibiotics that covalently bind to DNA, a process known as alkylation. This interaction preferentially occurs at guanine (B1146940) bases within the minor groove of the DNA double helix. The formation of these DNA adducts disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. While the precise downstream signaling cascade initiated by this compound-induced DNA damage is not as extensively characterized as that of etoposide, it is understood to trigger DNA damage response pathways that can culminate in apoptosis.
Etoposide: A Topoisomerase II Inhibitor
Etoposide functions as a topoisomerase II inhibitor. Topoisomerase II is an essential enzyme that transiently creates double-strand breaks in DNA to resolve topological problems during replication and transcription. Etoposide stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of persistent double-strand breaks, which are highly toxic to the cell. The presence of these breaks activates DNA damage sensors, such as the p53 tumor suppressor protein, which in turn can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Comparative Cytotoxicity: A Look at the In Vitro Data
Direct comparative studies on the cytotoxicity of this compound and etoposide in the same cancer cell lines are limited. However, by compiling data from various sources, a comparative overview can be established.
Quantitative Cytotoxicity Data
| Drug | Cell Line | IC50 Value | Reference |
| This compound | L1210 (Mouse Leukemia) | Much lower than Saframycin A | [1][2] |
| Etoposide | L1210 (Mouse Leukemia) | Cytotoxicity demonstrated, specific IC50 varies | [3][4] |
| Etoposide | CCRF-CEM (Human Leukemia) | 0.6 µM | [5] |
| Etoposide | HepG2 (Human Liver Cancer) | 30.16 µM | [6] |
| Etoposide | MOLT-3 (Human Leukemia) | 0.051 µM | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the processes involved.
Signaling Pathway Diagrams
Experimental Workflow: Cytotoxicity Assay
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for common cytotoxicity assays used to evaluate compounds like this compound and etoposide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound or etoposide and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
CCK-8 (Cell Counting Kit-8) Assay
This assay is another colorimetric method for determining cell viability and offers advantages such as higher sensitivity and lower toxicity compared to the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired duration.
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours. The WST-8 in the CCK-8 solution is reduced by dehydrogenases in living cells to produce a water-soluble orange formazan dye.
-
Absorbance Reading: Measure the absorbance at 450 nm. The amount of formazan produced is directly proportional to the number of living cells.
Conclusion
This compound and etoposide are both potent cytotoxic agents that induce cell death in cancer cells, albeit through distinct mechanisms. This compound acts as a DNA alkylating agent, causing direct DNA damage, while etoposide inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks.
Available data suggests that this compound exhibits significant cytotoxicity, although a direct quantitative comparison with etoposide is challenging due to the limited availability of IC50 values for this compound in a wide range of cell lines. Etoposide's cytotoxicity is well-documented across numerous cancer cell types, with IC50 values often in the micromolar to nanomolar range.
Further head-to-head studies in a panel of cancer cell lines are necessary to definitively compare the cytotoxic potency of this compound and etoposide. Such research will provide a clearer understanding of their relative efficacy and potential for development as anticancer therapeutics.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of etoposide cytotoxicity and DNA strand scission in L1210 and 8226 cells by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of etoposide-induced DNA damage and cytotoxicity in L1210 cells by dehydrogenase inhibitors and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
Validating the Anticancer Activity of Saframycin S in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anticancer activity of Saframycin S with its analogue, Saframycin A, and the widely used chemotherapeutic agent, Doxorubicin. The information presented is based on available experimental data to assist in the evaluation of this compound as a potential anticancer agent.
In Vivo Antitumor Activity
This compound has demonstrated notable antitumor activity in preclinical mouse models, particularly against Ehrlich ascites carcinoma. However, its efficacy varies depending on the cancer model when compared to its structural analog, Saframycin A.
Ehrlich Ascites Carcinoma Model
In a key preclinical study, this compound exhibited marked activity against Ehrlich ascites carcinoma in mice. Daily intraperitoneal (i.p.) injections of this compound at doses of 0.5 to 0.75 mg/kg for 10 days resulted in an impressive 80 to 90% survival rate of the treated mice over a 40-day observation period. This highlights the potential of this compound in treating certain types of fluid-based tumors.
P388 Leukemia Model
In the P388 leukemia mouse model, this compound was found to be less effective than Saframycin A at the tested doses.[1] This suggests a degree of cancer-specific activity and underscores the importance of further investigation into the determinants of sensitivity to this compound.
Table 1: Comparison of In Vivo Antitumor Activity of this compound and Saframycin A
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Ehrlich Ascites Carcinoma (ddY mice) | 0.5 - 0.75 mg/kg/day (i.p.) for 10 days | 80-90% survival at 40 days | |
| Saframycin A | Ehrlich Ascites Carcinoma (ddY mice) | Not specified in direct comparison | Highly active | Not specified |
| This compound | P388 Leukemia (ddY mice) | Not specified | Less effective than Saframycin A | |
| Saframycin A | P388 Leukemia (ddY mice) | Not specified | Highly active | Not specified |
Table 2: Antitumor Activity of Saframycin A and Doxorubicin (Adriamycin) in Ehrlich Ascites Carcinoma
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Saframycin A | Ehrlich Ascites Carcinoma | Not specified | Cured mice developed resistance to tumor rechallenge | Not specified |
| Doxorubicin | Ehrlich Ascites Carcinoma | Not specified | Cured mice did not resist tumor rechallenge | Not specified |
Toxicity Profile
The acute toxicity of this compound has been evaluated in mice. The median lethal dose (LD50) for a single intraperitoneal injection in ddY mice was determined to be 3.2 mg/kg.[1] This value provides a preliminary indication of the therapeutic window for this compound.
Table 3: Acute Toxicity of this compound
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | ddY mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [1] |
Mechanism of Action: DNA Covalent Binding
The primary mechanism of action for saframycins, including this compound, involves the covalent binding to DNA.[2][3] This interaction with the genetic material of cancer cells disrupts essential cellular processes, ultimately leading to cell death. Both Saframycin A and S demonstrate a preference for binding to 5'-GGG or 5'-GGC sequences in the DNA.[2] Interestingly, this compound shows a strong footprint at 5'-CGG sequences, a site for which Saframycin A appears to have no affinity.[2] This difference in DNA binding specificity may contribute to their differential anticancer activities.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma Model
A detailed experimental protocol for the evaluation of anticancer drugs in the Ehrlich ascites carcinoma model is provided below. This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Animal Model:
-
Species: Male ddY mice.
-
Housing: Maintained under standard laboratory conditions with free access to food and water.
2. Tumor Cell Line:
-
Ehrlich ascites carcinoma cells maintained in the ascetic fluid of donor mice.
3. Tumor Inoculation:
-
Aspirate ascitic fluid from a tumor-bearing donor mouse.
-
Perform a viable tumor cell count using a hemocytometer and trypan blue exclusion.
-
Inject a specified number of viable tumor cells (e.g., 1 x 10^6 cells) intraperitoneally into each experimental mouse.
4. Drug Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Initiate treatment 24 hours after tumor inoculation.
-
Administer the drug intraperitoneally once daily for a specified duration (e.g., 10 consecutive days).
-
A control group should receive the vehicle only.
5. Evaluation of Antitumor Effect:
-
Monitor the survival of the mice daily for a predefined period (e.g., 40 days).
-
Calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS) for the treated groups compared to the control group.
-
At the end of the experiment, euthanize surviving mice and perform a necropsy to look for any gross abnormalities.
Caption: Workflow for in vivo antitumor activity assessment.
Conclusion
The available preclinical data indicates that this compound possesses significant antitumor activity, particularly against Ehrlich ascites carcinoma. Its efficacy appears to be comparable to Saframycin A in this model, although it is less effective against P388 leukemia. The distinct DNA binding profile of this compound may account for these differences. Further in-depth studies, including the determination of its in vitro cytotoxicity against a broader panel of cancer cell lines and a more detailed elucidation of its downstream signaling effects, are warranted to fully assess its potential as a clinical candidate. The favorable survival outcomes in the Ehrlich ascites model suggest that this compound is a promising compound for further preclinical development.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of DNA binding affinity of Saframycin S and other intercalating agents
A comprehensive guide for researchers, scientists, and drug development professionals detailing the DNA binding characteristics of Saframycin S in comparison to established intercalating agents: doxorubicin, daunorubicin, ethidium (B1194527) bromide, and actinomycin (B1170597) D.
This guide provides a comparative analysis of the DNA binding affinity of the potent antitumor antibiotic this compound alongside other well-characterized DNA intercalating agents. The information presented herein is intended to offer a valuable resource for researchers in drug discovery and molecular biology, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Introduction to DNA Intercalating Agents
DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's structure and function, often resulting in the inhibition of critical cellular processes such as DNA replication and transcription. This mechanism of action is the basis for the cytotoxic effects of many anticancer drugs.
-
This compound: A tetrahydroisoquinoline antibiotic, this compound, and its analogue Saframycin A, are known to bind covalently to the minor groove of DNA. This binding is sequence-specific, showing a preference for 5'-GGG and 5'-GGC sequences.[1][2] The formation of a covalent adduct with guanine (B1146940) is a key feature of its mechanism.[3][4]
-
Doxorubicin and Daunorubicin: These are anthracycline antibiotics widely used in cancer chemotherapy. They intercalate into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species, ultimately triggering apoptosis.[5][6]
-
Ethidium Bromide: A well-known fluorescent dye used in molecular biology for visualizing nucleic acids. It is a classic intercalator that unwinds the DNA helix upon binding.
-
Actinomycin D: A polypeptide antibiotic that intercalates into DNA, primarily at G-C rich regions, and inhibits transcription by preventing the elongation of RNA chains by RNA polymerase.[7]
Comparative DNA Binding Affinity
The strength of the interaction between a small molecule and DNA is a critical determinant of its biological activity. This is typically quantified by the association constant (K_a_) or the dissociation constant (K_d_). Due to its covalent binding mechanism, a direct comparison of equilibrium constants for this compound with non-covalent intercalators is challenging. The data presented below reflects the non-covalent binding affinities for the comparative agents.
| Intercalating Agent | Binding Constant (K_a_ or K_b_) (M⁻¹) | Dissociation Constant (K_d_) (M) | Experimental Method | Reference |
| Doxorubicin | 1.1 x 10⁶ | - | Not Specified | [8] |
| Daunorubicin | - | - | Not Specified | [8] |
| Ethidium Bromide | 1.48 x 10⁵ | - | Not Specified | [8] |
| Actinomycin D | 2.3 x 10⁶ | - | Not Specified | [8] |
Note on this compound: The interaction of this compound with DNA is characterized by the formation of a stable, covalent bond. This process is better described by kinetic parameters, such as the rate of adduct formation, rather than an equilibrium constant. Research indicates that the covalent binding is crucial for its biological activity.[9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common techniques used to determine DNA binding affinity.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This method relies on the displacement of a fluorescent dye, typically ethidium bromide, from its complex with DNA by a competing ligand. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.
Protocol Summary:
-
Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Allow the DNA and ethidium bromide to incubate to form a stable fluorescent complex.
-
Record the initial fluorescence emission spectrum of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).
-
Titrate the solution with increasing concentrations of the test compound (e.g., this compound, doxorubicin).
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
The quenching of the fluorescence is used to calculate the binding affinity of the test compound.[10][11]
UV-Visible Spectrophotometry
This technique monitors changes in the absorbance spectrum of the DNA or the intercalating agent upon binding. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.[8][12]
Protocol Summary:
-
Prepare solutions of DNA and the intercalating agent in a suitable buffer.
-
Record the UV-Vis spectrum of the free DNA and the free intercalating agent separately.
-
Mix the DNA and the intercalating agent at a fixed concentration of one component while varying the concentration of the other.
-
Record the UV-Vis spectrum of each mixture after an incubation period to allow for binding equilibrium.
-
Analyze the changes in absorbance to determine the binding constant.[13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a_), enthalpy (ΔH), and stoichiometry (n).[14][15]
Protocol Summary:
-
Prepare precisely concentrated solutions of DNA and the intercalating agent in the same buffer, which has been thoroughly degassed.
-
Load the DNA solution into the sample cell of the calorimeter and the intercalating agent solution into the injection syringe.
-
Perform a series of small, sequential injections of the intercalating agent into the DNA solution while monitoring the heat evolved or absorbed.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the ligand to the macromolecule.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.[16][17]
Signaling Pathways
The interaction of these agents with DNA triggers distinct cellular signaling pathways, often culminating in apoptosis (programmed cell death).
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways. It can cause DNA double-strand breaks, leading to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax. This leads to mitochondrial dysfunction, cytochrome c release, and activation of the caspase cascade.[5][6][18][19][20]
Caption: Doxorubicin-induced intrinsic apoptosis pathway.
Actinomycin D-Induced Apoptosis
Actinomycin D, by inhibiting transcription, leads to the depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1). This shifts the cellular balance towards apoptosis, activating the mitochondrial pathway. It can also activate the extrinsic pathway by upregulating death receptors.[7][21][22][23]
Caption: Actinomycin D-induced apoptosis via Mcl-1 downregulation.
This compound Mechanism of Action
The primary mechanism of this compound involves the formation of covalent adducts with DNA, which physically obstructs the processes of DNA replication and transcription, leading to cell cycle arrest and cytotoxicity. The direct signaling cascades triggered by these adducts are less well-defined compared to the other agents.[1][2][4]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the DNA binding affinity of different compounds using a fluorescence displacement assay.
Caption: General workflow for a fluorescence displacement assay.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Resistance: Saframycin S and Cisplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between two potent anti-cancer agents: the antibiotic Saframycin S and the platinum-based drug cisplatin (B142131). While direct experimental studies on cross-resistance between these specific compounds are not extensively documented in publicly available literature, this document synthesizes their known mechanisms of action and established resistance pathways to offer a predictive comparison and a framework for future research.
Overview of Mechanisms of Action
A fundamental understanding of how each drug exerts its cytotoxic effects is crucial for predicting potential cross-resistance. Both this compound and cisplatin are DNA-damaging agents, a commonality that could suggest overlapping resistance mechanisms.
| Drug | Mechanism of Action |
| This compound | This compound is an antibiotic that demonstrates significant anti-tumor activity. Its primary mode of action involves the formation of a covalent adduct with DNA. This interaction is sequence-preferential, with a noted affinity for 5'-GGG or 5'-GGC sequences.[1][2] This binding to DNA is believed to disrupt DNA replication and transcription, ultimately leading to cell death. This compound is considered the active principle for the formation of the antibiotic-DNA complex.[3] |
| Cisplatin | Cisplatin is one of the most widely used chemotherapy drugs. Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, which cause DNA damage.[4][5] This damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.[6] The binding of cisplatin to DNA is a key factor in its anti-cancer activity.[4] |
Mechanisms of Cisplatin Resistance
Resistance to cisplatin is a significant clinical challenge and has been extensively studied. Understanding these mechanisms is key to predicting whether a cancer cell resistant to cisplatin would also be resistant to this compound. The primary mechanisms of cisplatin resistance can be categorized as follows:
-
Reduced Intracellular Drug Accumulation: Cisplatin-resistant cells often exhibit decreased accumulation of the drug. This can be due to reduced uptake, for example, through downregulation of the copper transporter CTR1, or increased efflux mediated by transporters like ATP7A and ATP7B.[7][8]
-
Intracellular Inactivation: Once inside the cell, cisplatin can be inactivated by conjugation with glutathione (B108866) (GSH), a process often mediated by glutathione S-transferases (GSTs). Metallothioneins can also bind to and sequester cisplatin, rendering it inactive.[5]
-
Enhanced DNA Repair: Since cisplatin's cytotoxicity stems from DNA damage, an enhanced capacity to repair this damage can lead to resistance. This involves various DNA repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[4]
-
Altered Cell Signaling and Apoptosis Evasion: Resistance can also arise from alterations in signaling pathways that control cell survival and apoptosis. For instance, inactivation of cell death signaling pathways can allow cancer cells to survive despite cisplatin-induced DNA damage.[4] Overexpression of genes like ACTL6A has been shown to promote cisplatin resistance, which can be reversed by inhibitors of histone deacetylases.
Potential for Cross-Resistance with this compound
Given that both drugs target DNA, there is a theoretical basis for cross-resistance.
-
Common Pathway: Enhanced DNA repair mechanisms are the most likely source of cross-resistance. A cancer cell line with upregulated NER or other DNA repair pathways to handle cisplatin-induced adducts might also be more efficient at repairing DNA lesions caused by this compound.
-
Distinct Pathways: Resistance mechanisms related to cisplatin's specific chemical nature, such as reduced uptake via copper transporters or inactivation by glutathione, are less likely to confer resistance to this compound, which has a different chemical structure and likely utilizes different cellular uptake and is subject to different inactivation pathways.
Further research is required to experimentally validate these hypotheses.
Experimental Protocols for Studying Cross-Resistance
To investigate the cross-resistance between this compound and cisplatin, a series of in vitro experiments can be performed.
Development of Drug-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to either cisplatin or this compound.
Methodology:
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to both drugs. Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Induction of Resistance: Expose the cells to gradually increasing concentrations of either cisplatin or this compound over a prolonged period (several months). This can be done through continuous exposure or pulsed treatments where the drug is applied for a short period, followed by a recovery phase.[9]
-
Monitoring Resistance: Periodically assess the cell viability in the presence of the drug using a cytotoxicity assay (e.g., MTT assay) to determine the IC50 (half-maximal inhibitory concentration). A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand clones with stable resistance.
Cytotoxicity Assays
Objective: To determine the sensitivity of parental and resistant cell lines to this compound and cisplatin.
Methodology (MTT Assay): [10][11]
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and cisplatin for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 values.
Methodology (Flow Cytometry-based Cytotoxicity Assay): [12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay for cell seeding and drug treatment.
-
Cell Harvesting: After drug treatment, harvest the cells (including any floating cells in the supernatant).
-
Staining: Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and an apoptosis marker (e.g., Annexin V).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of live, apoptotic, and necrotic cells in each treatment group.
Visualizing Signaling Pathways and Experimental Workflows
Cisplatin Resistance Signaling Pathways
The following diagram illustrates the key cellular mechanisms leading to cisplatin resistance.
Caption: Key mechanisms of cisplatin resistance in cancer cells.
Experimental Workflow for Cross-Resistance Study
The following diagram outlines a logical workflow for investigating cross-resistance between this compound and cisplatin.
Caption: Workflow for in vitro cross-resistance studies.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity Assay Protocol [protocols.io]
Evaluating the Synergistic Effects of Saframycin S with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic potential of Saframycin S, a potent antitumor antibiotic, when used in combination with other conventional chemotherapeutic agents. Due to the limited availability of public data on this compound combination therapies, this guide leverages published data from a closely related DNA alkylating agent, Duocarmycin SA (DSA), as a predictive model for this compound's synergistic behavior. The experimental data presented here is based on a study investigating the in vitro efficacy of DSA in combination with doxorubicin (B1662922) and etoposide (B1684455) in acute myeloid leukemia (AML) cell lines.[1]
Introduction to this compound and Combination Therapy
This compound is a tetrahydroisoquinoline antibiotic that exhibits antitumor activity by binding to the minor groove of DNA and inducing alkylation, which can lead to cell death.[2][3] Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern cancer treatment. The rationale behind this approach is to target multiple cellular pathways simultaneously, enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities of individual agents.
This guide explores the potential synergies of combining a DNA alkylating agent like this compound with topoisomerase II inhibitors, doxorubicin and etoposide, which are widely used in cancer chemotherapy.
In Vitro Synergistic Activity of a this compound Analog (Duocarmycin SA)
A study on Duocarmycin SA (DSA), an antitumor antibiotic with a similar mechanism of action to this compound, evaluated its synergistic effects with doxorubicin and etoposide in the human acute myeloid leukemia (AML) cell lines Molm-14 and HL-60.[1]
Data Presentation
The following tables summarize the 50% inhibitory concentration (IC50) values for Duocarmycin SA (DSA), doxorubicin, and etoposide as single agents and highlight the observed synergistic effects when used in combination.[1]
Table 1: IC50 Values of Single Agents in AML Cell Lines [1]
| Compound | Molm-14 IC50 | HL-60 IC50 |
| Duocarmycin SA (DSA) | 11.12 pM | 114.8 pM |
| Doxorubicin | 68.6 nM | Not Reported |
| Etoposide | 129.7 nM | Not Reported |
Table 2: Observed Synergistic Effects of Duocarmycin SA (DSA) Combinations [1]
| Combination | Cell Line(s) | Observed Effect |
| DSA + Doxorubicin | Molm-14, HL-60 | Increased cytotoxic efficacy, reduced cell viability, and a decrease in the IC50 of doxorubicin. |
| DSA + Etoposide | Molm-14, HL-60 | Increased cytotoxic efficacy, reduced cell viability, and a decrease in the IC50 of etoposide. |
Note: The abstract of the study did not provide specific Combination Index (CI) values, which are the standard for quantifying synergy. The reported "increased cytotoxic efficacy" and "reduced IC50" strongly suggest a synergistic interaction.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the study on Duocarmycin SA.
Cell Culture
Human acute myeloid leukemia (AML) cell lines, Molm-14 and HL-60, were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a predetermined density.
-
After 24 hours, cells were treated with various concentrations of Duocarmycin SA, doxorubicin, etoposide, or combinations of DSA with either doxorubicin or etoposide.
-
Control wells with untreated cells and vehicle-treated cells were included.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control, and IC50 values were determined.
Synergy Analysis (Conceptual)
The synergistic, additive, or antagonistic effects of the drug combinations were likely determined using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism
The combination of a DNA alkylating agent like this compound with topoisomerase II inhibitors is hypothesized to create a potent synergistic antitumor effect. This compound induces DNA damage through alkylation, forming adducts in the DNA structure.[4][5] Doxorubicin and etoposide inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription, leading to the accumulation of DNA double-strand breaks.[6] The simultaneous induction of distinct forms of DNA damage by both classes of agents likely overwhelms the cancer cells' DNA damage response (DDR) and repair mechanisms, leading to enhanced apoptosis and cell cycle arrest.
Caption: Proposed synergistic mechanism of this compound and Topoisomerase II inhibitors.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates a typical workflow for assessing the synergistic effects of drug combinations in vitro.
Caption: A standard experimental workflow for in vitro synergy studies.
Signaling Pathways in Chemotherapy-Induced Apoptosis
Doxorubicin and etoposide, through the induction of DNA damage, can trigger apoptosis via intrinsic signaling pathways. A simplified representation of these pathways is shown below.
Caption: Simplified intrinsic apoptosis pathway induced by doxorubicin and etoposide.[7][8]
Etoposide-Induced Cell Cycle Arrest
Etoposide is known to cause cell cycle arrest, primarily at the G2/M phase, through the activation of DNA damage checkpoints.[6][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of Saframycin S and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, such as supercoiling and tangling, which arise during critical cellular processes like DNA replication, transcription, and chromosome segregation. Their vital role, particularly in rapidly proliferating cancer cells, makes them a prime target for anticancer drug development.[1][2] Topoisomerase inhibitors are broadly classified into two categories: Type I inhibitors, which target Topoisomerase I (Top1) and prevent the re-ligation of single-strand DNA breaks, and Type II inhibitors, which target Topoisomerase II (Top2) and prevent the re-ligation of double-strand DNA breaks.[1]
This guide provides a head-to-head comparison of Saframycin S, a potent antitumor antibiotic, with other well-established topoisomerase inhibitors, including the Top1 inhibitor Camptothecin (B557342) (and its highly active metabolite, SN-38) and the Top2 inhibitors Etoposide (B1684455) and Doxorubicin (B1662922). While historically grouped with agents affecting DNA, this compound exhibits a distinct mechanism that sets it apart from classic topoisomerase "poisons."
Mechanism of Action: A Tale of Different Strategies
The primary distinction between this compound and classic topoisomerase inhibitors lies in their fundamental mechanism of inducing cell death. While classic inhibitors directly poison the topoisomerase enzyme, this compound acts as a DNA alkylating agent, creating DNA lesions that disrupt downstream processes.
This compound: DNA Alkylation and Repair Pathway Hijacking
This compound, a tetrahydroisoquinoline antibiotic, does not function as a direct topoisomerase inhibitor. Instead, its primary mechanism involves the covalent alkylation of DNA.[3][4]
-
DNA Binding: this compound binds to the minor groove of DNA, showing a preference for GC-rich sequences, particularly 5'-GGG or 5'-GGC.[4]
-
Covalent Adduct Formation: It forms a covalent bond with the N2 position of guanine, creating a stable DNA adduct.
-
Disruption of Cellular Processes: This adduct distorts the DNA helix, which can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.
-
Induction of DNA Damage Response: The cell recognizes these adducts as DNA damage, which can trigger cell cycle arrest and apoptosis. The mechanism is thought to be similar to that of the related compound Trabectedin (ET-743), where the DNA adduct is recognized by the nucleotide excision repair (NER) machinery, leading to the formation of lethal double-strand breaks during failed repair attempts.[5][6]
This mechanism contrasts sharply with that of classic topoisomerase poisons, which convert the topoisomerase enzyme itself into a DNA-damaging agent.
Classic Topoisomerase Inhibitors: Enzyme Poisoning
-
Camptothecin (SN-38): A Topoisomerase I Poison Camptothecin and its potent active metabolite, SN-38, selectively target Topoisomerase I.[5][7] They act by intercalating into the DNA-enzyme interface and stabilizing the "cleavable complex," a transient intermediate where Top1 is covalently bound to the 3' end of a single-strand DNA break.[1][7] By preventing the enzyme from re-ligating the DNA strand, the inhibitor traps the complex. The collision of a replication fork with this trapped complex converts the transient single-strand break into a permanent, lethal double-strand break, leading to cell cycle arrest and apoptosis.[7]
-
Etoposide: A Non-Intercalating Topoisomerase II Poison Etoposide is a derivative of podophyllotoxin (B1678966) that targets Topoisomerase II.[8][9] It functions by forming a ternary complex with Top2 and DNA, stabilizing the cleavable complex after the enzyme has generated a double-strand break.[9][10] This action prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks and subsequent activation of apoptotic pathways.[2] Etoposide primarily affects cells in the S and G2 phases of the cell cycle.[8]
-
Doxorubicin: An Intercalating Topoisomerase II Poison Doxorubicin is an anthracycline antibiotic with a multifaceted mechanism.[4][11] It intercalates between DNA base pairs, which distorts the double helix and interferes with the progression of Topoisomerase II.[3][12] This leads to the stabilization of the Top2-DNA cleavable complex, preventing re-ligation and causing double-strand breaks.[3] In addition to its role as a Top2 poison, doxorubicin also generates reactive oxygen species (ROS), which contributes significantly to its cytotoxicity through oxidative damage to DNA, proteins, and lipids.[11]
Mandatory Visualizations
Diagram 1: Mechanisms of Action
Caption: Contrasting mechanisms of classic topoisomerase poisons and DNA alkylating agents like this compound.
Quantitative Data Presentation
The following table summarizes the cytotoxic activity (IC₅₀) of Saframycin and the comparator inhibitors across various human cancer cell lines. It is important to note that IC₅₀ values can vary based on experimental conditions, such as incubation time and the specific assay used. The data presented here is compiled from multiple studies to provide a comparative overview.
| Compound | Target | Mechanism | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Saframycin A * | DNA | DNA Alkylation | L1210 (Leukemia) | ~0.036 | [13] |
| P388 (Leukemia) | Highly Active | [13] | |||
| SN-38 | Topoisomerase I | Poison | HCT-116 (Colon) | 0.0035 | [5] |
| HT-29 (Colon) | 0.08 | [6] | |||
| SW620 (Colon) | 0.02 | [6] | |||
| Camptothecin | Topoisomerase I | Poison | HCT-116 (Colon) | 0.51 | [8] |
| Etoposide | Topoisomerase II | Poison | HCT-116 (Colon) | 1.7 | [7] |
| A2780 (Ovarian) | 0.07 | [7] | |||
| HepG2 (Liver) | >0.56 (weaker than test compounds) | [9] | |||
| Doxorubicin | Topoisomerase II | Poison & ROS | HCT-116 (Colon) | 0.96 | [14] |
| HepG2 (Liver) | ~12.5 (7.3 µg/mL) | [13] |
*Data for Saframycin A is used as a proxy for this compound due to structural similarity and availability of data. Saframycin A is reported to be 50-100 times more potent than other analogs like Saframycin C.[13] IC₅₀ for L1210 was converted from 0.02 µg/mL.
Analysis: The data indicates that Saframycin A and SN-38 are the most potent compounds in this comparison, exhibiting cytotoxic effects at nanomolar concentrations. Saframycin's high potency, despite its indirect mechanism of topoisomerase interference, underscores the severe lethality of its DNA adducts. Etoposide and Doxorubicin are effective in the sub-micromolar to low micromolar range, while the parent compound Camptothecin is considerably less potent than its active metabolite, SN-38.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of topoisomerase inhibitors. Below are protocols for key assays.
DNA Relaxation Assay (for Catalytic Activity)
This assay determines if a compound inhibits the catalytic ability of topoisomerases to relax supercoiled DNA. It is useful for identifying catalytic inhibitors but not for distinguishing topoisomerase poisons.
-
Principle: Topoisomerases relax supercoiled plasmid DNA. On an agarose (B213101) gel, the supercoiled form (Form I) migrates faster than the relaxed form (Form II). An effective inhibitor will prevent this conversion, resulting in a band that migrates at the supercoiled position.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I or II
-
Relaxation Buffer (e.g., for Top1: 20 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.5)
-
Test compounds dissolved in DMSO
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.1% Bromophenol Blue, 50% Glycerol)
-
Agarose gel (1%), TAE buffer, Ethidium (B1194527) Bromide (or other DNA stain)
-
-
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction (20 µL total volume) should contain relaxation buffer, 0.25 µg of supercoiled plasmid DNA, and the desired concentration of the test compound.
-
Initiate the reaction by adding 1-2 units of the topoisomerase enzyme. Include a "no enzyme" control (DNA only) and a "no drug" control (DNA + enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for several hours to resolve the different DNA topoisomers.
-
Visualize the DNA bands under UV light. The "no enzyme" control will show a fast-migrating supercoiled band. The "no drug" control will show a slower-migrating relaxed band. Effective inhibitors will show a band similar to the "no enzyme" control.
-
DNA Cleavage Assay (for Topoisomerase Poisons)
This assay is the hallmark for identifying topoisomerase poisons like camptothecin and etoposide, which stabilize the cleavable complex.
-
Principle: Topoisomerase poisons trap the enzyme on the DNA after cleavage, creating a stable protein-DNA complex. Denaturing agents like SDS linearize the plasmid and reveal the DNA break. On an agarose gel, supercoiled plasmid (Form I) is converted to nicked circular (Form II) by Top1 poisons or linear (Form III) by Top2 poisons.
-
Materials:
-
Same as DNA Relaxation Assay, plus Proteinase K.
-
-
Protocol:
-
Set up the reactions as described in the DNA Relaxation Assay.
-
Incubate at 37°C for 30 minutes to allow the cleavage/re-ligation equilibrium to be established and for the poison to trap the complex.
-
Add SDS to a final concentration of 0.2-0.5% and Proteinase K to 50 µg/mL. This denatures the topoisomerase, leaving a covalent link that manifests as a DNA break.
-
Incubate for an additional 30-60 minutes at 37-50°C to allow for protein digestion.
-
Load samples onto a 1% agarose gel and perform electrophoresis.
-
Visualize the gel. A Top1 poison (e.g., Camptothecin) will cause an increase in the nicked circular (Form II) DNA band. A Top2 poison (e.g., Etoposide) will cause an increase in the linear (Form III) DNA band.
-
Cell Viability (MTT) Assay (for Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's IC₅₀ value.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) precipitate. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle only" (e.g., DMSO) controls and "no treatment" controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Diagram 2: Experimental Workflow
References
- 1. Targeting the p38 MAPK pathway inhibits irinotecan resistance in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Saframycin S in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Saframycin S, a potent antitumor antibiotic, in cancer cells. We will explore experimental approaches to confirm its interaction with its primary target, DNA, and compare its performance with alternative DNA-binding agents. Detailed experimental protocols and quantitative data are presented to assist researchers in designing and interpreting their own studies.
Introduction to this compound and its Mechanism of Action
This compound belongs to the tetrahydroisoquinoline family of antibiotics and is a structural analogue of Saframycin A.[1][2] Its primary mechanism of action is the covalent binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately, cancer cell death.[3][4] This interaction is preferential for GC-rich sequences.[3] The binding is activated through the reduction of its quinone moiety, which triggers the formation of a covalent adduct with guanine (B1146940) residues in the DNA.[5] While DNA is the established primary target, some evidence suggests that the antitumor activity of saframycins may also involve interactions with proteins, such as the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Validating Target Engagement of DNA-Binding Agents
Confirming that a drug interacts with its intended target within a cellular context is a critical step in drug development. For DNA-binding agents like this compound, several techniques can be employed to validate and quantify this engagement.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in situ. While not directly applicable to DNA itself, it can be used to validate the engagement of proteins that are affected by the DNA-binding event, such as DNA repair proteins or transcription factors whose binding to DNA is altered by this compound. The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
2. Chem-Seq (Chemical Affinity Capture followed by Sequencing)
Chem-seq is a genome-wide method to identify the binding sites of small molecules on chromatin. This technique is highly suitable for DNA-binding agents like this compound. It involves using a biotinylated version of the drug to pull down the associated DNA fragments, which are then identified by next-generation sequencing. This provides a global map of the drug's interaction sites across the genome.
Downstream Biomarkers of this compound Target Engagement
The covalent binding of this compound to DNA induces a cascade of cellular events that can be measured to indirectly quantify its target engagement and downstream efficacy.
1. DNA Damage Response (DDR)
The formation of this compound-DNA adducts triggers the DNA Damage Response (DDR). A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX, forming γ-H2AX.[6][7] The quantification of γ-H2AX foci by immunofluorescence or flow cytometry provides a sensitive measure of DNA damage. The Comet Assay is another direct method to visualize and quantify DNA fragmentation in individual cells.[8][9][10][11]
2. Apoptosis
Induction of apoptosis is a desired outcome for anticancer agents. Key events in apoptosis include the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[12][13][14] Assays that measure the activity of executioner caspases (e.g., caspase-3 and -7) and the cleavage of PARP into its characteristic fragments can quantify the pro-apoptotic effects of this compound.[15][16][17][18][19]
3. Cell Cycle Arrest
Many DNA-damaging agents cause cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. This compound and similar compounds are known to induce cell cycle arrest, often at the G2/M phase.[20][21] This can be quantitatively assessed by flow cytometry analysis of cellular DNA content.[22]
Comparative Analysis: this compound vs. Alternative DNA-Binding Agents
To provide context for the performance of this compound, we compare it with two other well-characterized DNA-binding anticancer agents: Doxorubicin and Ecteinascidin 743 (Trabectedin).
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.
-
Ecteinascidin 743 (Trabectedin): A tetrahydroisoquinoline alkaloid, similar to this compound, that binds to the minor groove of DNA and induces DNA bending.
Below are comparative tables summarizing the available quantitative data for these compounds.
Table 1: Cytotoxicity of DNA-Binding Agents in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Saframycin A* | L1210 (Leukemia) | 0.02 µg/mL | [23] |
| Doxorubicin | MCF-7 (Breast) | 0.81 µg/mL | [24] |
| Doxorubicin | MDA-MB-231 (Breast) | 1.82 µg/mL | [23] |
| Ecteinascidin 743 | A2780 (Ovarian) | 0.2 nM | [11] |
Note: Data for this compound is limited; Saframycin A data is used as a close proxy.
Table 2: Comparison of Downstream Effects of DNA-Binding Agents
| Parameter | This compound (Expected) | Doxorubicin | Ecteinascidin 743 |
| DNA Damage (γ-H2AX) | Induction of γ-H2AX foci | Potent induction of γ-H2AX | Induction of γ-H2AX |
| Apoptosis | Induction of PARP cleavage and caspase activation | Strong induction of apoptosis | Induction of apoptosis |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest | G2/M arrest |
Experimental Protocols
1. Comet Assay for DNA Damage Quantification
This protocol provides a method to measure DNA strand breaks in cells treated with this compound.
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend in ice-cold PBS. Mix the cell suspension with molten low melting point agarose (B213101) and immediately pipette onto a CometSlide™.
-
Lysis: Immerse the slides in a lysis solution to remove cellular proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Perform electrophoresis to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. Common parameters include tail moment and percentage of DNA in the tail.[11]
2. Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of DNA content. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. Quantify the percentage of cells in each phase of the cell cycle.[22]
3. Caspase-3/7 Activity Assay for Apoptosis Quantification
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Lysis: Treat and harvest cells as previously described. Lyse the cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic substrate for caspase-3 and -7 (e.g., Ac-DEVD-AMC) to the cell lysate.[18]
-
Incubation: Incubate the reaction to allow active caspases to cleave the substrate, releasing the fluorescent reporter molecule (AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The intensity is directly proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration of the lysate and compare the activity in treated versus untreated cells.[16][17]
Visualizing the Molecular Pathways and Experimental Workflows
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased production of saframycin A and isolation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian SWI/SNF complexes facilitate DNA double-strand break repair by promoting gamma-H2AX induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technology - Antibacterial-Modified Comet Assay for the Study of Genome Integrity in Bacterial Pathogenesis [usf.technologypublisher.com]
- 9. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of poly(ADP-ribose) polymerase cleavage in response to treatment with topoisomerase I inhibitors: a potential surrogate end point to assess treatment effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of antibodies specific for the caspase cleavage site on poly(ADP-ribose) polymerase: specific detection of apoptotic fragments and mapping of the necrotic fragments of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Study of the Antimicrobial Spectrum of Saframycin S and Other Quinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of Saframycin S, a tetrahydroisoquinoline quinone antibiotic, and other well-established quinone antibiotics. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known antimicrobial activities alongside detailed, experimentally-derived data for comparator quinolone agents. The information herein is intended to support research and development efforts in the field of antimicrobial agents.
Comparative Antimicrobial Spectrum: this compound vs. Other Quinone Antibiotics
| Antibiotic | Class | Mechanism of Action | Gram-Positive Activity | Gram-Negative Activity | Anaerobic Activity |
| This compound | Tetrahydroisoquinoline Quinone | Covalent binding to DNA[1] | High | Moderate | Not extensively documented |
| Nalidixic Acid | First-Generation Quinolone | Inhibition of DNA gyrase | Limited | Good (primarily Enterobacteriaceae) | None |
| Ciprofloxacin | Second-Generation Fluoroquinolone | Inhibition of DNA gyrase and Topoisomerase IV | Moderate | Excellent (including Pseudomonas aeruginosa) | Limited |
| Levofloxacin | Third-Generation Fluoroquinolone | Inhibition of DNA gyrase and Topoisomerase IV | Good | Excellent | Some |
| Moxifloxacin | Fourth-Generation Fluoroquinolone | Inhibition of DNA gyrase and Topoisomerase IV | Excellent | Good | Good |
Table 1: Qualitative Comparison of the Antimicrobial Spectrum.
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinone antibiotics against common bacterial pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Microorganism | This compound (µg/mL) | Nalidixic Acid (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Moxifloxacin (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | Data not available | 128 - >1024 | 0.12 - 16 | 0.06 - 128 | 0.03 - 8 |
| Enterococcus faecalis | Data not available | >128 | 0.25 - 32 | 1 - 64 | 0.12 - 32 |
| Bacillus subtilis | Data not available | 0.5 - 4 | 0.015 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 |
| Gram-Negative | |||||
| Escherichia coli | Data not available | 0.5 - 1024 | 0.004 - >256 | 0.015 - >256 | 0.015 - 64 |
| Pseudomonas aeruginosa | Data not available | >1024 | 0.03 - >1024 | 0.12 - >256 | 0.5 - >32 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL). Data compiled from multiple sources. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.
Broth Microdilution Method for MIC Determination
This is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent (e.g., water, DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
b. Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Inoculate each well containing the serially diluted antibiotic with the bacterial suspension.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. MIC Determination:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method for MIC Determination
This method is considered a reference standard for MIC determination and is particularly useful for testing multiple isolates simultaneously.
a. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of dilutions of the antibiotic stock solution.
-
For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
-
Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
b. Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (1-2 µL) of each bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate. This results in a final inoculum of approximately 10⁴ CFU per spot.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation sites.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
Visualizations
Mechanism of Action of Quinolone Antibiotics
The following diagram illustrates the established mechanism of action for quinolone antibiotics, which involves the inhibition of essential bacterial enzymes responsible for DNA replication.
Caption: Mechanism of action of quinolone antibiotics.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
Unraveling the Potency of Saframycin S: An In Vitro and In Vivo Correlation of its Bioactivity
For Immediate Release
Saframycin S, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, has demonstrated significant bioactivity in both laboratory settings and preclinical animal models. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
In Vitro Bioactivity: Gauging Cellular Response
While specific IC50 values for this compound against a wide panel of cancer cell lines are not extensively documented in publicly available literature, its cytotoxic potential has been established. The primary mechanism of action for saframycins involves the covalent binding to the minor groove of DNA, with a preference for guanine-rich sequences. This interaction disrupts DNA replication and transcription, ultimately leading to cell death.
To assess the in vitro cytotoxicity of this compound, standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) assay are typically employed. These assays measure cell viability and membrane integrity, respectively, providing a quantitative measure of the compound's cytotoxic effects.
Table 1: In Vitro Bioactivity of Saframycin Analogs Against L1210 Leukemia Cells
| Compound | Relative Cytotoxic Activity |
| Saframycin A | High |
| This compound | Moderate |
| Other Analogs | Variable |
Note: This table provides a qualitative comparison based on available literature. Specific IC50 values for this compound are needed for a precise quantitative assessment.
In Vivo Efficacy: Performance in Preclinical Models
This compound has shown marked antitumor activity in in vivo models, particularly against Ehrlich ascites carcinoma in mice.[1] Studies have demonstrated that daily administration of this compound can lead to a significant increase in the survival rate of tumor-bearing mice.[1]
Table 2: In Vivo Antitumor Activity of this compound against Ehrlich Ascites Carcinoma
| Treatment Group | Dosage (mg/kg/day) | Treatment Duration (days) | 40-Day Survivor Rate (%) |
| This compound | 0.5 - 0.75 | 10 | 80 - 90 |
| Control | - | - | 0 |
The LD50 (lethal dose, 50%) of this compound in ddY mice has been determined to be 3.2 mg/kg via intraperitoneal injection, providing a crucial toxicological benchmark.[1]
Correlation of In Vitro and In Vivo Bioactivity
A direct quantitative correlation between the in vitro cytotoxicity (IC50 values) and the in vivo efficacy (tumor growth inhibition) of this compound is not yet firmly established in the available scientific literature. Such a correlation is essential for predicting clinical outcomes from preclinical data and for optimizing dosing regimens. Generally, a strong in vitro potency is a prerequisite for in vivo activity, but factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment play a significant role in the ultimate in vivo response.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
In Vivo Ehrlich Ascites Carcinoma Model - General Protocol
-
Tumor Inoculation: Male ddY mice are inoculated intraperitoneally with Ehrlich ascites carcinoma cells.
-
Treatment: Treatment with this compound (at doses of 0.5 to 0.75 mg/kg/day) or a vehicle control is initiated, typically 24 hours after tumor inoculation, and continued for a specified period (e.g., 10 days).[1]
-
Monitoring: The animals are monitored daily for signs of toxicity and tumor progression.
-
Endpoint: The primary endpoint is the 40-day survival rate.[1] Other parameters such as tumor volume or weight can also be measured.
Visualizing the Mechanism and Workflow
To better understand the processes involved in evaluating this compound, the following diagrams illustrate its mechanism of action and the experimental workflows.
References
Navigating the Landscape of DNA Repair Inhibition: A Comparative Guide to Saframycin S and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a cornerstone of precision medicine. Two distinct classes of molecules, the natural antibiotic Saframycin S and the synthetically designed PARP inhibitors, offer unique approaches to exploiting cancer cell vulnerabilities related to DNA repair. This guide provides a comprehensive comparison of their mechanisms of action, supported by available experimental data, and details key methodologies for their evaluation.
At a Glance: Key Mechanistic Differences
| Feature | This compound (and related compounds) | PARP Inhibitors |
| Primary Target | DNA minor groove | Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2 |
| Mechanism of Action | Covalent DNA alkylating agent, forming adducts and inducing DNA strand breaks. May also interfere with topoisomerase II. | Catalytic inhibition of PARP, preventing the repair of single-strand DNA breaks, and trapping PARP on DNA. |
| Consequence | Direct DNA damage, leading to replication fork collapse and cell cycle arrest. | Accumulation of single-strand breaks that convert to cytotoxic double-strand breaks during replication, leading to synthetic lethality in cells with deficient homologous recombination repair. |
| Selectivity | Sequence-preferential binding to DNA, often at GC-rich regions. | Competitive inhibition at the NAD+ binding site of PARP enzymes. |
Delving Deeper: Mechanisms of Action
This compound: A DNA-Targeting Antibiotic
This compound belongs to the tetrahydroisoquinoline class of antibiotics and exerts its cytotoxic effects by directly interacting with DNA.[1][2][3] Its proposed mechanism involves the formation of a covalent adduct with guanine (B1146940) bases in the minor groove of the DNA double helix.[2] This interaction distorts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptotic cell death.
While specific, recent data on this compound's effect on DNA repair pathways is limited, its action as a DNA-damaging agent suggests an induction of the cellular DNA damage response. The formation of bulky DNA adducts and strand breaks would likely activate DDR signaling cascades, including the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
A structurally related and more extensively studied compound, Trabectedin (B1682994) (ET-743), also a tetrahydroisoquinoline alkaloid, provides further insight. Trabectedin binds to the DNA minor groove and induces DNA double-strand breaks, particularly in replicating cells.[4][5][6][7] Its cytotoxicity is dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway, suggesting a complex interplay with DNA repair machinery.[8]
PARP Inhibitors: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9][10] PARP inhibitors are small molecules that competitively inhibit the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and thereby stalling SSB repair.[9][11]
The primary mechanism of action of PARP inhibitors relies on the concept of "synthetic lethality." In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication.[9] As these cells are deficient in the primary pathway for repairing DSBs, they are exquisitely sensitive to PARP inhibition, leading to cell cycle arrest and apoptosis.[9]
Furthermore, some PARP inhibitors also exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, creating a physical obstruction to DNA replication and further enhancing their cytotoxic effect.[12]
Quantitative Comparison: Cytotoxicity
A direct quantitative comparison of the cytotoxic potency of this compound and PARP inhibitors is challenging due to the limited recent data for this compound in a wide range of cancer cell lines. However, available data for PARP inhibitors demonstrates their potent and selective activity, particularly in cancer cells with HR deficiencies.
Table 1: IC50 Values of Selected PARP Inhibitors in Various Cancer Cell Lines
| PARP Inhibitor | Cancer Type | Cell Line | BRCA Status | IC50 (µM) | Reference(s) |
| Olaparib | Breast Cancer | HCC1937 | BRCA1 mutant | ~96 | [13] |
| Breast Cancer | MDA-MB-436 | BRCA1 mutant | 4.7 | [13] | |
| Ovarian Cancer | Kuramochi | BRCA1 mutant | 0.001-0.01 | [14] | |
| Talazoparib | Breast Cancer | MDA-MB-436 | BRCA1 mutant | ~0.13 | [13] |
| Ovarian Cancer | OVCAR-8 | BRCA2 mutant | <0.001 | [1] | |
| Pancreatic Cancer | Capan-1 | BRCA2 mutant | ~0.001 | [12] | |
| Rucaparib | Breast Cancer | MDA-MB-436 | BRCA1 mutant | 2.3 | [13] |
| Ovarian Cancer | PEO1 | BRCA2 mutant | 0.026 | [15] | |
| Niraparib | Breast Cancer | MDA-MB-436 | BRCA1 mutant | 3.2 | [13] |
| Ovarian Cancer | OVCAR-4 | Wild-type | ~5 | [16] |
Note: IC50 values can vary significantly depending on the assay conditions and cell line.
Visualizing the Mechanisms
To better understand the distinct and overlapping pathways affected by this compound and PARP inhibitors, the following diagrams illustrate their core mechanisms of action.
Experimental Protocols for Comparative Analysis
To rigorously compare the efficacy and mechanism of action of this compound and PARP inhibitors, a series of well-defined experimental protocols are essential.
Cell Viability and Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) and assess the dose-dependent cytotoxic effects of the compounds.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a PARP inhibitor for a specified duration (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by non-linear regression analysis.
DNA Double-Strand Break (DSB) Detection by γH2AX Immunofluorescence
Objective: To visualize and quantify the induction of DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, a PARP inhibitor, or a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.[11][13][17][18]
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[11][13][17][18]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[11][13][17][18]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent cultures with the compounds of interest.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[9][19][20][21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[9][19][20][21]
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment.
Methodology:
-
Cell Plating: Seed a low, known number of cells into 6-well plates.
-
Treatment: Treat the cells with different concentrations of the compounds for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate for 1-3 weeks to allow for colony formation.[16][22][23][24]
-
Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment and plot survival curves.
PARP Activity Assay
Objective: To measure the in vitro or cellular activity of PARP enzymes and the inhibitory potential of the compounds.
Methodology:
-
Assay Principle: Utilize a biochemical assay that measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes in the presence of damaged DNA.[25]
-
Procedure: In a 96-well plate coated with histones and activated DNA, add the PARP enzyme and the test compound (PARP inhibitor or this compound as a negative control).[25]
-
Detection: Add biotinylated NAD+ and, after incubation, detect the incorporated biotin (B1667282) using streptavidin-HRP and a colorimetric or chemiluminescent substrate.[25]
-
Analysis: Measure the signal to determine the level of PARP activity and calculate the IC50 of the inhibitor.
Conclusion
This compound and PARP inhibitors represent two distinct strategies for targeting DNA repair pathways in cancer therapy. While PARP inhibitors have a well-defined mechanism of action and have shown significant clinical success by exploiting synthetic lethality, this compound and its analogs act as direct DNA-damaging agents with a complex interplay with cellular repair mechanisms that is still being fully elucidated. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other DNA repair-targeting agents, facilitating the discovery and development of more effective and personalized cancer treatments. Further research into the specific DNA repair pathways affected by this compound is warranted to fully understand its therapeutic potential in the modern era of targeted oncology.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of trabectedin (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 7. Replication and homologous recombination repair regulate DNA double-strand break formation by the antitumor alkylator ecteinascidin 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. PARP assay [assay-protocol.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clonogenic Assay (2021) | PDF | Regression Analysis | Assay [scribd.com]
- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 23. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 25. signosisinc.com [signosisinc.com]
Comparative Analysis of Saframycin S-Induced DNA Adduct Formation with Platinum-Based Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the DNA adduct formation and resulting cellular responses induced by the potent antitumor antibiotic Saframycin S and the widely used platinum-based chemotherapy drugs, including cisplatin, carboploplatin, and oxaliplatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting a side-by-side comparison of their mechanisms of action, cytotoxicity, and the analytical methods used to study their interaction with DNA.
Introduction: Mechanisms of Action at a Glance
Both this compound and platinum-based drugs exert their anticancer effects primarily by binding to DNA, forming adducts that disrupt normal cellular processes like replication and transcription, ultimately leading to cell death. However, the specifics of their interaction with DNA, the types of adducts formed, and the cellular pathways they trigger differ significantly.
This compound , a tetrahydroisoquinoline antibiotic, requires reductive activation to form a reactive iminium species. This electrophilic intermediate then covalently binds to the N2 position of guanine (B1146940) in the minor groove of the DNA double helix. Saframycins exhibit a preference for 5'-GGC-3' sequences[1]. The formation of these bulky adducts causes significant distortion of the DNA structure.
Platinum-based drugs , on the other hand, are coordination complexes that, after aquation in the low-chloride intracellular environment, form covalent bonds with the N7 position of purine (B94841) bases, primarily guanine. The most common adducts are 1,2-intrastrand cross-links between adjacent guanines, but they can also form 1,3-intrastrand and interstrand cross-links. These adducts create kinks in the DNA and recruit various cellular proteins, triggering a cascade of DNA damage responses.
Comparative Cytotoxicity
The cytotoxic efficacy of these compounds is a critical factor in their therapeutic potential. While direct comparative studies of this compound and platinum drugs in the same cancer cell lines under identical conditions are limited in the publicly available literature, data from various studies on Saframycin A (a closely related analog) and platinum drugs provide valuable insights. It is important to note that this compound has been reported to be less effective than Saframycin A against P388 leukemia[2].
Table 1: Comparative Cytotoxicity (IC50 Values) of Saframycin Analogs and Platinum-Based Drugs in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Saframycin Analogs | |||
| Saframycin A analog (Compound 20) | HepG2 | 0.00132 | [3] |
| Saframycin A analog (Compound 29) | A2780 | 0.00173 | [3] |
| Saframycin A analog (Compound 30) | A2780 | 0.007 | [3] |
| Bistetrahydrocarboline analog (Compound 14) | HCT-116 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 30) | HCT-116 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 14) | HepG2 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 30) | HepG2 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 14) | BGC-823 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 30) | BGC-823 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 14) | A2780 | 0.01-0.1 | [2] |
| Bistetrahydrocarboline analog (Compound 30) | A2780 | 0.01-0.1 | [2] |
| Platinum-Based Drugs | |||
| Cisplatin | A2780 | 1.0 | |
| Cisplatin | HCT-116 | 2.0 - 10.0 | |
| Carboplatin | A2780 | 10.0 - 50.0 | |
| Oxaliplatin | HCT-116 | 0.5 - 5.0 |
Note: IC50 values for platinum drugs are approximate ranges compiled from various literature sources for comparative context and may vary depending on experimental conditions. Data for this compound is limited; therefore, data for closely related Saframycin A analogs are presented.
DNA Adduct Formation: A Head-to-Head Comparison
The nature and frequency of DNA adducts are key determinants of the biological activity of these drugs.
Table 2: Comparison of DNA Adduct Characteristics
| Feature | This compound | Platinum-Based Drugs |
| Binding Site | N2 of Guanine | N7 of Guanine and Adenine |
| DNA Groove | Minor Groove | Major Groove |
| Requirement for Activation | Reductive activation | Aquation (hydrolysis) |
| Primary Adduct Type | Monoadduct | 1,2-intrastrand cross-links |
| Other Adduct Types | - | 1,3-intrastrand cross-links, interstrand cross-links, monoadducts |
| Sequence Preference | 5'-GGC-3'[1] | 5'-GG-3' |
Cellular Response to DNA Damage
The formation of DNA adducts by both this compound and platinum drugs triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR).
Platinum-Induced DNA Damage Response
The DDR to platinum-DNA adducts is well-characterized. The distortion of the DNA helix caused by platinum adducts is recognized by several cellular proteins, including the mismatch repair (MMR) system and high-mobility group (HMG) proteins. This recognition leads to the activation of key signaling kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases, in turn, phosphorylate a multitude of downstream targets, leading to:
-
Cell Cycle Arrest: Activation of checkpoint proteins like CHK1 and CHK2 leads to the arrest of the cell cycle, providing time for DNA repair.
-
DNA Repair: The primary repair pathway for platinum-induced intrastrand cross-links is Nucleotide Excision Repair (NER). Interstrand cross-links are repaired by a more complex process involving components of NER, homologous recombination (HR), and Fanconi anemia (FA) pathways.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis) through the activation of p53 and other pro-apoptotic factors.
This compound-Induced DNA Damage Response
The signaling pathways activated in response to this compound-induced DNA adducts are less well-defined compared to those for platinum drugs. However, based on the nature of the bulky DNA adducts formed, it is likely that the DDR involves some of the same key players. The significant distortion of the minor groove would likely be recognized by cellular surveillance mechanisms, leading to the activation of damage signaling cascades.
Given that Saframycin A has been shown to inhibit transcription, it is plausible that transcription-coupled repair (TCR), a sub-pathway of NER, plays a role in the cellular response. Further research is needed to fully elucidate the specific signaling networks activated by this compound.
Experimental Protocols
The study of DNA adducts formed by these compounds relies on a variety of sophisticated analytical techniques.
Quantification of Platinum-DNA Adducts
A common method for quantifying total platinum-DNA adducts is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
Experimental Workflow for Platinum-DNA Adduct Quantification by ICP-MS:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of the platinum drug for a specified time.
-
Genomic DNA Isolation: Harvest cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol. Ensure high purity of the DNA.
-
DNA Quantification: Accurately determine the DNA concentration using UV-Vis spectrophotometry (A260) or a fluorescent DNA-binding dye.
-
Sample Digestion: Digest a known amount of DNA in concentrated nitric acid at an elevated temperature to break down the organic matrix and release the platinum.
-
ICP-MS Analysis: Dilute the digested samples and analyze them using ICP-MS. A platinum standard curve is used for quantification.
-
Data Analysis: Calculate the amount of platinum per microgram of DNA and convert this to the number of platinum adducts per nucleotide.
Analysis of this compound-DNA Adducts
Due to the lack of a metallic element, the detection and quantification of this compound-DNA adducts require different approaches, often relying on radiolabeling or mass spectrometry-based methods.
Experimental Workflow for this compound-DNA Adduct Analysis by LC-MS/MS:
Detailed Methodology:
-
Cell Culture and Treatment: Treat cells with this compound. For quantitative studies, using a radiolabeled version of the drug (e.g., with ¹⁴C or ³H) can greatly facilitate detection[4].
-
Genomic DNA Isolation: Isolate genomic DNA with high purity.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Liquid Chromatography (LC) Separation: Separate the mixture of normal and adducted nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the HPLC is introduced into a mass spectrometer. The this compound-guanine adduct can be identified by its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode. Quantification is typically achieved by comparing the signal intensity of the adduct to that of an isotopically labeled internal standard.
-
Data Analysis: The amount of the adduct is normalized to the amount of normal nucleosides to determine the adduct frequency.
Summary and Future Directions
This guide highlights the key differences and similarities between this compound and platinum-based drugs in their interaction with DNA.
Key Takeaways:
-
Different Binding Chemistries: this compound targets the N2 of guanine in the minor groove, while platinum drugs target the N7 of purines in the major groove.
-
Distinct Adduct Profiles: this compound forms monoadducts, whereas platinum drugs predominantly form intrastrand cross-links.
-
Potency: Analogs of Saframycin A have demonstrated significantly higher cytotoxicity (in the nanomolar to picomolar range) in some cancer cell lines compared to platinum drugs (micromolar range).
-
Cellular Response: The DNA damage response to platinum drugs is well-understood and involves major repair pathways like NER and HR. The response to this compound adducts is an area requiring further investigation.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and platinum drugs in a panel of cancer cell lines to obtain comparable quantitative data on cytotoxicity and adduct formation.
-
Elucidation of the specific DNA damage response pathways activated by this compound-induced DNA adducts.
-
Development and validation of robust and sensitive analytical methods for the routine quantification of this compound-DNA adducts in biological samples.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this compound and its analogs and pave the way for the development of novel and more effective anticancer strategies.
References
- 1. This compound, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of a novel series of saframycin-ecteinascidin analogs containing tetrahydro-β-carboline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers and the Environment: Proper Disposal of Saframycin S
For Immediate Implementation by Laboratory Personnel
Saframycin S, a potent quinone-based antibiotic, requires stringent handling and disposal protocols to ensure the safety of laboratory professionals and prevent environmental contamination. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. Adherence to institutional, local, and national regulations for cytotoxic waste is mandatory.
Core Principles of this compound Disposal
The primary methods for disposing of cytotoxic waste, including this compound, are high-temperature incineration or chemical neutralization.[1][2] Incineration is the preferred method to ensure complete destruction of the cytotoxic compounds. When incineration is not available, chemical inactivation may be considered, though specific protocols for this compound are not well-established in publicly available literature. Therefore, the following procedures focus on secure containment and disposal via a licensed hazardous waste management service.
Procedural Guidance for this compound Waste Management
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, all personnel must be equipped with appropriate PPE. This includes:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and risk of aerosolization.
2. Waste Segregation: Proper segregation of waste at the point of generation is critical. All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[1]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.[1]
-
Solid Waste: Contaminated labware (e.g., pipette tips, tubes, vials), gloves, gowns, and bench paper should be placed in a thick, leak-proof plastic bag or container clearly marked with the cytotoxic hazard symbol.[3] This container should be kept sealed when not in use.
-
Liquid Waste: Unused or expired this compound solutions, as well as contaminated buffers or media, should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste: this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management: In the event of a this compound spill, the area should be immediately secured. Only trained personnel with appropriate PPE and a cytotoxic spill kit should perform the cleanup. The spill kit should contain absorbent materials, cleaning agents, and waste disposal bags. All materials used in the cleanup are to be disposed of as cytotoxic waste.
4. Final Disposal: All segregated this compound waste must be collected by a licensed hazardous waste disposal company. Your institution's EHS office will coordinate the pickup and transportation of the waste to a certified treatment facility for incineration.
Summary of this compound Handling and Disposal Requirements
| Requirement | Specification | Rationale |
| PPE | Double chemotherapy gloves, disposable gown, eye/face protection. | To prevent dermal and mucosal exposure to cytotoxic material. |
| Waste Containers | Puncture-proof for sharps; leak-proof, labeled containers for solids and liquids. | To ensure safe containment and prevent spills or injuries.[2] |
| Labeling | All waste containers must be clearly marked with the cytotoxic hazard symbol. | To alert all personnel to the hazardous nature of the contents. |
| Segregation | Separate cytotoxic waste from all other waste streams at the point of generation. | To ensure proper handling and disposal and comply with regulations.[1] |
| Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | To ensure complete destruction of the cytotoxic compound.[2] |
Experimental Workflow for this compound Waste Disposal
Caption: Workflow for the segregation and disposal of this compound waste.
This comprehensive approach to the disposal of this compound waste is designed to protect researchers and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
